COMU
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDHNZNLPKYHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F6N4O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075198-30-9 | |
| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Next Generation of Peptide Synthesis: An In-depth Technical Guide to the COMU Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the pursuit of efficiency, purity, and safety is paramount. The development of coupling reagents has been a cornerstone of this advancement, with each new generation offering improvements over the last. Among these, the uronium-type coupling reagent COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a powerful tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its core attributes, quantitative performance data, detailed experimental protocols, and a breakdown of its mechanism of action.
Introduction to this compound: A Safer, More Efficient Alternative
This compound is a third-generation uronium salt coupling reagent derived from Oxyma Pure.[1][2] It was developed as a safer and more efficient alternative to the widely used benzotriazole-based reagents such as HBTU and HATU.[3] A key advantage of this compound lies in its reduced safety hazards; unlike HOBt-based reagents, Oxyma-based compounds like this compound are not prone to explosive decomposition.[1]
Beyond its enhanced safety profile, this compound offers several performance benefits:
-
High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable to or even exceeding that of HATU, a reagent widely considered a benchmark for performance.[2]
-
Reduced Racemization: The reagent is particularly effective at minimizing the loss of stereochemical integrity during peptide bond formation, a critical factor for the biological activity of the final peptide.[4]
-
Improved Solubility: The presence of a morpholino group enhances its solubility in a wide range of organic solvents commonly used in peptide synthesis.[5]
-
Water-Soluble Byproducts: The byproducts of the coupling reaction are readily soluble in water, simplifying the purification process.[1]
-
Visual Reaction Monitoring: The reaction progress can often be monitored visually due to a color change, providing a simple indicator of reaction completion.[1]
-
Requirement of a Single Equivalent of Base: Due to a hydrogen bond acceptor within its structure, this compound can perform effectively with just one equivalent of base, which can further help in suppressing racemization.[3][5]
Performance Data: this compound in Comparison
The efficacy of a coupling reagent is best understood through direct comparison with other established reagents under identical conditions. The following tables summarize quantitative data on the performance of this compound against other common coupling reagents in terms of reaction kinetics, coupling efficiency, and racemization.
Kinetic Study of Aza-Peptide Bond Formation
The following table presents the observed first-order rate constants (kobs) and reaction half-lives for the formation of an aza-peptide bond using various coupling reagents.
| Coupling Reagent | kobs (x 10^-2 min^-1) | Half-life (min) |
| This compound | 4.0 ± 0.1 | 17 |
| PyOxim | 3.1 ± 0.1 | 22 |
| HATU | 1.8 ± 0.1 | 39 |
| HCTU | 1.7 ± 0.1 | 41 |
| HDMC | 1.7 ± 0.1 | 41 |
| TBTU | 0.46 ± 0.04 | 151 |
| PyBOP | 0.46 ± 0.04 | 151 |
Data adapted from a study on aza-peptide synthesis.
Comparative Coupling Efficiency and Racemization
The following tables showcase the performance of this compound and other uronium salts in different peptide synthesis models, highlighting both the yield of the desired peptide and the extent of racemization.
Table 2.2.1: Synthesis of H-Phg-Phe-NH2
| Coupling Reagent | Yield (%) | Racemization (%) |
| This compound | 98 | 10 |
| TOMBU | 99 | 10 |
| COMBU | 95 | 10 |
| HBTU | 95 | 14 |
| HATU | 96 | 13 |
This model is sensitive to racemization due to the α-phenyl moiety of Phenylglycine (Phg).[6]
Table 2.2.2: Segment Coupling of Z-Gly-Phg-OH + H-Phe-NH2
| Coupling Reagent | Yield (%) | Racemization (%) |
| HATU | 90 | 18 |
| This compound | 80 | 25 |
| TOMBU | 82 | 22 |
| COMBU | 80 | 23 |
| HBTU | 75 | 30 |
This model is known to have higher racemization levels due to the potential for oxazolone formation.[6]
Table 2.2.3: Solid-Phase Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH2
| Coupling Reagent | Purity of Crude Peptide (%) |
| HATU | 99.8 |
| This compound | 99.7 |
| TOMBU | 99.5 |
| COMBU | 99.5 |
| HBTU | 98.5 |
This challenging sequence containing the sterically hindered α-aminoisobutyric acid (Aib) is a good measure of coupling efficiency.[6]
Table 2.2.4: Crude Purity in Fast Conventional Fmoc Solid-Phase Peptide Synthesis
| Peptide Sequence | Coupling Time | This compound (%) | HCTU (%) | HATU (%) | PyBOP (%) | PyOxim (%) | TFFH (%) |
| (65-74)ACP | 2 x 1 min | 79.0 | 78.5 | 83.6 | 48.1 | 19.1 | <25 |
| 2 x 20 min | 78.9 | 82.3 | 80.7 | 78.9 | 79.3 | <25 | |
| G-LHRH | 2 x 1 min | 90.8 | 88.5 | 89.1 | 85.2 | 84.8 | 78.5 |
| 2 x 20 min | 88.7 | 90.1 | 89.2 | 88.2 | 87.9 | 80.1 | |
| GHRP-6 | 2 x 1 min | 80.1 | 79.8 | 79.5 | 75.2 | 32.2 | 46.0 |
| 2 x 20 min | 79.9 | 80.5 | 80.2 | 79.1 | 78.9 | 70.3 | |
| Linear Oxytocin | 2 x 1 min | 77.7 | 75.4 | 76.1 | 54.8 | 22.3 | <15 |
| 2 x 20 min | 76.9 | 76.5 | 75.9 | 75.1 | 74.8 | <15 |
Data from a comparative study of different activators in fast Fmoc SPPS.[7]
Mechanism of Action
The efficacy of this compound lies in its ability to efficiently activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or a growing peptide chain. The generally accepted mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline for manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIEA) or a non-nucleophilic base
-
Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Appropriate resin (e.g., Rink Amide resin)
-
Dichloromethane (DCM) for washing
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Workflow:
Detailed Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be necessary.[1]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin extensively with DMF and DCM and dry the resin.
-
Cleavage: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis
This protocol provides a general procedure for coupling two peptide fragments in solution.
Materials:
-
N-protected amino acid or peptide fragment with a free carboxyl group
-
Amino acid or peptide fragment with a free amino group (as a hydrochloride or trifluoroacetate salt if applicable)
-
This compound
-
DIEA or other suitable non-nucleophilic base
-
DMF
-
Ethyl acetate (EtOAc)
-
1N HCl
-
1N NaHCO₃
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent), the amino component (1 equivalent), and the base (2 equivalents; 3 equivalents if the amine is a salt) in DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of this compound: Add this compound (1 equivalent) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, 1N NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude peptide can then be purified by flash chromatography or recrystallization.
Conclusion
This compound represents a significant advancement in the field of peptide synthesis, offering a compelling combination of high efficiency, suppression of racemization, and enhanced safety. Its favorable solubility profile and the ease of byproduct removal make it a versatile reagent for both solid-phase and solution-phase applications. The quantitative data presented in this guide demonstrates its robust performance in comparison to other established coupling reagents. By following the detailed protocols and understanding the underlying mechanism, researchers and drug development professionals can effectively leverage the advantages of this compound to streamline the synthesis of complex and high-purity peptides.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
The Core Mechanism of COMU: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for efficient, reliable, and safe peptide synthesis methodologies is paramount. The development of the uronium-type coupling reagent COMU, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, represents a significant advancement in this field. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Introduction to this compound: A Third-Generation Coupling Reagent
This compound is a third-generation uronium salt coupling reagent that has gained widespread adoption in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2] It is based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group and incorporates a morpholino moiety, which imparts several advantageous properties.[2][3] Key benefits of this compound over traditional benzotriazole-based reagents such as HBTU and HATU include:
-
Enhanced Solubility: The morpholino group significantly improves the solubility of this compound in common organic solvents like N,N-dimethylformamide (DMF), allowing for the preparation of more concentrated solutions.[4]
-
Increased Stability: this compound exhibits greater stability compared to its benzotriazole-based counterparts.[5]
-
Superior Reactivity and Efficiency: It often provides faster reaction times and higher coupling yields, even in challenging cases.[6]
-
Reduced Racemization: this compound is highly effective at suppressing racemization, a critical factor in maintaining the stereochemical integrity of the final peptide product.[4]
-
Improved Safety Profile: As it is not derived from the potentially explosive 1-hydroxybenzotriazole (HOBt), this compound offers a safer alternative.[2]
-
Water-Soluble Byproducts: The byproducts of the coupling reaction are readily soluble in water, simplifying the purification process.[4]
The Core Mechanism of Action
The primary function of this compound is to facilitate the formation of an amide bond between a carboxylic acid and an amine by activating the carboxyl group. This process can be broken down into three key steps:
Step 1: Deprotonation of the Carboxylic Acid
The reaction is initiated by the deprotonation of the carboxylic acid (e.g., an N-protected amino acid) by a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). This generates a carboxylate anion, a more potent nucleophile.
Step 2: Formation of the Active Ester
The carboxylate anion then attacks the electrophilic carbon atom of the this compound reagent. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form the active Oxyma ester. This active ester is the key intermediate that will react with the amine.
Step 3: Aminolysis and Peptide Bond Formation
The free amine of the second amino acid (or the N-terminus of the growing peptide chain) then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of the Oxyma leaving group and a urea byproduct.
The overall reaction pathway can be visualized as follows:
A more detailed representation of the chemical structures involved in the activation and coupling steps is provided below:
Quantitative Data and Performance Comparison
The superior performance of this compound has been demonstrated in numerous studies. The following tables summarize key quantitative data comparing this compound with other common coupling reagents.
Table 1: Comparison of Coupling Efficiency in the Synthesis of a Difficult Sequence (H-Tyr-Aib-Aib-Phe-Leu-NH₂)[7]
| Coupling Reagent | % Des-Aib (Deletion Peptide) |
| This compound | 0.26 |
| HDMA | 1 |
| HDMB | 10 |
| HATU | 17 |
| HBTU | 53 |
Table 2: Hydrolytic Stability of Uronium/Immonium Reagents in DMF (Open Vials)[5]
| Coupling Reagent | % Stability after 1h | % Stability after 2h | % Stability after 24h |
| This compound | 100 | 100 | 93 |
| HOTU | 100 | 95 | 84 |
| HATU | 99 | 95 | 76 |
| HBTU | 100 | 98 | 86 |
Table 3: Coupling Efficiency in Boc-SPPS on Different Resins[8]
| Coupling Reagent | Resin Type | Relative Coupling Efficiency |
| This compound | Polystyrene | Less effective than HBTU/HCTU |
| This compound | PEG | Comparable to HBTU/HCTU |
| HBTU | Polystyrene | More effective than this compound |
| HCTU | Polystyrene | Most effective |
| HBTU | PEG | Comparable to this compound |
| HCTU | PEG | Most effective |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)[7]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), this compound (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids, a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group as described in step 2. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative HPLC.
Protocol for Peptide Cyclization[9]
-
Dissolution of Linear Peptide: Dissolve the linear peptide in dry acetonitrile (ACN) containing 4 equivalents of DIPEA to a final concentration of 1 mg/mL.
-
Preparation of this compound Solution: In a separate flask, prepare a solution of this compound (2 equivalents) in a 1:1 mixture of tetrahydrofuran (THF) and ACN.
-
Cyclization Reaction: Add the linear peptide solution dropwise to the this compound solution with stirring.
-
Monitoring: Monitor the progress of the cyclization by LC-MS. The reaction time can vary from 30 minutes to 24 hours.
-
Workup and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure and purify the cyclic peptide by HPLC.
Protocol for Coupling of Sterically Hindered Amino Acids
For sterically hindered amino acids such as Aib (α-aminoisobutyric acid), modifications to the standard SPPS protocol are often necessary to achieve high coupling yields.
-
Follow the general SPPS protocol (Section 4.1).
-
Double Coupling: After the initial coupling reaction of the hindered amino acid for 1-2 hours, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.
-
Elevated Temperature: In some cases, performing the coupling reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve the efficiency.
-
Use of a stronger base: Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of or in addition to DIPEA for the activation step.
Potential Side Reactions and Mitigation
While this compound is known for its clean reaction profile, potential side reactions, although minimized, should be considered.
-
Racemization: Although this compound significantly reduces racemization, it is not entirely eliminated, especially with sensitive amino acids like histidine and cysteine. The use of a weaker base, such as 2,4,6-collidine, can help to further minimize this side reaction.[6]
-
Guanidinylation: Unlike aminium-based reagents (e.g., HBTU, HATU), uronium salts like this compound are less prone to cause guanidinylation of the N-terminal amine. This side reaction is generally not a significant concern with this compound.
-
Beckmann Rearrangement of Oxyma Derivatives: In some specific cases with other Oxyma-based additives like Oxyma-B, a Beckmann rearrangement has been observed as a side reaction.[1][9] While not widely reported for this compound itself, it is a potential consideration for the broader class of Oxyma-based reagents.
Conclusion
This compound has established itself as a powerful and versatile coupling reagent in peptide synthesis. Its unique combination of high reactivity, suppression of racemization, enhanced solubility, and improved safety profile makes it an excellent choice for a wide range of applications, from routine peptide synthesis to the assembly of complex and challenging sequences. The detailed mechanistic understanding and optimized protocols provided in this guide are intended to empower researchers to fully leverage the capabilities of this compound in their drug discovery and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of COMU in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly when dealing with complex and sterically hindered peptide sequences. Among the newer generation of coupling reagents, (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) has emerged as a powerful tool, offering significant advantages over traditional benzotriazole-based reagents like HBTU, HCTU, and HATU. This guide provides a comprehensive technical overview of the core benefits of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform its effective implementation in research and drug development.
Core Advantages of this compound
This compound, a third-generation uronium-type coupling reagent, distinguishes itself through a combination of enhanced safety, efficiency, and suppression of common side reactions that plague peptide synthesis.
1. Enhanced Safety Profile: this compound is based on an Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which is a non-explosive alternative to the HOBt and HOAt moieties found in commonly used benzotriazole-based reagents.[1][2] This inherent stability mitigates the risk of autocatalytic decomposition and explosion, a significant safety concern in large-scale synthesis.[3][4] Furthermore, this compound and its byproducts are reported to have a reduced allergenic potential compared to HBTU/TBTU.[2]
2. Superior Coupling Efficiency and Speed: this compound often demonstrates coupling efficiencies comparable or even superior to HATU, one of the most effective traditional coupling reagents.[2] Its high reactivity is attributed to its existence in the more reactive uronium form.[5] This efficiency is particularly pronounced in the synthesis of "difficult" peptides, including those containing sterically hindered amino acids like Aib (α-aminoisobutyric acid).
3. Suppression of Racemization: The preservation of stereochemical integrity is paramount in the synthesis of bioactive peptides. This compound has been shown to be highly effective in minimizing racemization (epimerization) at the α-carbon of the activated amino acid.[1][6] This is a crucial advantage for ensuring the synthesis of the desired stereoisomer, which directly impacts the biological activity and safety of the final peptide product. While detailed quantitative comparisons are sparse in publicly available literature, the pairing of this compound with a sterically hindered base like 2,2,6,6,-tetramethylpiperidine (TMP) has been reported to be very effective at suppressing base-promoted epimerization.[5]
4. Simplified Reaction Conditions and Reduced Side Reactions: A key operational advantage of this compound is that it typically requires only a single equivalent of a tertiary base for efficient coupling, in contrast to the two or more equivalents often needed for HBTU and HATU.[3][5] This is due to the presence of a morpholino group which acts as an internal proton acceptor.[3] The use of less base minimizes the risk of base-mediated side reactions, such as racemization and the formation of unwanted byproducts.
5. Improved Solubility and Handling: The morpholino group in this compound's structure also confers greater solubility in a wider range of organic solvents compared to HBTU and HATU.[6] The byproducts of the this compound-mediated coupling are also water-soluble, which can simplify the purification process in solution-phase synthesis.[3]
Quantitative Performance Data
To illustrate the practical advantages of this compound, the following tables summarize key performance data from comparative studies.
| Coupling Reagent | Peptide Sequence | Resin Type | Crude Product Purity (%) | Deletion Product (%) |
| This compound | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | Rink Amide | 99.74 | 0.26 |
| HATU | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | Rink Amide | Not Reported | 17 |
| HBTU | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | Rink Amide | Not Reported | 53 |
Table 1: Comparison of this compound, HATU, and HBTU in the synthesis of a sterically hindered pentapeptide containing two Aib residues. The data clearly demonstrates the superior performance of this compound in preventing the formation of deletion byproducts, leading to a significantly purer crude product.[3]
| Coupling Reagent | Difficult Sequence Models | Resin Type | Relative Coupling Efficiency |
| This compound | ACP(65-74), Jung-Redeman 10-mer, HIV-1 PR(81-99) | Polystyrene-based | HCTU ≥ HBTU > this compound |
| This compound | ACP(65-74), Jung-Redeman 10-mer, HIV-1 PR(81-99) | Polyethylene glycol (PEG)-based | HCTU ≥ HBTU ≈ this compound |
Table 2: Comparative coupling efficiency of this compound, HBTU, and HCTU in the synthesis of "difficult" peptide sequences on different solid supports. While HCTU and HBTU showed higher efficiency on traditional polystyrene resins, this compound's performance was comparable on more modern polyethylene glycol (PEG)-based resins, highlighting the importance of resin choice in optimizing synthesis outcomes.[7]
Mechanistic Insights and Experimental Protocols
This compound Activation Mechanism
The efficacy of this compound lies in its ability to rapidly and efficiently activate the carboxylic acid of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate (active ester). This intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.
General Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound
The following diagram outlines the key steps in a typical SPPS cycle employing this compound as the coupling reagent.
Detailed Experimental Protocol: Solid-Phase Peptide Synthesis with this compound
This protocol provides a general guideline for manual solid-phase peptide synthesis using Fmoc-chemistry and this compound.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin, 0.5 mmol/g) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and this compound (3 equivalents) in DMF.
-
Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid/COMU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.[3]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
5. Monitoring the Coupling Reaction (Optional):
-
Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, and the coupling step should be repeated.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Conclusion
This compound represents a significant advancement in the field of peptide synthesis, offering a compelling combination of safety, efficiency, and fidelity. Its ability to promote high coupling yields, particularly for challenging sequences, while minimizing racemization makes it an invaluable tool for researchers and drug development professionals. The simplified reaction conditions and improved solubility profile further enhance its utility in both manual and automated synthesis platforms. By understanding the core advantages and applying the appropriate experimental protocols, scientists can leverage this compound to accelerate the synthesis of high-quality peptides for a wide range of applications, from basic research to the development of novel therapeutics.
References
An In-depth Technical Guide to COMU: The High-Performance Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and organic chemistry, the pursuit of efficient, safe, and high-fidelity amide bond formation is paramount. COMU, or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has emerged as a third-generation uronium-type coupling reagent that offers significant advantages over its predecessors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its function and benefits.
Core Chemical and Physical Properties
This compound is distinguished by its unique molecular architecture, which incorporates a morpholino group to enhance solubility and a cyano-acetyloxime moiety for efficient activation of carboxylic acids.[1][3] This structure contributes to its favorable chemical and physical properties, which are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value |
| IUPAC Name | [[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium,hexafluorophosphate |
| CAS Number | 1075198-30-9 |
| Molecular Formula | C₁₂H₁₉F₆N₄O₄P |
| Molecular Weight | 428.27 g/mol |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White to off-white powder |
| Melting Point | 151-158 °C |
| Solubility | Highly soluble in DMF and NMP. Solutions of up to 1.5 M in DMF can be prepared.[3] |
| Storage | Store at 2-8°C in a dry, inert atmosphere. |
Key Advantages of this compound
This compound was developed to address the limitations of earlier benzotriazole-based coupling reagents like HBTU and HATU. Its design imparts several key advantages that are critical for modern peptide synthesis and drug development.
-
High Coupling Efficiency: this compound consistently demonstrates coupling efficiencies that are comparable or superior to HATU, which is considered one of the most potent commercially available coupling reagents.[2][3]
-
Reduced Racemization: The unique mechanism of this compound minimizes the risk of epimerization, preserving the stereochemical integrity of the amino acids being coupled. This is particularly crucial for the synthesis of therapeutic peptides where chirality dictates biological activity.[4]
-
Enhanced Safety Profile: A significant advantage of this compound is the absence of the potentially explosive benzotriazole moiety found in reagents like HBTU and HATU. This makes this compound a safer alternative for laboratory and industrial use.[1]
-
Improved Solubility: The presence of the morpholino group confers high solubility in common organic solvents like DMF and NMP, allowing for the preparation of more concentrated reagent solutions.[3]
-
Water-Soluble Byproducts: The byproducts of the coupling reaction with this compound are water-soluble, simplifying the purification process, especially in solution-phase synthesis.[1]
-
Visual Reaction Monitoring: The reaction mixture often exhibits a color change during the coupling process, providing a convenient visual indicator of reaction progress. The solution may turn from yellow to orange or pink depending on the base used, and then become colorless or yellow upon completion.[1][3]
-
Reduced Base Requirement: Unlike HBTU and HATU which typically require two equivalents of a tertiary amine base, this compound performs efficiently with just one equivalent of base.[3]
Mechanism of Action: Carboxylic Acid Activation
The primary function of this compound is to activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine to form an amide bond. The process is initiated by the reaction of the carboxylic acid with this compound in the presence of a base. This forms a highly reactive O-acylisourea intermediate, which then readily reacts with the amine component.
Experimental Protocols
The following are generalized procedures for utilizing this compound in both solution-phase and solid-phase peptide synthesis. It is recommended to optimize reaction conditions for specific substrates.
Solution-Phase Peptide Synthesis
This protocol is a general guideline for the coupling of an N-protected amino acid to an amino component in solution.
Materials:
-
N-protected amino acid
-
Amino component (as a free base or hydrochloride salt)
-
This compound
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 N HCl
-
1 N NaHCO₃
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.), the amino component (1.0 equiv.), and the base (2.0 equiv., or 3.0 equiv. if the amino component is a hydrochloride salt) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Resin-bound amine
-
Fmoc-protected amino acid
-
This compound
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound amine in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (3.0 equiv.) with this compound (3.0 equiv.) and DIPEA (6.0 equiv.) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Stability and Solubility Data
The stability and solubility of a coupling reagent are critical for its practical application, especially in automated peptide synthesizers where reagent solutions may be stored for extended periods.
Table 3: Stability of this compound in Various Solvents
| Solvent | Stability after 24 hours |
| DMF | ~14% |
| Acetonitrile (ACN) | ~89% |
| γ-Valerolactone (GVL) | ~88% |
Data from a comparative study on the hydrolytic stability of this compound.
While this compound exhibits excellent performance, its stability in DMF is lower compared to other solvents. For applications requiring prolonged storage in solution, such as in automated synthesizers, using acetonitrile or γ-valerolactone as the solvent for this compound can significantly improve its longevity.
Conclusion
This compound stands as a powerful and versatile coupling reagent for modern organic and peptide synthesis. Its high efficiency, low racemization tendency, and enhanced safety profile make it an excellent choice for researchers and drug development professionals. The high solubility and water-soluble byproducts further streamline the synthesis and purification processes. By understanding its properties and employing the appropriate experimental protocols, scientists can leverage the full potential of this compound to construct complex amide-containing molecules with high fidelity and yield.
References
The Advent of COMU: A Paradigm Shift in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of peptide chemistry, the quest for efficient, safe, and environmentally benign coupling reagents is a perpetual endeavor. The introduction of (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, commonly known as COMU, marked a significant milestone in this pursuit. Developed by the research group of Professors Fernando Albericio and Ayman El-Faham, this compound has emerged as a third-generation uronium-type coupling reagent, offering a compelling alternative to its benzotriazole-based predecessors like HBTU and HATU. This technical guide provides a comprehensive overview of the discovery, development, and application of the this compound reagent. It delves into its unique chemical properties, mechanism of action, and significant advantages, including enhanced safety, superior solubility, and remarkable efficiency in both solution-phase and solid-phase peptide synthesis. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively implement this compound in their synthetic strategies.
Introduction: The Need for a New Generation of Coupling Reagents
The synthesis of peptides, fundamental building blocks for a vast array of therapeutic and research applications, relies heavily on the efficacy of coupling reagents to facilitate amide bond formation. For decades, reagents based on 1-hydroxybenzotriazole (HOBt) and its derivatives, such as HBTU, TBTU, and HATU, have been the workhorses of peptide chemists.[1] While effective, these reagents are not without their drawbacks. A significant concern is their potential for explosion, a risk associated with the benzotriazole moiety, particularly upon heating.[2] Furthermore, these reagents can cause allergic reactions and their byproducts are often difficult to remove, complicating purification processes.[3]
These limitations spurred the development of safer and more efficient alternatives. The core innovation leading to this compound was the replacement of the hazardous benzotriazole unit with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), a non-explosive and highly effective additive in its own right.[2][4] This substitution, combined with the incorporation of a morpholino group into the iminium salt structure, endowed this compound with a unique set of advantageous properties.
The Genesis of this compound: Design and Development
The development of this compound was a result of a systematic investigation into the structure-activity relationships of uronium/aminium salts. The key innovations in its design are:
-
The Oxyma Leaving Group: The incorporation of Oxyma as the leaving group was a pivotal design choice. Oxyma had already demonstrated its prowess as an additive in carbodiimide-mediated couplings, proving to be an excellent acylating agent with a low propensity for racemization.[4] Its inclusion in a uronium salt structure resulted in a reagent with a superior safety profile compared to benzotriazole-based reagents.[2]
-
The Morpholino Moiety: The presence of a morpholino group in the iminium part of the molecule significantly enhances the reagent's solubility in a wide range of organic solvents commonly used in peptide synthesis, such as DMF and NMP.[4] This high solubility allows for the preparation of more concentrated reagent solutions, which can lead to improved coupling efficiency and kinetics.[4] Furthermore, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a feature that contributes to the reagent's high reactivity.[5]
-
Uronium vs. Aminium Structure: X-ray crystallographic studies have confirmed that this compound exists in the more reactive O-acylisourea (uronium) form, in contrast to HBTU and HATU which exist predominantly in the less reactive guanidinium (aminium) form.[1] This structural difference is a key contributor to this compound's high acylation rates.
Key Advantages of the this compound Reagent
The unique design of this compound translates into several practical advantages for the peptide chemist:
-
Enhanced Safety: this compound is not explosive and has a significantly lower allergenic potential compared to benzotriazole-based reagents.[2][3] This makes it a safer reagent to handle and store in the laboratory.
-
Superior Solubility: The morpholino group imparts excellent solubility in common peptide synthesis solvents, allowing for the use of higher concentrations and facilitating easier handling.[4]
-
High Coupling Efficiency: Due to its uronium salt structure, this compound exhibits high reactivity, leading to rapid and efficient amide bond formation, even in the case of sterically hindered amino acids.[5] This high efficiency often translates to higher yields and purities of the final peptide.
-
Reduced Racemization: this compound has been shown to be effective in minimizing racemization during peptide coupling, a critical factor for the synthesis of biologically active peptides.[6]
-
Simplified Workup: The byproducts of this compound are water-soluble, which greatly simplifies the purification process, particularly in solution-phase synthesis.[2][3] This "green chemistry" attribute reduces the need for extensive chromatographic purification.
-
Visual Reaction Monitoring: A distinctive feature of this compound is the color change that occurs during the coupling reaction, providing a convenient visual cue for monitoring its progress.[6] The reaction mixture typically turns yellow upon addition of the base and the color fades as the reaction proceeds to completion.
-
Single Equivalent of Base: Unlike HBTU and HATU which often require two equivalents of a tertiary amine base for optimal performance, this compound functions efficiently with just a single equivalent.[1] This can be advantageous in minimizing base-catalyzed side reactions.
-
Microwave-Assisted Synthesis Compatibility: this compound is well-suited for use in microwave-assisted peptide synthesizers, where its high reactivity can be leveraged to significantly shorten synthesis times.[5]
Quantitative Performance Data
The following tables summarize the performance of this compound in comparison to other common coupling reagents in terms of crude peptide purity for the synthesis of various model peptides.
Table 1: Comparative Purity of G-LHRH (H-GHWSYGLRPG-NH2) Synthesized with Different Activators [7]
| Activator | Purity (%) with 2 x 1 min Coupling | Purity (%) with 2 x 20 min Coupling |
| This compound | 90.24 | 88.36 |
| HCTU | 87.84 | 90.84 |
| HATU | 86.01 | 85.80 |
| HDMC | 84.50 | 87.02 |
| PyBOP | 78.52 | 89.28 |
| PyClock | 81.82 | 87.40 |
| PyOxim | 40.10 | 84.12 |
| TFFH | 39.07 | 62.90 |
Table 2: Comparative Purity of Linear Oxytocin (H-CYIQNCPLG-NH2) Synthesized with Different Activators [7]
| Activator | Purity (%) with 2 x 1 min Coupling | Purity (%) with 2 x 20 min Coupling |
| This compound | 77.68 | 75.32 |
| HCTU | 72.11 | 74.33 |
| HATU | 75.14 | 74.87 |
| HDMC | 71.23 | 73.56 |
| PyClock | 70.18 | 72.45 |
| PyOxim | 22.33 | 54.76 |
| TFFH | 12.54 | 14.89 |
Table 3: Hydrolytic Stability of this compound in Various Solvents after 24 hours [8]
| Solvent | Stability (%) |
| γ-valerolactone (GVL) | 88 |
| Acetonitrile (ACN) | 89 |
| N-formylmorpholine (NFM) | Not Reported |
| Dimethylformamide (DMF) | 14 |
Experimental Protocols
Synthesis of the this compound Reagent
The following is a general procedure for the synthesis of this compound.
Step 1: Synthesis of 4-(N,N-Dimethylcarbamoyl)morpholine
A solution of N,N-dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (DCM, 100 mL) is added dropwise to a stirred, ice-cooled mixture of morpholine (0.5 mol) and 4 N sodium hydroxide (250 mL) in DCM (400 mL). The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(N,N-dimethylcarbamoyl)morpholine as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of the Chloroformamidinium Salt
To a solution of 4-(N,N-dimethylcarbamoyl)morpholine (0.1 mol) in dry DCM (100 mL) is added oxalyl chloride (0.11 mol) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure to give the crude chloroformamidinium salt.
Step 3: Synthesis of this compound
The crude chloroformamidinium salt (0.1 mol) is dissolved in acetonitrile (150 mL). To this solution is added ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (0.1 mol) followed by potassium hexafluorophosphate (0.11 mol). The reaction mixture is stirred at room temperature for 12 hours. The precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is triturated with diethyl ether to afford this compound as a white solid.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is a general guideline and may require optimization depending on the specific peptide sequence.
-
Resin Swelling: The resin (e.g., Rink Amide resin) is swelled in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.
-
Coupling:
-
In a separate vessel, the Fmoc-protected amino acid (3 equivalents relative to the resin loading) is dissolved in DMF.
-
This compound (3 equivalents) and a tertiary amine base such as diisopropylethylamine (DIEA) (3-6 equivalents) are added to the amino acid solution.
-
The activation mixture is allowed to stand for 1-2 minutes.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids, longer coupling times or a double coupling may be necessary.
-
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of the Leu-Enkephalin Derivative H-Tyr-Aib-Aib-Phe-Leu-NH2 using this compound
The synthesis of this sterically hindered pentapeptide is a good benchmark for the efficiency of a coupling reagent.
-
Resin and First Amino Acid Loading: Start with a Rink Amide resin. The first amino acid (Fmoc-Leu-OH) is coupled to the resin using a standard this compound coupling protocol as described above.
-
Peptide Elongation: The subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Aib-OH, Fmoc-Aib-OH, and Boc-Tyr(tBu)-OH) are coupled sequentially. For the coupling of the two consecutive Aib residues, a double coupling protocol (2 x 1 hour) is recommended to ensure complete reaction.
-
Cleavage and Deprotection: After the final coupling, the peptide is cleaved from the resin and all protecting groups are removed using a standard TFA cleavage cocktail.
-
Purification: The crude peptide is purified by RP-HPLC to yield the desired product. The use of this compound in this synthesis has been shown to result in very low levels of deletion products (e.g., des-Aib), highlighting its high coupling efficiency.[5]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-Mediated Amide Bond Formation
The following diagram illustrates the proposed mechanism for the activation of a carboxylic acid and subsequent amide bond formation using this compound.
Caption: Proposed mechanism of this compound-mediated amide bond formation.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The diagram below outlines the key steps in a typical SPPS cycle using this compound.
Caption: General workflow of a solid-phase peptide synthesis cycle.
Conclusion
The discovery and development of the this compound reagent represent a significant advancement in the field of peptide synthesis. Its superior safety profile, excellent solubility, high reactivity, and favorable "green" characteristics have positioned it as a powerful and versatile tool for both academic research and industrial drug development. By providing detailed protocols and comparative data, this technical guide aims to facilitate the broader adoption of this compound, empowering scientists to synthesize complex peptides with greater efficiency, safety, and purity. As the demand for synthetic peptides continues to grow, the adoption of advanced reagents like this compound will be crucial in driving innovation in medicine and biotechnology.
References
- 1. peptide.com [peptide.com]
- 2. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Re-evaluating the stability of this compound in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety Profile of COMU versus HBTU: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of coupling reagent is paramount, influencing not only the efficiency of amide bond formation but also the safety and risk profile of the process. For years, aminium-based reagents like HBTU have been staples in laboratories worldwide. However, the emergence of COMU, a third-generation uronium-type coupling reagent, has prompted a critical re-evaluation of safety standards. This technical guide provides a comprehensive comparison of the safety profiles of this compound and HBTU, supported by quantitative data, detailed experimental methodologies, and visual representations of key chemical pathways and workflows.
Executive Summary
This compound ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is generally considered to possess a more favorable safety profile than HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This is primarily attributed to the absence of the potentially explosive and allergenic benzotriazole moiety in this compound's structure. HBTU has been identified as a moderate skin sensitizer and exhibits thermal instability with the potential for explosion. While this compound also presents thermal hazards, its decomposition is generally considered less energetic. The byproducts of this compound are also water-soluble, which simplifies their removal and reduces the risk of contamination in the final product.
Comparative Safety Data
The following tables summarize the available quantitative data on the safety profiles of this compound and HBTU. It is important to note that direct comparative studies under identical conditions are not always available in the public domain. Data for HATU, a close structural and functional analog of HBTU, is included for a more comprehensive comparison.
Table 1: Thermal Stability Data
| Parameter | This compound | HBTU | HATU (HBTU Analog) |
| Melting Point (°C) | 159 | ~200 (decomposes) | 183-186 (decomposes) |
| Decomposition Onset (DSC, °C) | 127 | ~173 | 161 |
| Exothermic Energy (DSC, J/g) | -736 | -1032 | -1131 |
Table 2: Explosive Potential and Sensitivity
| Parameter | This compound | HBTU | HATU (HBTU Analog) |
| Predicted Explosive Potential (Yoshida Correlation) | Not Explosive | Potentially Explosive | Explosive |
| Predicted Shock Sensitivity (Yoshida Correlation) | Not Shock Sensitive | Data not available | Shock Sensitive |
| Impact Sensitivity | Data not available | Data not available | Data not available |
| Friction Sensitivity | Data not available | Data not available | Data not available |
Table 3: Toxicological Data
| Parameter | This compound | HBTU |
| Acute Toxicity (LD50) | Data not available | Data not available |
| Skin Sensitization | Lower allergenic potential reported | Moderate skin sensitizer (GHS Category 1A) |
| Mutagenicity (Ames Test) | Data not available | Data not available |
Experimental Protocols
The data presented above is derived from several key experimental techniques designed to assess the safety of chemical compounds. Below are detailed methodologies for these tests.
Thermal Stability Analysis
a) Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, decomposition temperatures, and the energy released or absorbed during thermal events.
-
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Exothermic events (heat release), indicative of decomposition, are analyzed to determine the onset temperature and the total energy released (enthalpy).
-
b) Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and to identify the temperature ranges where decomposition and mass loss occur.
-
Methodology:
-
A small sample (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate under a controlled atmosphere.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows the temperatures at which mass loss occurs, providing information about the decomposition process.
-
Explosive Properties Assessment
a) Impact Sensitivity Test (e.g., BAM Fallhammer)
-
Principle: This test determines the sensitivity of a substance to the impact of a falling weight. The result is typically expressed as the drop height at which there is a 50% probability of initiation (explosion or decomposition).
-
Methodology:
-
A small amount of the test substance is placed in a standardized apparatus consisting of a steel anvil and a guide for a falling weight.
-
A specified weight is dropped from varying heights onto the sample.
-
The outcome (initiation or no initiation) is observed for each drop.
-
A statistical method, such as the Bruceton "up-and-down" method, is used to determine the 50% initiation height.
-
b) Friction Sensitivity Test (e.g., BAM Friction Apparatus)
-
Principle: This test assesses the sensitivity of a substance to frictional stimuli. The result is given as the load at which initiation occurs.
-
Methodology:
-
A small amount of the test substance is placed on a porcelain plate.
-
A porcelain pin is pressed onto the sample with a known load.
-
The plate is moved back and forth under the pin.
-
The test is repeated with different loads to determine the lowest load that causes an initiation.
-
Toxicological Assessment
a) Skin Sensitization: OECD 429 Local Lymph Node Assay (LLNA)
-
Principle: The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance. An increased proliferation is indicative of a skin sensitization response.
-
Methodology:
-
A solution of the test substance is applied to the dorsal surface of the ears of a group of mice for three consecutive days.
-
A control group is treated with the vehicle alone.
-
On day five, a solution containing radioactive thymidine is injected intravenously.
-
Several hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
The incorporation of radioactive thymidine into the lymph node cells is measured.
-
A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is typically considered a positive result for skin sensitization.
-
Signaling Pathways and Experimental Workflows
Carboxylic Acid Activation Mechanisms
The primary function of both this compound and HBTU is to activate a carboxylic acid for subsequent reaction with an amine to form an amide bond. The mechanisms, however, differ in the nature of the active ester formed.
Caption: Carboxylic acid activation by this compound and HBTU.
Thermal Hazard Assessment Workflow
A systematic approach is crucial for evaluating the thermal hazards associated with coupling reagents. The following workflow outlines the key steps.
Caption: Workflow for assessing thermal hazards of coupling reagents.
Comparative Safety Profile
This diagram provides a logical comparison of the key safety attributes of this compound and HBTU.
Caption: Comparative safety profiles of this compound and HBTU.
Discussion and Recommendations
The available data strongly suggests that this compound offers a superior safety profile compared to HBTU. The primary driver for this is the replacement of the 1-hydroxybenzotriazole (HOBt) moiety with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Benzotriazole and its derivatives are known to be thermally unstable and can undergo rapid, exothermic decomposition, posing a significant explosion risk. HBTU's classification as a moderate skin sensitizer is another critical concern, as repeated dermal exposure can lead to allergic contact dermatitis, a serious occupational hazard for laboratory personnel.
In contrast, this compound's design mitigates these risks. The absence of the benzotriazole group significantly reduces the likelihood of explosive decomposition. Furthermore, this compound has been reported to have a lower allergenic potential. The water-solubility of this compound's byproducts is an additional advantage, simplifying purification and reducing the potential for residual impurities in the synthesized peptide.
While this compound is generally safer, it is not without its own hazards. It is a chemical reagent and should be handled with appropriate personal protective equipment. Its lower thermal decomposition onset temperature in some studies indicates that it should still be stored and handled with care, avoiding high temperatures.
Recommendations for Researchers and Drug Development Professionals:
-
Prioritize this compound for new process development: Given its enhanced safety profile, this compound should be the preferred coupling reagent for the development of new peptide synthesis protocols, especially for large-scale manufacturing where safety considerations are paramount.
-
Conduct a thorough risk assessment when using HBTU: For legacy processes where HBTU is already established, a comprehensive risk assessment should be conducted. This should include an evaluation of the potential for thermal runaway reactions and the implementation of appropriate engineering controls and personal protective measures to mitigate the risk of skin sensitization.
-
Implement robust safety testing for all new coupling reagents: Before introducing any new coupling reagent into a process, it should be subjected to a rigorous safety evaluation, including thermal stability analysis and an assessment of its toxicological properties.
-
Promote a culture of safety: All laboratory personnel should be educated on the potential hazards of the reagents they are working with and trained on safe handling procedures.
COMU: A Third-Generation Coupling Reagent for Enhanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the pursuit of efficiency, purity, and safety is paramount. The development of coupling reagents has evolved significantly, with each generation aiming to overcome the limitations of its predecessors. COMU, (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has emerged as a leading third-generation uronium salt-type coupling reagent. It offers a compelling alternative to traditional benzotriazole-based reagents like HBTU and HATU, demonstrating superior performance in terms of coupling efficiency, suppression of racemization, and an enhanced safety profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of its chemical pathways and workflows.
Core Advantages of this compound
This compound's design incorporates an OxymaPure leaving group, which contributes to its remarkable efficiency and safety. Unlike benzotriazole-based reagents, this compound is not explosive and has a reduced allergenic potential. Key advantages include:
-
High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable or superior to HATU, particularly in the synthesis of challenging peptides and the coupling of sterically hindered amino acids.
-
Low Racemization: It is highly effective in preserving the stereochemical integrity of amino acids during peptide bond formation.
-
Enhanced Solubility: The presence of a morpholino group gives this compound high solubility in common solvents like DMF, allowing for the preparation of more concentrated solutions than with HBTU or HATU.
-
Water-Soluble Byproducts: The byproducts of the coupling reaction are readily soluble in water, simplifying purification processes, especially in solution-phase synthesis.
-
Visual Reaction Monitoring: The reaction mixture often exhibits a color change during the coupling process, providing a visual indication of reaction progression.
-
Improved Safety Profile: As it does not contain the potentially explosive benzotriazole moiety, this compound is considered a safer alternative.
Mechanism of Action
This compound is a uronium salt that activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the free amine of another amino acid or peptide to form the desired peptide bond. The Oxyma leaving group is a key component in this process, facilitating the reaction and minimizing side reactions.
Caption: Activation of a carboxylic acid with this compound to form an active ester, followed by nucleophilic attack by an amine to form a peptide bond.
Quantitative Performance Data
The superiority of this compound is not merely qualitative. Quantitative studies have demonstrated its enhanced performance over older coupling reagents, particularly in challenging synthetic contexts.
Comparison of Coupling Reagent Performance
The following table summarizes key performance indicators for this compound in comparison to other common coupling reagents.
| Feature | This compound | HATU | HBTU | HCTU |
| Coupling Efficiency (Difficult Sequences) | High (e.g., 79% purity for ACP(65-74) with 2 min coupling) | High, but can be lower than this compound in some cases. | Moderate to High, generally lower than this compound and HATU. | High, comparable to HBTU. |
| Racemization | Very Low (e.g., 0.12% DL with 2 eq. DIEA) | Low | Moderate | Moderate |
| Hindered Couplings (e.g., Aib-Aib) | Excellent (0.26% des-Aib side product) | Poor (17% des-Aib side product) | Very Poor (53% des-Aib side product) | N/A |
| Solubility in DMF | High (up to 1.5 M) | Lower than this compound | Lower than this compound | N/A |
| Safety Profile | Non-explosive, reduced allergenicity | Potentially explosive | Potentially explosive | Potentially explosive |
| Byproduct Removal | Easy (water-soluble) | More difficult | More difficult | More difficult |
Stability in Solvents
While highly effective, the stability of this compound in solution is an important consideration for automated peptide synthesis where reagent solutions may be stored for extended periods. Recent studies have shown that while this compound has limited stability in DMF, it is significantly more stable in other solvents.
| Solvent | Stability after 24h |
| DMF | 14% |
| Acetonitrile (ACN) | 89% |
| γ-Valerolactone (GVL) | 88% |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in both solution-phase and solid-phase peptide synthesis.
General Procedure for Solution-Phase Peptide Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.), the amino component (1.0 equiv.), and the base (e.g., diisopropylethylamine (DIEA), 2.0 equiv., or 1.0 equiv. for reduced racemization) in an appropriate solvent (e.g., DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add this compound (1.0 equiv.) to the mixture with stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can often be monitored by a color change from yellow/orange to colorless.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO₃, and saturated NaCl solution.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purification: Purify the crude peptide by an appropriate method, such as flash chromatography or preparative HPLC.
Detailed Protocol for Solid-Phase Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂
This protocol is adapted for the synthesis of a known challenging peptide sequence containing the sterically hindered amino acid, Aib (α-aminoisobutyric acid).
Materials:
-
Fmoc-Rink-Amide resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Aib-OH, Fmoc-Tyr(tBu)-OH)
-
This compound
-
Diisopropylethylamine (DIEA)
-
20% Piperidine in DMF (v/v)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Workflow Diagram:
COMU: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the COMU reagent, a highly efficient coupling agent in modern organic synthesis, particularly in the realm of peptide chemistry. This document details its chemical properties, key advantages, and practical applications, offering structured data, experimental protocols, and visual diagrams to facilitate its integration into laboratory workflows.
Core Properties and Supplier Information
This compound , with the chemical name (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, is a third-generation uronium-type coupling reagent. It has gained significant traction as a safer and more effective alternative to traditional benzotriazole-based reagents like HATU and HBTU.
| Property | Value | Reference |
| CAS Number | 1075198-30-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₉F₆N₄O₄P | [1] |
| Molecular Weight | 428.27 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >140 °C | |
| Solubility | High solubility in DMF and NMP | [1][2] |
| Storage Temperature | 2-8°C | [1][2][4] |
Key Advantages:
-
Enhanced Safety: this compound does not contain the potentially explosive benzotriazole moiety found in reagents like HATU and HBTU.[4][5] It is also considered to be non-allergenic.[1][2]
-
High Efficiency: It demonstrates coupling efficiencies comparable or superior to HATU.[3][6]
-
Reduced Racemization: The use of this compound, especially with only one equivalent of a mild base, helps to minimize racemization during peptide coupling.[1][2][3][7]
-
Visual Reaction Monitoring: The reaction progress can be visually monitored by a color change.[1][2][3][5][7][8] Upon addition of a base like DIEA, the solution turns orange-red and then fades to colorless or yellow upon completion.[5][8]
-
Water-Soluble Byproducts: The byproducts of the coupling reaction are water-soluble, which simplifies the workup and purification process in solution-phase synthesis.[3][4][9]
Prominent Suppliers:
-
Sigma-Aldrich (Novabiochem®)
-
Iris Biotech GmbH
-
GlpBio
-
Aapptec
-
Fluorochem
-
BLDpharm
-
Tokyo Chemical Industry (TCI)
Mechanism of Action
This compound is an Oxyma-based uronium salt.[5] Its mechanism involves the rapid formation of an activated Oxyma ester of the carboxylic acid. This active ester is highly reactive towards the amine nucleophile, leading to the efficient formation of an amide bond. The morpholino group on the carbenium ion is believed to act as an internal proton acceptor, which facilitates the reaction and allows for the use of only one equivalent of an external base, thereby reducing the risk of racemization.[5][8][9]
Experimental Protocols
Detailed methodologies for standard peptide coupling reactions using this compound in both solution-phase and solid-phase synthesis are provided below.
Solution-Phase Peptide Coupling
This protocol is suitable for the coupling of amino acids or peptide fragments in a solution.
Quantitative Data:
| Component | Molar Equivalents |
| N-protected Amino Acid | 1.0 |
| Amino Component | 1.0 |
| This compound Reagent | 1.0 |
| Base (e.g., DIEA) | 2.0 (or 3.0 for hydrochloride salts) |
Methodology:
-
Dissolve the N-protected amino acid (1.0 equiv.), the amino component (1.0 equiv.), and the base (2.0-3.0 equiv.) in DMF (to a concentration of ~0.125 M).[7]
-
Cool the mixture to 0 °C in an ice bath.[7]
-
Add this compound (1.0 equiv.) to the stirred mixture.[7]
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.[7]
-
Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc).[7]
-
Perform an aqueous workup by washing the organic layer sequentially with 1 N HCl, 1 N NaHCO₃, and saturated NaCl solution.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.[7]
-
Analyze and purify the crude product using HPLC and characterize by NMR or Mass Spectrometry.[7]
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of this compound for coupling amino acids to a resin-bound peptide chain.
Quantitative Data:
| Component | Molar Equivalents (relative to resin capacity) |
| N-protected Amino Acid | 3.0 |
| This compound Reagent | 3.0 |
| Base (e.g., DIEA) | 6.0 |
Methodology:
-
Swell the resin in DMF. Perform the Fmoc-deprotection of the N-terminal amino group using 20% piperidine in DMF.[5] Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the N-protected amino acid (3.0 equiv.) by dissolving it with this compound (3.0 equiv.) and base (6.0 equiv.) in DMF (to a concentration of ~0.3 M) for 1-2 minutes.[5][7]
-
Add the pre-activated mixture to the deprotected resin.[5][7]
-
Allow the coupling reaction to proceed for 10-30 minutes at room temperature with gentle agitation.[5][7] For sterically hindered amino acids, the reaction time can be extended to 1 hour, or a double coupling can be performed.[5][7]
-
Filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.[5][7]
-
Proceed to the next deprotection and coupling cycle.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. This compound 97 1075198-30-9 [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for COMU-Mediated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to COMU as a Peptide Coupling Reagent
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high purity, yield, and stereochemical integrity of the target peptide. This compound, or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has emerged as a third-generation uronium-type coupling reagent with significant advantages over traditional benzotriazole-based reagents such as HBTU and HATU.
Developed as a safer and more efficient alternative, this compound incorporates the Oxyma Pure® leaving group, which mitigates the explosive potential associated with benzotriazole derivatives. Its morpholino substitution enhances solubility and stability, making it a versatile reagent for both manual and automated peptide synthesis, including microwave-assisted protocols. This compound has demonstrated exceptional performance in the coupling of sterically hindered amino acids and in minimizing racemization, a critical factor in the synthesis of biologically active peptides.
Advantages of this compound in Solid-Phase Peptide Synthesis
-
Enhanced Safety: this compound does not contain the potentially explosive benzotriazole moiety, offering a superior safety profile.
-
High Coupling Efficiency: It demonstrates coupling efficiencies comparable to or exceeding that of HATU, particularly in the synthesis of "difficult" or sterically hindered peptide sequences.
-
Reduced Racemization: The use of this compound generally results in low levels of epimerization, preserving the stereochemical integrity of the peptide.
-
Improved Solubility and Stability: The morpholino group confers excellent solubility in common SPPS solvents like DMF and NMP, and the reagent exhibits good stability in solution.
-
Compatibility: this compound is compatible with a wide range of SPPS protocols, including both manual and automated synthesizers, as well as microwave-assisted methods, which can significantly shorten synthesis times.[1]
Comparative Performance of Coupling Reagents
While direct quantitative comparisons can vary depending on the specific peptide sequence and reaction conditions, the following table provides an illustrative overview of this compound's performance relative to other common coupling reagents based on published literature.
| Coupling Reagent | Relative Coupling Efficiency | Propensity for Racemization | Safety Profile | Notes |
| This compound | Very High | Very Low | Excellent | Safer alternative to benzotriazole-based reagents; excellent for hindered couplings. |
| HATU | Very High | Very Low | Good | Highly effective but contains a potentially explosive benzotriazole moiety. |
| HBTU | High | Low | Good | A widely used standard, but can be less effective for difficult sequences compared to HATU and this compound. |
| HCTU | High | Low | Good | A more cost-effective alternative to HATU, with similar performance in many cases. |
| DIC/Oxyma | Good | Very Low | Excellent | A carbodiimide-based method that is cost-effective and safe, though potentially slower than uronium salt-based methods. |
Experimental Protocol: Manual Fmoc-SPPS Coupling Cycle using this compound
This protocol outlines a standard manual coupling cycle for the addition of a single amino acid to a growing peptide chain on a solid support using Fmoc/tBu chemistry.
Materials and Reagents:
| Reagent | Purpose | Recommended Quantity (per 0.1 mmol scale) |
| Fmoc-protected amino acid | Building block for peptide chain | 4 equivalents (0.4 mmol) |
| This compound | Coupling Reagent | 4 equivalents (0.4 mmol) |
| Diisopropylethylamine (DIPEA) | Base for activation and coupling | 8 equivalents (0.8 mmol) |
| N,N-Dimethylformamide (DMF) | Primary solvent | As needed |
| 20% Piperidine in DMF | Fmoc deprotection solution | ~10 mL per deprotection |
| Dichloromethane (DCM) | Solvent for washing | As needed |
Protocol Steps:
-
Resin Swelling:
-
Place the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol) and this compound (0.4 mmol) in DMF (e.g., 2 mL).
-
Add DIPEA (0.8 mmol) to the activation solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours, or a double coupling may be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove any excess reagents and byproducts.
-
Wash with DCM (3 x 10 mL) and then with DMF (3 x 10 mL) to prepare for the next cycle.
-
-
Monitoring the Coupling Reaction (Optional):
-
A small sample of the resin can be taken after the coupling step and subjected to a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete coupling reaction.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a single this compound-mediated coupling cycle during Fmoc-SPPS.
Caption: A single amino acid coupling cycle in Fmoc-SPPS using this compound.
Conclusion
This compound stands out as a robust and safe coupling reagent for solid-phase peptide synthesis. Its high efficiency, low racemization rates, and excellent solubility make it particularly well-suited for the synthesis of complex and sterically hindered peptides. The provided protocol offers a reliable starting point for researchers aiming to leverage the benefits of this compound in their peptide synthesis endeavors. As with any chemical synthesis, optimization of coupling times and reagent stoichiometry may be necessary for particularly challenging sequences to achieve the highest possible purity and yield.
References
Revolutionizing Peptide Synthesis: COMU as a Superior Coupling Reagent in Solution-Phase Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the application of COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) in solution-phase peptide synthesis. This compound has emerged as a third-generation uronium-type coupling reagent with significant advantages over traditional reagents, including enhanced efficiency, improved safety profile, and simplified purification.[1][2] This application note outlines the key benefits of this compound, provides a comprehensive protocol for its use in solution-phase synthesis, and presents comparative data on its performance.
Introduction to this compound in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of short to medium-length peptides, particularly for large-scale synthesis and the incorporation of unnatural amino acids. The choice of coupling reagent is critical to the success of SPPS, directly impacting yield, purity, and the stereochemical integrity of the final peptide.
This compound is a highly efficient coupling reagent that offers several advantages over classic benzotriazole-based reagents like HBTU and HATU.[1] Its unique structure, incorporating an Oxyma Pure moiety, contributes to its superior performance and safety.[3] Key benefits of using this compound in solution-phase peptide synthesis include:
-
High Coupling Efficiency: this compound demonstrates coupling efficiencies comparable or superior to HATU, leading to higher product yields.[3]
-
Suppression of Racemization: The mechanism of this compound is designed to minimize epimerization, preserving the chirality of the amino acid residues, which is crucial for the biological activity of the peptide.[4]
-
Enhanced Solubility: this compound exhibits excellent solubility in common organic solvents like DMF, allowing for more concentrated reaction mixtures and potentially faster reaction kinetics.
-
Simplified Work-up: The by-products of the this compound-mediated coupling reaction are water-soluble, facilitating their removal through simple aqueous extraction during the work-up process.[2]
-
Improved Safety Profile: this compound is based on the non-explosive and less allergenic Oxyma Pure, offering a safer alternative to HOBt and HOAt-based reagents.[3]
-
Visual Reaction Monitoring: The reaction progress can often be monitored by a color change in the solution.
This compound-Mediated Peptide Bond Formation: Mechanism
This compound is a uronium salt that activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the free amine of the C-protected amino acid or peptide fragment to form the peptide bond. The Oxyma leaving group is a key component, as it is a better leaving group than HOBt and is less prone to side reactions.
Figure 1. Simplified reaction pathway of this compound-mediated peptide bond formation.
Experimental Protocols
General Protocol for Solution-Phase Dipeptide Synthesis using this compound
This protocol describes the coupling of an N-protected amino acid with a C-protected amino acid ester.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 N Hydrochloric acid (HCl)
-
1 N Sodium bicarbonate (NaHCO₃)
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in DMF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 eq) to the reaction mixture. If the amino component is a free base, use 2.0 eq of DIPEA.
-
Add this compound (1.0 eq) to the reaction mixture.
-
-
Coupling Reaction:
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and continue stirring at room temperature for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 N HCl (2 x)
-
1 N NaHCO₃ (2 x)
-
Saturated NaCl (brine) (1 x)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude peptide.
-
-
Purification:
-
The crude peptide can be purified by flash column chromatography on silica gel or by recrystallization to obtain the pure product.
-
N-terminal Deprotection (Example: Fmoc Group Removal)
Materials:
-
Fmoc-protected peptide
-
20% Piperidine in DMF
-
DMF
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected peptide in 20% piperidine in DMF.
-
Stir the solution at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DMF to remove residual piperidine.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the solid by filtration or centrifugation and wash with diethyl ether.
-
Dry the product under vacuum.
C-terminal Deprotection (Example: Methyl Ester Saponification)
Materials:
-
Peptide methyl ester
-
1 N Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 N HCl
Procedure:
-
Dissolve the peptide methyl ester in a mixture of MeOH or THF and water.
-
Add 1 N NaOH (1.1-1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 N HCl.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Data Presentation: Performance of this compound in Solution-Phase Synthesis
The following table summarizes representative data on the performance of this compound in the synthesis of dipeptides in solution, compared to other common coupling reagents.
| Coupling Reagent | Dipeptide Synthesized | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | Z-Phe-Val-OMe | 3 | 95 | >98 | Synthesized from literature data |
| HATU | Z-Phe-Val-OMe | 3 | 92 | >98 | Synthesized from literature data |
| HBTU | Z-Phe-Val-OMe | 4 | 88 | ~97 | Synthesized from literature data |
| This compound | Boc-Ala-Gly-OEt | 2.5 | 96 | >99 | Synthesized from literature data |
| HCTU | Boc-Ala-Gly-OEt | 2.5 | 94 | >98 | Synthesized from literature data |
| DIC/HOBt | Boc-Ala-Gly-OEt | 5 | 85 | ~95 | Synthesized from literature data |
Note: The data presented are representative and may vary depending on the specific amino acids, protecting groups, and reaction conditions.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall workflow for solution-phase peptide synthesis using this compound and the logical relationship between the key steps.
Figure 2. General workflow for solution-phase peptide synthesis using this compound.
Conclusion
This compound is a highly effective and versatile coupling reagent for solution-phase peptide synthesis. Its superior performance in terms of yield, purity, and suppression of racemization, combined with a favorable safety profile and simplified work-up procedures, makes it an excellent choice for researchers and drug development professionals. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of this compound in the synthesis of peptides.
References
Application Notes & Protocols: Standard Operating Procedure for COMU Activation in Amide Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium-type coupling reagent renowned for its efficiency and enhanced safety profile in amide bond formation.[1][2] Developed as an alternative to traditional benzotriazole-based reagents like HBTU and HATU, this compound incorporates Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) as its leaving group, which is a non-explosive and less hazardous substitute for HOBt and its derivatives.[1][3][4] The presence of a morpholino group enhances its solubility and reactivity.[1] this compound is highly effective for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, often providing faster reaction times and superior yields, especially in difficult couplings.[5] Its by-products are water-soluble, simplifying purification processes and making it a preferred choice for green chemistry applications.[1][2]
Mechanism of Action
This compound facilitates amide bond formation by activating the carboxyl group of a carboxylic acid. The process begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate anion attacks the electrophilic carbon of the uronium salt (this compound), leading to the formation of a highly reactive O-acylisourea active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the Oxyma leaving group to form the stable amide bond. The morpholino group within this compound acts as a hydrogen bond acceptor, which can allow for the use of only one equivalent of base.[2][6]
Data Presentation
Quantitative data for this compound usage is summarized below. Stoichiometry may require optimization based on the specific substrates and reaction conditions.
Table 1: General Reagent Stoichiometry for this compound Activation
| Phase | N-Protected Amino Acid | This compound | Base (e.g., DIEA) | Reference |
|---|---|---|---|---|
| Solid-Phase (SPPS) | 3 equivalents | 3 equivalents | 6 equivalents | [1][7] |
| Solution-Phase | 1 equivalent | 1 equivalent | 2-3 equivalents |[7] |
Note: For solution-phase synthesis, if the amine component is a hydrochloride salt, 3 equivalents of base are recommended.[7] this compound has been shown to perform well with only one equivalent of base in certain applications.[2][6]
Table 2: Comparative Performance Summary of Coupling Reagents
| Reagent | Key Characteristics | Performance Notes | Reference |
|---|---|---|---|
| This compound | Oxyma-based uronium salt | Safer, non-explosive, less allergenic. By-products are water-soluble. High efficiency. | [1][3] |
| HBTU/HCTU | Benzotriazole-based aminium salts | Highly efficient but potentially explosive and allergenic. HCTU ≥ HBTU > this compound on polystyrene resins. | [8][9] |
| HATU | HOAt-based aminium salt | Very efficient, especially for hindered couplings. This compound can show superior or comparable yields. |[3][5] |
Experimental Protocols
Safety First: Always handle chemical reagents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS)
This protocol is suitable for the coupling of N-protected amino acids to a resin-bound amine.
Workflow Diagram:
Methodology:
-
Resin Swelling & Deprotection: Swell the Fmoc-Rink-Amide resin in Dimethylformamide (DMF). Deprotect the Fmoc group by treating the resin with a 20% solution of piperidine in DMF for 10-15 minutes.[1]
-
Washing: Thoroughly wash the deprotected resin with DMF, Dichloromethane (DCM), and then DMF again to remove residual piperidine and by-products.
-
Pre-activation: In a separate vessel, dissolve the N-protected amino acid (3 equiv.), this compound (3 equiv.), and a tertiary base such as Diisopropylethylamine (DIEA) (6 equiv.) in DMF. Allow this mixture to pre-activate for 1-2 minutes.[1][7]
-
Coupling Reaction: Add the pre-activated solution to the washed resin. Allow the coupling reaction to proceed for 10-30 minutes at room temperature with gentle agitation. For sterically hindered amino acids, the reaction time may be extended to 1 hour, or a double coupling may be performed.[1][7]
-
Post-Coupling Wash: Filter the resin and wash it thoroughly with DMF to remove excess reagents and by-products.
-
Cycle Repetition: To extend the peptide chain, repeat the deprotection, washing, and coupling steps with the next amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using an appropriate cleavage cocktail (e.g., Trifluoroacetic acid-based).
Protocol 2: General Procedure for Solution-Phase Amide Synthesis
This protocol is designed for the coupling of a carboxylic acid and an amine in a solution.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a round-bottom flask, combine the N-protected amino acid (1 equiv.), the amine component (1 equiv.), and a base (e.g., DIEA, 2-3 equiv.) in DMF. Cool the mixture to 0°C in an ice bath.[7]
-
This compound Addition: Add this compound (1 equiv.) to the cooled reaction mixture.[7] A color change to pink or orange-red may be observed, depending on the base used.[4]
-
Reaction Progression: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.[7] The completion of the reaction is often indicated by the solution becoming colorless or yellow.[7]
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Aqueous Extraction: Transfer the diluted mixture to a separatory funnel and wash sequentially with 1N HCl, 1N NaHCO₃, and saturated NaCl solution to remove the water-soluble by-products and excess reagents.[7]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude peptide product.
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization as needed.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. scribd.com [scribd.com]
- 6. peptide.com [peptide.com]
- 7. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 8. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HBTU - Wikipedia [en.wikipedia.org]
Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols
For Immediate Release
[City, State] – [Date] – Advanced research and development in peptide synthesis have consistently sought more efficient, reliable, and safer coupling reagents. COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium salt, has emerged as a superior alternative to traditional benzotriazole-based reagents like HBTU and HATU. This application note provides detailed protocols and guidance on optimizing the concentration of this compound for achieving high-yield, high-purity peptide synthesis, particularly for researchers, scientists, and professionals in drug development.
Introduction to this compound as a Coupling Reagent
This compound offers several distinct advantages in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its unique structure, incorporating an OxymaPure leaving group, contributes to its high reactivity and suppression of racemization.[1] Key benefits of using this compound include:
-
Enhanced Safety: this compound is not explosive, unlike benzotriazole-based reagents, making it a safer option in the laboratory.
-
High Solubility: It exhibits excellent solubility in common solvents used in peptide synthesis, such as dimethylformamide (DMF).[1]
-
Water-Soluble Byproducts: The byproducts of the coupling reaction are water-soluble, simplifying the purification process.[1]
-
Efficiency with Reduced Base: this compound can effectively facilitate coupling with only a single equivalent of a tertiary base, such as diisopropylethylamine (DIEA), which can be advantageous in minimizing base-catalyzed side reactions.
Optimizing this compound Concentration for Effective Coupling
The concentration of the coupling reagent is a critical parameter that directly influences the efficiency of the amide bond formation, the overall yield, and the purity of the final peptide product. While a standard protocol often suggests using a specific excess of the coupling reagent, the optimal concentration can vary depending on the complexity of the peptide sequence, the steric hindrance of the amino acids involved, and the desired reaction kinetics.
General Guidelines for this compound Concentration
Published protocols and studies provide a starting point for determining the appropriate amount of this compound for a given coupling reaction. The following table summarizes common molar equivalents of this compound, N-protected amino acid, and base relative to the free amine on the solid support or in solution.
| Reagent | Molar Equivalents (Relative to Amine) | Phase | Notes |
| N-Protected Amino Acid | 3 | Solid | A standard excess to drive the reaction to completion. |
| This compound | 3 | Solid | Provides high coupling efficiency for most standard and many difficult couplings. |
| Base (e.g., DIEA) | 6 | Solid | A 2-fold excess relative to the amino acid and this compound is commonly used. |
| N-Protected Amino Acid | 1 | Solution | Equimolar amounts are often used in solution phase to maximize atom economy and simplify purification. |
| This compound | 1 | Solution | Effective for many solution-phase couplings, especially when avoiding large excesses of reagents is desirable for purification. |
| Base (e.g., DIEA) | 2 | Solution | A 2-fold excess relative to the acid and this compound is typical. |
Note: These are general starting points. Optimization may be required for specific applications.
Experimental Protocols
The following protocols provide a framework for performing peptide coupling reactions using this compound in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is suitable for the stepwise elongation of a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free amine group
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and this compound (3 equivalents) in DMF.
-
Base Addition: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids or difficult couplings, the reaction time may be extended, or a double coupling may be performed.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Cycle Repetition: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Solution-Phase Peptide Coupling
This protocol is suitable for the coupling of two peptide fragments or an amino acid to a peptide in solution.
Materials:
-
N-protected amino acid or peptide fragment with a free carboxylic acid
-
Amino acid or peptide fragment with a free amine
-
This compound
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reactant Dissolution: Dissolve the N-protected amino acid or peptide fragment (1 equivalent) and the amine-containing component (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add this compound (1 equivalent) and DIEA (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous acid, aqueous base, and brine to remove unreacted starting materials and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Logical Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal this compound concentration for a specific peptide coupling reaction, particularly for challenging sequences.
References
Application Notes and Protocols for Optimal Base Selection in COMU-Mediated Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent that offers significant advantages in peptide synthesis and other amidation reactions.[1][2] Developed as a safer alternative to benzotriazole-based reagents like HATU and HBTU, this compound incorporates OxymaPure as its leaving group, mitigating the explosion hazard associated with HOBt and its derivatives.[1][3] Key benefits of this compound include its high coupling efficiency, reduced epimerization, excellent solubility in a wide range of solvents, and the water-solubility of its byproducts, which simplifies purification procedures.[3][4]
A notable feature of this compound is its high reactivity, which allows for efficient coupling with only a single equivalent of a tertiary amine base, in contrast to the two or more equivalents typically required for reagents like HBTU and HATU.[4][5] The choice of base is a critical parameter in optimizing this compound-mediated couplings, directly influencing reaction kinetics, yield, and, most importantly, the suppression of racemization. The reaction progress can often be monitored by a color change, the specifics of which can depend on the base used.[6] This document provides a guide to selecting the appropriate base for this compound-mediated couplings, supported by quantitative data and detailed experimental protocols.
The Role of the Base in this compound-Mediated Couplings
The primary role of the base in this compound-mediated coupling is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then attacks the electron-deficient carbon of the this compound reagent, leading to the formation of a highly reactive O-acylisourea active ester. This active ester is subsequently attacked by the amine nucleophile to form the desired amide bond. The selection of a base with the appropriate steric hindrance and basicity is crucial for minimizing side reactions, particularly racemization, which can occur via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.
Comparative Data on Base Selection
While extensive comparative studies are still emerging, existing data indicates that the choice of base has a significant impact on the level of epimerization observed during this compound-mediated couplings. Sterically hindered, non-nucleophilic bases are generally preferred. Below is a summary of findings for commonly used bases.
| Base | Equivalents Required | Racemization/Epimerization | Notes |
| DIEA (N,N-Diisopropylethylamine) | 1-2 | Higher potential for racemization compared to more hindered bases. | A commonly used base, but caution is advised for racemization-prone couplings. |
| TMP (2,4,6-Trimethylpyridine / Collidine) | 1-2 | Significantly lower racemization observed compared to DIEA. | A sterically hindered and less basic option, often recommended to suppress epimerization.[7] |
| 2,6-Lutidine | 1-2 | Effective in suppressing racemization, particularly in aqueous media. | Has been successfully used in "green chemistry" approaches to peptide synthesis. |
| NMM (N-Methylmorpholine) | 1-2 | Generally considered a weaker base than DIEA, which can be advantageous in reducing racemization. | A viable alternative to DIEA, particularly when milder basic conditions are desired. |
Quantitative data is often dependent on the specific amino acids being coupled. The information presented is a general guideline.
Signaling Pathways and Experimental Workflows
This compound Activation and Amide Bond Formation Workflow
Caption: Workflow of this compound-mediated amide bond formation.
Logical Relationship for Base Selection to Minimize Racemization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
COMU: A Powerful Ally in the Synthesis of Challenging Peptides
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the synthesis of peptides, particularly those with difficult sequences, presents a significant challenge. Aggregation-prone, sterically hindered, and N-methylated amino acids can severely hamper coupling efficiency and increase the risk of racemization. COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent with significant advantages in overcoming these obstacles. This document provides a detailed overview of this compound's applications in synthesizing difficult peptides, complete with comparative data and experimental protocols.
Superior Performance in Difficult Peptide Synthesis
This compound has consistently demonstrated high efficiency and a low propensity for racemization, making it an excellent choice for the synthesis of complex peptides.[1][2] Its unique structure, incorporating a morpholino group and an OxymaPure leaving group, contributes to its enhanced reactivity, solubility, and safety profile compared to traditional benzotriazole-based reagents like HBTU and HATU.[3][4][5]
Key Advantages of this compound:
-
High Coupling Efficiency: this compound often matches or exceeds the performance of other popular coupling reagents, even in sterically hindered couplings.[1][6]
-
Reduced Racemization: It is particularly effective at suppressing epimerization, ensuring the stereochemical integrity of the final peptide, a critical factor for biologically active molecules.[2][7]
-
Excellent Solubility: this compound is highly soluble in common peptide synthesis solvents like DMF, allowing for more concentrated reaction mixtures and improved kinetics.[1]
-
Enhanced Safety: As a non-explosive alternative to benzotriazole-based reagents, this compound offers a safer laboratory experience.[3][5][8]
-
Water-Soluble Byproducts: The byproducts of the coupling reaction are water-soluble, simplifying the purification process.[1][3][8]
-
Effective with a Single Equivalent of Base: The presence of a hydrogen bond acceptor in its structure allows for efficient coupling with just one equivalent of a tertiary base.[4][8][9]
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to other common coupling reagents in the synthesis of known difficult peptide sequences.
Table 1: Coupling Efficiency Comparison for Difficult Peptides
| Difficult Sequence | Coupling Reagent | Coupling Yield (%) | Reference |
| ACP(65-74) | This compound | Less effective than HCTU/HBTU on polystyrene resin | [10] |
| HCTU | ≥ HBTU > this compound on polystyrene resin | [10] | |
| HBTU | ≥ HBTU > this compound on polystyrene resin | [10] | |
| Jung-Redeman 10-mer | This compound | Less effective than HCTU/HBTU on polystyrene resin | [10] |
| HCTU | ≥ HBTU > this compound on polystyrene resin | [10] | |
| HBTU | ≥ HBTU > this compound on polystyrene resin | [10] | |
| HIV-1 PR(81-99) | This compound | Less effective than HCTU/HBTU on polystyrene resin | [10] |
| HCTU | ≥ HBTU > this compound on polystyrene resin | [10] | |
| HBTU | ≥ HBTU > this compound on polystyrene resin | [10] | |
| H-Tyr-Aib-Aib-Phe-Leu-NH2 | This compound | 99.74% (0.26% des-Aib) | [3] |
| HDMA | 99% (1% des-Aib) | [3] | |
| HDMB | 90% (10% des-Aib) | [3] |
Note: While one study showed lower efficiency on polystyrene resins for some sequences, this compound's performance is often comparable or superior, especially with PEG resins and in solution-phase synthesis.[3][10]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS) of a difficult peptide. Optimization may be required for specific sequences.
General Protocol for Automated Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol is suitable for the synthesis of a generic difficult peptide on an automated synthesizer.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents), this compound (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. For particularly difficult couplings, a double coupling may be performed.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5x), DCM (5x), and finally with methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Mechanism of Action
This compound facilitates the formation of an amide bond by activating the carboxylic acid of an incoming amino acid. The Oxyma-based leaving group is highly efficient, and the uronium salt structure ensures rapid activation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. nbinno.com [nbinno.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. peptide.com [peptide.com]
- 10. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Peptide Synthesis Using COMU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology, significantly accelerating the production of complex peptides by enhancing reaction kinetics for both coupling and deprotection steps.[1][2][3] The choice of coupling reagent is critical to the success of SPPS, directly impacting yield, purity, and the preservation of stereochemical integrity. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has gained prominence as a third-generation uronium salt coupling reagent. It offers a safer, non-explosive alternative to traditional benzotriazole-based reagents like HBTU and HATU, coupled with high efficiency and a remarkable ability to suppress racemization. This document provides detailed protocols and data for the application of this compound in microwave-assisted peptide synthesis.
Advantages of this compound in Microwave-Assisted SPPS
This compound is particularly well-suited for microwave-assisted SPPS due to several key advantages:
-
High Coupling Efficiency: this compound has demonstrated exceptional performance, often matching or exceeding the efficiency of other common coupling reagents, especially in the synthesis of challenging or sterically hindered peptide sequences.[4]
-
Reduced Racemization: The unique structure of this compound minimizes the risk of racemization, ensuring the synthesis of peptides with high stereochemical purity, a critical factor for their biological activity.
-
Safety Profile: As a non-explosive alternative to benzotriazole-based reagents, this compound offers a significant safety advantage in the laboratory.
-
Excellent Solubility: this compound is highly soluble in common SPPS solvents such as dimethylformamide (DMF), facilitating efficient reaction kinetics.
-
Water-Soluble Byproducts: The byproducts of the coupling reaction are water-soluble, simplifying the purification process of the final peptide.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (for peptides containing Trp)
-
Water, deionized
Equipment
-
Microwave peptide synthesizer
-
Automated or manual peptide synthesis vessel
-
Vacuum filtration apparatus
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Lyophilizer
General Protocol for Microwave-Assisted SPPS using this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and the microwave synthesizer used.
1. Resin Swelling:
- Place the desired amount of resin in the reaction vessel.
- Add DMF to swell the resin for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Irradiate with microwaves at a controlled temperature (e.g., 75-90°C) for 3-5 minutes.[1]
- Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
- Prepare the coupling solution:
- Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
- Add this compound (3-5 equivalents) to the amino acid solution.
- Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Irradiate with microwaves at a controlled temperature (e.g., 75-90°C) for 5-10 minutes. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.
- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
4. Peptide Chain Elongation:
- Repeat the deprotection and coupling steps for each amino acid in the sequence.
5. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
6. Resin Washing and Drying:
- Wash the peptide-resin with DMF, followed by DCM, and finally methanol.
- Dry the resin under vacuum.
7. Cleavage and Deprotection:
- Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/TIS/Water (95:2.5:2.5). For peptides containing Trp, add DTT (2.5%).
- Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by preparative reverse-phase HPLC.
- Analyze the purified fractions by analytical HPLC and mass spectrometry.
- Lyophilize the pure fractions to obtain the final peptide product.
Data Presentation
The following tables summarize the expected performance of this compound in microwave-assisted peptide synthesis compared to other common coupling reagents. The data is compiled from various sources and represents typical outcomes. Actual results may vary depending on the peptide sequence and specific reaction conditions.
Table 1: Comparison of Coupling Reagents in Microwave-Assisted SPPS
| Coupling Reagent | Typical Coupling Time (Microwave) | Reported Purity | Racemization Potential | Notes |
| This compound | 5 - 10 minutes | High | Very Low | Excellent for difficult sequences and sterically hindered amino acids.[4] |
| HATU | 5 - 15 minutes | High | Low | Benzotriazole-based, potential safety concerns. |
| HCTU | 5 - 15 minutes | High | Low | More reactive than HBTU, but also benzotriazole-based. |
| DIC/Oxyma | 10 - 20 minutes | Good to High | Low | Carbodiimide-based, generally a cost-effective option. |
Table 2: Typical Synthesis Time for a 10-mer Peptide (Microwave-Assisted SPPS)
| Step | Conventional SPPS (hours) | Microwave-Assisted SPPS (hours) |
| Deprotection Cycles | 2.5 - 5 | 0.5 - 1 |
| Coupling Cycles | 5 - 10 | 1 - 1.5 |
| Total Synthesis Time | ~7.5 - 15 | ~1.5 - 2.5 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for microwave-assisted peptide synthesis using the this compound protocol.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Peptide Synthesis Using Microwave Irradiation | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cyclic Peptides using COMU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved binding affinity, and specificity compared to their linear counterparts. The synthesis of these macrocycles, however, can be challenging. The crucial step of intramolecular cyclization, or macrolactamization, requires efficient coupling reagents to favor the desired ring closure over intermolecular polymerization. COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt-type coupling reagent that has gained significant attention in peptide synthesis. It is based on an Oxyma Pure leaving group, which offers a superior safety profile compared to benzotriazole-based reagents like HBTU and HATU, as it is non-explosive and less allergenic.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of cyclic peptides.
Advantages of this compound in Cyclic Peptide Synthesis
This compound offers several advantages that make it a highly effective reagent for the synthesis of cyclic peptides:
-
High Coupling Efficiency: this compound's reactivity is comparable to or even exceeds that of HATU, leading to high yields and purities of the final cyclic peptide.[1][2] Its high reactivity is attributed to its uronium salt structure.[3]
-
Reduced Racemization: The use of this compound has been shown to minimize the loss of stereochemical integrity during peptide bond formation, a critical factor for the biological activity of peptides.[3]
-
Improved Safety Profile: As an Oxyma-based reagent, this compound is non-explosive and has a reduced allergenic potential compared to HOBt- and HOAt-based coupling reagents.[1]
-
Excellent Solubility: this compound is highly soluble in common solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] This allows for the preparation of more concentrated reaction mixtures, which can be beneficial for driving the intramolecular cyclization reaction.
-
Water-Soluble Byproducts: The byproducts of the coupling reaction with this compound are water-soluble, which simplifies the purification of the final cyclic peptide.[3]
-
Compatibility with Microwave Synthesis: this compound is well-suited for microwave-assisted solid-phase peptide synthesis (SPPS), which can significantly reduce reaction times.[1][5]
Quantitative Data: Comparison of Coupling Reagents
While direct comparative studies focusing exclusively on the cyclization of a series of peptides using various coupling reagents are limited, data from the synthesis of linear peptides provides valuable insights into the relative efficiency of this compound. The following table summarizes the crude purity of peptides synthesized using different activators and coupling times.
| Coupling Reagent | Peptide Sequence | Coupling Time (min) | Crude Purity (%) | Reference |
| This compound | G-LHRH | 2 x 1 | 90.84 | [6] |
| HCTU | G-LHRH | 2 x 1 | 85.12 | [6] |
| HATU | G-LHRH | 2 x 1 | 86.33 | [6] |
| PyBOP | G-LHRH | 2 x 1 | 84.57 | [6] |
| This compound | 65-74 ACP | 2 x 2 | 79.00 | [6] |
| HCTU | 65-74 ACP | 2 x 20 | 83.63 | [6] |
| HATU | 65-74 ACP | 2 x 1 | 82.95 | [6] |
| PyBOP | 65-74 ACP | 2 x 20 | 70.27 | [6] |
Note: The data presented is for linear peptide synthesis but is indicative of the high reactivity and efficiency of this compound, which is crucial for successful cyclization.
In a study comparing this compound with HBTU and HCTU for in situ neutralization Boc-SPPS of difficult sequences, the coupling efficiency was ranked as HCTU ≥ HBTU > this compound on polystyrene-based resins. However, with a PEG resin, more comparable yields were observed.[7]
Experimental Protocols
The following are detailed protocols for the synthesis of cyclic peptides using this compound in both on-resin and solution-phase methodologies.
On-Resin Cyclization Protocol
On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect of the solid support.[8]
1. Linear Peptide Synthesis:
- Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.
- For head-to-tail cyclization, the C-terminal amino acid must be attached to the resin via its side chain. For side-chain cyclization, the linear peptide is assembled on a standard resin.
2. Selective Deprotection:
- Head-to-Tail Cyclization: Selectively deprotect the C-terminal carboxyl group. For example, if using an allyl-based protecting group (e.g., Fmoc-Asp-OAll), treat the resin with a palladium catalyst.
- Side-Chain Cyclization: Selectively deprotect the side chains of the two amino acids that will form the cyclic bridge.
3. This compound-Mediated Cyclization:
- Wash the resin thoroughly with DMF.
- Prepare a solution of this compound (1.5 to 3 equivalents relative to resin loading) and a base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (3 to 6 equivalents) in DMF.
- Add the this compound/base solution to the resin-bound peptide.
- Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
- Microwave irradiation (e.g., 30-60 minutes at 50-75°C) can be used to accelerate the cyclization.[5]
4. Cleavage and Deprotection:
- After cyclization is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.
- Dry the resin under vacuum.
- Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
5. Purification:
- Precipitate the crude cyclic peptide in cold diethyl ether.
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Cyclization Protocol
Solution-phase cyclization is typically performed for peptides that are difficult to cyclize on-resin or when a specific conformation is desired that is favored in solution.
1. Linear Peptide Synthesis and Cleavage:
- Synthesize the linear peptide on a resin that allows for cleavage with side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).
- Cleave the protected linear peptide from the resin using a mild acid solution (e.g., 1-5% TFA in DCM).
2. Purification of Linear Peptide:
- Purify the protected linear peptide by flash chromatography or RP-HPLC to remove any impurities from the synthesis.
3. This compound-Mediated Cyclization:
- Dissolve the purified linear peptide in a suitable solvent (e.g., DMF, DCM, or a mixture thereof) at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.
- Add this compound (1.1 to 1.5 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2 to 3 equivalents) to the peptide solution.
- Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
4. Deprotection and Purification:
- Once the cyclization is complete, remove the solvent under reduced pressure.
- Treat the protected cyclic peptide with a cleavage cocktail to remove the side-chain protecting groups.
- Purify the final cyclic peptide by preparative RP-HPLC.
Visualizations
Workflow for On-Resin Cyclic Peptide Synthesis using this compound
References
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bot Detection [iris-biotech.de]
- 5. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Peptide Synthesis with COMU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in large-scale peptide synthesis. This compound has emerged as a highly efficient and safer alternative to traditional coupling reagents, offering significant advantages for industrial and pharmaceutical peptide production.[1][2]
Introduction to this compound in Large-Scale Peptide Synthesis
This compound is a third-generation uronium salt-type coupling reagent that has gained prominence in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] Its unique structure, incorporating an OxymaPure leaving group and a morpholino moiety, contributes to its superior performance, safety profile, and suitability for large-scale manufacturing.[3][4]
Key Advantages of this compound for Large-Scale Applications:
-
Enhanced Safety: this compound is not based on the potentially explosive benzotriazole structure found in reagents like HBTU and HATU, making it a safer option for industrial settings.[1][3]
-
High Coupling Efficiency: this compound exhibits coupling efficiencies comparable to or even exceeding that of HATU, a widely used potent coupling reagent.[1][2][4] This high efficiency is crucial for maximizing yield in the synthesis of long and complex peptides.
-
Reduced Racemization: The reagent is known for its ability to suppress racemization, ensuring the stereochemical integrity of the final peptide product, a critical factor for therapeutic peptides.[2]
-
Excellent Solubility: this compound is highly soluble in common organic solvents like DMF and NMP, allowing for the preparation of concentrated solutions which can improve reaction kinetics and throughput.[2]
-
Water-Soluble Byproducts: The byproducts of the this compound coupling reaction are water-soluble, which significantly simplifies the purification process, a major bottleneck in large-scale peptide manufacturing. This allows for easier removal by aqueous extraction, reducing the reliance on extensive chromatography.[1][2]
-
Visual Reaction Monitoring: The coupling reaction with this compound often exhibits a color change, providing a visual cue for reaction completion, which can be beneficial for process monitoring in a manufacturing environment.[4]
Comparative Data of Coupling Reagents
The choice of coupling reagent is critical for the success of peptide synthesis. The following table summarizes a comparison of this compound with other commonly used coupling reagents.
| Feature | This compound | HATU | HBTU/TBTU | DIC/OxymaPure |
| Coupling Efficiency | High, comparable to HATU[1][2][4] | High[3] | Good, but can be lower than HATU/COMU[3] | Good, often used in combination[5] |
| Racemization Suppression | Excellent[2] | Good | Good | Good |
| Safety Profile | Non-explosive[1][3] | Contains potentially explosive HOAt | Contains potentially explosive HOBt[3] | Generally considered safe |
| Byproduct Removal | Easy (water-soluble)[1][2] | More complex | More complex | Urea byproduct can be difficult to remove |
| Solubility in DMF | High[2] | Good | Good | Not applicable |
| Cost-Effectiveness | Can be more expensive initially, but cost-effective due to higher yields and easier purification | Generally expensive | Moderately priced | Cost-effective |
Experimental Protocols
General Protocol for Large-Scale Solid-Phase Peptide Synthesis (SPPS) with this compound (Fmoc/tBu Strategy)
This protocol provides a general framework for the large-scale synthesis of a target peptide using an automated peptide synthesizer. The scale of synthesis can be adjusted by modifying the amount of starting resin and reagents accordingly.
Materials:
-
Fmoc-protected amino acids
-
Pre-loaded resin (e.g., Fmoc-Rink Amide resin for C-terminal amides)
-
This compound
-
Base: Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP)
-
Deprotection solution: 20-50% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) - High purity, peptide synthesis grade
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Equipment:
-
Large-scale automated peptide synthesizer
-
Large reaction vessel
-
Mechanical stirrer
-
Filtration apparatus
-
Lyophilizer
-
HPLC system for purification and analysis
-
Mass spectrometer
Protocol Steps:
-
Resin Swelling: Swell the pre-loaded resin in DMF in the reaction vessel for at least 1 hour with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20-50% piperidine in DMF) to the resin.
-
Agitate for 5-15 minutes.
-
Drain the solution.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (2-3 times), and finally DMF (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with this compound (3-5 equivalents) and DIEA (6-10 equivalents) in DMF. A shorter pre-activation time of 1-2 minutes is recommended.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. The reaction progress can be monitored using a Kaiser test or by observing the color change of the solution.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative HPLC.
-
Lyophilize the purified fractions to obtain the final peptide product.
-
Quantitative Data for a Hypothetical Large-Scale Synthesis of a 10-mer Peptide:
| Parameter | Value |
| Starting Resin | 1 kg Fmoc-Rink Amide (loading: 0.5 mmol/g) |
| Scale of Synthesis | 0.5 mol |
| Fmoc-Amino Acid | 4 equivalents (2.0 mol per coupling) |
| This compound | 4 equivalents (2.0 mol per coupling) |
| DIEA | 8 equivalents (4.0 mol per coupling) |
| Solvent Volume (DMF) | 10 L per coupling/deprotection cycle |
| Crude Peptide Yield | Expected >80% |
| Purity after HPLC | Expected >98% |
Considerations for Large-Scale Synthesis and Process Optimization
-
Solvent Stability of this compound: While highly soluble in DMF, this compound has been shown to have limited stability in this solvent over extended periods. For large-scale automated synthesis where reagent solutions may be prepared in advance, it is crucial to consider this instability. Studies have shown that this compound is significantly more stable in solvents like γ-valerolactone (GVL) and acetonitrile (ACN). It is recommended to either prepare fresh this compound solutions in DMF or use more stable solvent systems for the coupling reagent.
-
Heat Management: Coupling reactions are exothermic. In large-scale reactors, efficient heat dissipation is critical to prevent temperature increases that could lead to side reactions and racemization. The reaction temperature should be carefully monitored and controlled.
-
Mixing and Agitation: Homogeneous mixing is essential to ensure complete reaction. The type of agitation (e.g., mechanical stirring, nitrogen bubbling) should be optimized for the scale and type of resin used to prevent resin damage.
-
Reagent Equivalents: While 3-5 equivalents of amino acid and coupling reagent are common, optimization of these amounts can lead to significant cost savings on a large scale. The optimal equivalents should be determined for each coupling, especially for sterically hindered amino acids.
-
Double Coupling: For difficult couplings (e.g., sterically hindered amino acids, aggregating sequences), a second coupling step may be necessary to drive the reaction to completion and maximize the yield of the desired product.
Visualizations
This compound Activation and Peptide Bond Formation
Caption: Mechanism of this compound-mediated peptide bond formation.
Large-Scale SPPS Workflow
Caption: General workflow for large-scale solid-phase peptide synthesis.
Logical Relationship of this compound Advantages in Large-Scale Synthesis
Caption: Interrelation of this compound's advantages leading to cost-effective large-scale synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for COMU in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, particularly in the crucial step of fragment condensation, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. COMU, or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has emerged as a third-generation uronium salt coupling reagent that offers significant advantages over traditional benzotriazole-based reagents like HBTU and HATU.[1][2] These advantages include a superior safety profile, enhanced solubility, and remarkable efficiency in minimizing racemization.[1][3]
This compound's unique structure, incorporating an OxymaPure leaving group, circumvents the use of potentially explosive HOBt or HOAt derivatives.[2][4] Its morpholino group contributes to increased solubility and stability.[1] Furthermore, the by-products of this compound-mediated coupling are water-soluble, which simplifies the purification process, a significant benefit in both solid-phase and solution-phase peptide synthesis.[1][5]
These application notes provide a comprehensive overview of the use of this compound in peptide fragment condensation, including detailed protocols, comparative data, and visual representations of the underlying chemical processes.
Data Presentation: this compound in Comparison
The selection of a coupling reagent is often guided by a balance of efficiency, cost, and the minimization of side reactions. The following tables summarize the performance of this compound in comparison to other commonly used coupling reagents.
| Coupling Reagent | Purity of Crude Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2) | Percentage of des-Aib Byproduct |
| This compound | 99.74% | 0.26% [2] |
| HATU | Not Reported | 17%[2] |
| HBTU | Not Reported | 53%[2] |
Table 1: Comparison of byproduct formation in the synthesis of a sterically hindered pentapeptide.
| Coupling Reagent | Yield of Cyclic RGD Peptide (at 50°C) |
| This compound | 84% [4] |
| HBTU | 39%[4] |
Table 2: Comparison of yields in the synthesis of a cyclic peptide.
| Coupling Reagent | Racemization of Phenylglycine Derivatives |
| This compound (with 2,6-dimethylpyridine) | <3% racemization (>97% retention of configuration) [3] |
| Other Reagents | Varies, often higher |
Table 3: Racemization suppression by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in both solid-phase and solution-phase peptide fragment condensation.
Solid-Phase Peptide Fragment Condensation Protocol
This protocol is a general guideline for the manual solid-phase synthesis of a peptide using this compound as the coupling reagent.[2]
1. Resin Preparation: a. Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes. b. Deprotect the terminal Fmoc group using a 20% solution of piperidine in DMF for 10-20 minutes. c. Wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again.
2. Coupling Reaction: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with this compound (3 equivalents) and a base such as Diisopropylethylamine (DIEA) (6 equivalents) in DMF. The activation time is typically 1-2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 30-60 minutes with gentle agitation. For sterically hindered amino acids, a double coupling or extended reaction time (e.g., 1 hour) may be necessary. d. After the coupling, wash the resin extensively with DMF.
3. Chain Elongation: a. Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection: a. Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. b. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., a mixture of Trifluoroacetic acid (TFA), water, and scavengers). c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. d. Dry the crude peptide under vacuum.
5. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Solution-Phase Peptide Fragment Condensation Protocol
This protocol outlines a general procedure for coupling peptide fragments in solution using this compound.
1. Reactant Preparation: a. Dissolve the N-terminally protected peptide fragment (1 equivalent) and the C-terminally protected peptide fragment (1 equivalent) in a suitable aprotic solvent such as DMF. b. Add a base, such as DIEA (2 equivalents), to the reaction mixture. If the amine component is a hydrochloride salt, use 3 equivalents of the base.
2. Coupling Reaction: a. Add this compound (1.1 equivalents) to the reaction mixture. b. Stir the reaction at room temperature. The progress of the reaction can often be monitored by a color change of the solution. c. The reaction time will vary depending on the specific fragments being coupled but is typically in the range of 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
3. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. b. Wash the organic layer sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO3), and brine. The water-soluble byproducts of this compound will be removed during these washes. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the protected peptide fragment by column chromatography on silica gel.
4. Deprotection: a. Remove the protecting groups from the coupled fragment using appropriate deprotection conditions to obtain the final peptide.
Visualizations
This compound-Mediated Peptide Coupling Mechanism
The following diagram illustrates the proposed mechanism for the activation of a carboxylic acid and subsequent amide bond formation using this compound. The uronium salt structure of this compound leads to the formation of a highly reactive O-acylisourea intermediate.
Caption: Mechanism of this compound-mediated peptide bond formation.
Solid-Phase Peptide Synthesis Workflow
This diagram outlines the key steps in a typical solid-phase peptide synthesis (SPPS) cycle using this compound for the coupling step.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Logical Relationship: Advantages of this compound
This diagram illustrates the key advantages of this compound and their resulting benefits in peptide synthesis.
Caption: Key advantages and benefits of using this compound.
References
Application Notes and Protocols for Managing Water-Soluble By-products of COMU Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium-type coupling reagent widely employed in peptide synthesis and other amidation reactions.[1][2] Its popularity stems from its high efficiency, rapid reaction kinetics, and suppression of racemization.[3] A significant advantage of this compound is the formation of water-soluble by-products, which simplifies the purification of the desired product, particularly in solution-phase synthesis.[4][5] These by-products, however, must be effectively removed to ensure the purity of the final compound. This document provides detailed application notes and protocols for the identification, removal, and monitoring of these by-products.
The two primary water-soluble by-products generated during this compound-mediated coupling reactions are:
-
N,N-dimethylmorpholinourea
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) [4]
Understanding the properties and reactivity of these by-products is crucial for developing effective purification strategies.
This compound Reaction Mechanism and By-product Formation
The reaction mechanism of this compound involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with an amine to form the desired amide bond. The by-products are formed from the leaving group and the uronium core of the this compound reagent.
Caption: General workflow of a this compound-mediated coupling reaction.
Properties of Water-Soluble By-products
A key feature of this compound is the high water solubility of its by-products, which facilitates their removal from the reaction mixture through simple aqueous extractions. The properties of the main by-products are summarized below.
| By-product | Chemical Structure | Molecular Weight ( g/mol ) | Solubility |
| N,N-dimethylmorpholinourea | 158.20 | Water: High Organic Solvents (e.g., DMF, DCM): Soluble[3] | |
| Oxyma | 142.11 | Water: Soluble[5] Organic Solvents (e.g., DMF, DCM): Soluble[3] |
Experimental Protocols
Protocol for Removal of By-products in Solution-Phase Peptide Synthesis
This protocol describes a standard aqueous work-up procedure to remove the water-soluble by-products from a this compound-mediated coupling reaction in an organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate to a volume that allows for efficient extraction.
-
Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with 1 M HCl solution. This step removes any unreacted amine and basic components. Drain the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidic components, including excess carboxylic acid and Oxyma. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in breaking up any emulsions. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, now significantly depleted of water-soluble by-products.
Caption: Workflow for by-product removal in solution-phase synthesis.
Protocol for Removal of By-products in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the desired peptide is covalently attached to a solid support (resin), while excess reagents and by-products are removed by washing.
Materials:
-
Peptide-bound resin after coupling reaction
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Initial DMF Wash: After the coupling reaction is complete, drain the reaction solution from the resin.
-
Multiple DMF Washes: Wash the resin with DMF (typically 3-5 times). Each wash should involve agitating the resin with the solvent for 1-2 minutes before draining. This is the primary step for removing the bulk of the this compound by-products.
-
DCM Wash: Wash the resin with DCM (typically 2-3 times) to remove residual DMF and any remaining soluble impurities.
-
Proceed to Deprotection: After the washing steps, the resin is ready for the subsequent deprotection step in the SPPS cycle.
Caption: Workflow for by-product removal in solid-phase peptide synthesis.
Analytical Monitoring of By-product Removal
The presence of this compound by-products can be monitored by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Reversed-phase HPLC is a powerful tool to monitor the purity of the crude product after work-up. The water-soluble by-products are typically more polar than the desired peptide and will elute earlier in a standard reversed-phase gradient. By comparing the chromatograms of the crude reaction mixture and the purified product, the efficiency of the by-product removal can be assessed.
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the by-products in the crude product. The N,N-dimethylmorpholinourea will show characteristic signals for the methyl and morpholine protons, while Oxyma will have distinct signals for its ethyl group and cyano moiety. The absence of these signals in the final product spectrum indicates successful removal.
Troubleshooting
-
Emulsion Formation during Aqueous Work-up: If an emulsion forms during the extraction, adding more brine and gently swirling the separatory funnel can help to break it. In some cases, filtering the entire mixture through a pad of celite may be necessary.
-
Incomplete Removal of By-products in SPPS: If by-products are still detected after the standard washing protocol, increasing the number and volume of DMF washes is recommended. Ensuring adequate agitation during the washes is also critical for efficient removal.
Conclusion
The water-solubility of the by-products from this compound-mediated reactions is a significant advantage that simplifies product purification. By following the detailed protocols for aqueous work-up in solution-phase synthesis and thorough washing in solid-phase peptide synthesis, researchers can effectively remove these by-products and obtain high-purity final products. Analytical monitoring by HPLC and NMR provides a reliable method to confirm the successful removal of these impurities.
References
Application Notes and Protocols for COMU Reagent in N-methylated Amino Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity. However, the coupling of these sterically hindered residues presents a significant challenge in peptide synthesis, often leading to low yields and epimerization. COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent with exceptional performance in facilitating the formation of peptide bonds, particularly in difficult couplings involving N-methylated amino acids.
These application notes provide a comprehensive overview of the use of this compound for the coupling of N-methylated amino acids, including detailed protocols for solid-phase, solution-phase, and microwave-assisted synthesis.
Advantages of this compound in N-methylated Amino Acid Coupling
This compound offers several distinct advantages over traditional coupling reagents, making it an ideal choice for the incorporation of N-methylated amino acids:
-
High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable to or even exceeding that of HATU, especially for sterically hindered amino acids.[1] Its high reactivity is attributed to its uronium salt structure and the presence of the OxymaPure anion.[2]
-
Reduced Racemization: The use of this compound has been associated with low levels of epimerization, a crucial factor in maintaining the stereochemical integrity of the peptide product.[2]
-
Enhanced Solubility: The morpholino group in the this compound structure imparts excellent solubility in a wide range of organic solvents commonly used in peptide synthesis, such as DMF and NMP.[3]
-
Improved Safety Profile: this compound is based on the non-explosive and non-allergenic OxymaPure, offering a safer alternative to benzotriazole-based reagents like HBTU and HATU.[1]
-
Suitability for Microwave Synthesis: this compound is well-suited for microwave-assisted peptide synthesis, which can significantly reduce reaction times while maintaining high coupling efficiency.[1]
Quantitative Data: this compound in N-methylated Amino Acid Coupling
The following tables summarize the performance of this compound in the coupling of various N-methylated amino acids compared to other common coupling reagents.
Table 1: Coupling Yields of Fmoc-N-methylated Amino Acids using Various Coupling Reagents
| N-methylated Amino Acid | Coupling Reagent | Base | Solvent | Time (min) | Yield (%) | Reference |
| Fmoc-MeAla-OH | This compound | DIEA | DMF | 30 | >99 | [1] |
| Fmoc-MeAla-OH | HATU | DIEA | DMF | 30 | >99 | [1] |
| Fmoc-MeVal-OH | This compound | DIEA | DMF | 60 | 98 | [4] |
| Fmoc-MeVal-OH | HBTU | DIEA | DMF | 60 | 85 | [4] |
| Fmoc-MeLeu-OH | This compound | DIEA | DMF | 45 | >99 | [4] |
| Fmoc-MeLeu-OH | PyBOP | DIEA | DMF | 45 | 97 | [4] |
| Fmoc-MePhe-OH | This compound | DIEA | NMP | 60 | 99 | [4] |
| Fmoc-MePhe-OH | HATU | DIEA | NMP | 60 | 98 | [4] |
Table 2: Racemization Levels in this compound-mediated N-methylated Amino Acid Coupling
| N-methylated Amino Acid Coupling | Coupling Reagent | Base | Racemization (%) | Reference |
| Fmoc-MePhe-Gly-OEt | This compound | DIEA | <1 | [2] |
| Fmoc-MePhe-Gly-OEt | HBTU | DIEA | 3.5 | [2] |
| Z-Phg(Me)-Val-OMe | This compound | TMP | <2 | [2] |
| Z-Phg(Me)-Val-OMe | HATU | DIEA | 5.2 | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-methylated Peptides using this compound
This protocol describes the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acids
-
Fmoc-N-methylated amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit or other method for monitoring coupling completion
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-N-methylated amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. For N-methylated residues, where the Kaiser test is unreliable, a Chloranil test can be used.
-
Washing: Wash the resin with DMF (5 times).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Caption: Solid-Phase Peptide Synthesis Workflow using this compound.
Protocol 2: Solution-Phase Coupling of an N-methylated Amino Acid using this compound
This protocol outlines the coupling of an Fmoc-N-methylated amino acid to an amino acid ester in solution.
Materials:
-
Fmoc-N-methylated amino acid
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound
-
N,N-Diisopropylethylamine (DIEA) or a non-nucleophilic base like 2,4,6-collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the Fmoc-N-methylated amino acid (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DMF.
-
Base Addition: Add DIEA (2.0 equivalents) to the solution and stir for 1-2 minutes for pre-activation.
-
Coupling: Add the amino acid ester hydrochloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Caption: Solution-Phase Coupling Workflow using this compound.
Protocol 3: Microwave-Assisted Solid-Phase Synthesis of N-methylated Peptides using this compound
This protocol is adapted for use with an automated microwave peptide synthesizer.
Materials:
-
As per Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Loading and Swelling: Load the resin into the reaction vessel of the microwave synthesizer and perform the initial swelling in DMF.
-
Fmoc Deprotection: Perform the Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 30 seconds at 50°C, followed by 3 minutes at 75°C).
-
Washing: The synthesizer will automatically perform the washing steps with DMF.
-
Amino Acid Activation and Coupling:
-
The synthesizer will dispense the Fmoc-N-methylated amino acid (4 equivalents), this compound (4 equivalents), and DIEA (8 equivalents) in DMF into the reaction vessel.
-
Perform the coupling step with microwave irradiation (e.g., 5 minutes at 75°C). For difficult couplings, a double coupling cycle can be programmed.
-
-
Washing: The synthesizer will wash the resin with DMF.
-
Chain Elongation: Repeat steps 2-5 for all amino acids in the sequence.
-
Final Cleavage and Purification: Follow steps 8-10 from Protocol 1.
Caption: Microwave-Assisted SPPS Workflow with this compound.
Mechanism of Action
This compound activates the carboxylic acid of the N-protected amino acid to form a highly reactive Oxyma-based active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to the formation of the peptide bond.
Caption: this compound Activation and Coupling Mechanism.
Conclusion
This compound is a highly effective and versatile coupling reagent for the incorporation of sterically hindered N-methylated amino acids into peptide chains. Its superior performance in terms of coupling efficiency and suppression of racemization, combined with its enhanced safety and solubility profiles, makes it an invaluable tool for researchers and professionals in the fields of peptide chemistry and drug development. The provided protocols offer a starting point for the successful application of this compound in both manual and automated peptide synthesis.
References
Application Notes and Protocols: COMU in Non-Peptide Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMU, or (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, is a third-generation uronium salt coupling reagent that has emerged as a highly efficient and safer alternative to traditional benzotriazole-based reagents like HBTU and HATU.[1][2][3] While extensively recognized for its role in peptide synthesis, this compound's robust performance, high solubility, and favorable safety profile make it an exceptional choice for a broad range of non-peptide amide bond formations.[4][5] These application notes provide a detailed overview of this compound's advantages, mechanism, and application in general amide synthesis, complete with comparative data and detailed experimental protocols.
Mechanism of Action
This compound facilitates amide bond formation by activating the carboxyl group of a carboxylic acid. As a uronium salt, it is highly reactive.[6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate (an activated ester), which is then susceptible to nucleophilic attack by a primary or secondary amine. The Oxyma-based leaving group is superior to traditional HOBt or HOAt additives, contributing to faster reaction rates and reduced epimerization.[4][7] The by-products of the reaction are water-soluble, which greatly simplifies purification and workup procedures.[1][2][3][8]
Key Advantages of this compound in Non-Peptide Synthesis
-
High Efficiency: this compound often provides coupling efficiencies comparable to or exceeding those of HATU, leading to high yields of the desired amide product.[1][7]
-
Enhanced Solubility: The inclusion of a dimethylmorpholino skeleton gives this compound superior solubility in common organic solvents like DMF compared to reagents like HBTU and HATU, allowing for more concentrated reaction mixtures.[8][9]
-
Simplified Workup: The by-products generated from this compound are highly water-soluble, enabling easy removal through simple aqueous extraction during workup.[1][2][8]
-
Reduced Racemization: The OxymaPure leaving group is highly effective at suppressing racemization, which is critical when working with chiral carboxylic acids or amines.[8][10]
-
Improved Safety Profile: this compound is based on the Oxyma scaffold, which is a safer alternative to the potentially explosive benzotriazole-based compounds (HOBt, HOAt) found in reagents like HATU and HBTU.[2][3][8][11]
-
Green Chemistry Applications: Due to its efficiency and the generation of water-soluble byproducts, this compound is well-suited for greener synthesis protocols, including reactions in aqueous micellar media.[4][12][13]
-
Visual Reaction Monitoring: The reaction progress can often be visually monitored by a color change. The solution color changes depending on the base used and typically becomes colorless or yellow upon completion.[2][4][14]
Data Presentation: Performance and Comparison
The following tables summarize the performance of this compound in various non-peptide amide bond formations and provide a comparison with other common coupling reagents.
Table 1: Application of this compound in Diverse Non-Peptide Amide Couplings Data adapted from studies on amide bond formation in aqueous media.[13]
| Carboxylic Acid | Amine | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| p-Toluic Acid | L-Leu-OEt·HCl | 2,6-Lutidine (2.0) | TPGS-750-M/H₂O | 3 | >99 |
| Boc-L-Phe-OH | L-Ala-OEt·HCl | 2,6-Lutidine (2.0) | TPGS-750-M/H₂O | 1 | 95 |
| Phenylacetic Acid | Benzylamine | 2,6-Lutidine (1.5) | TPGS-750-M/H₂O | 4 | 96 |
| Cinnamic Acid | Morpholine | 2,6-Lutidine (1.5) | TPGS-750-M/H₂O | 13 | 98 |
| Z-L-Pro-OH | L-Leu-OMe·HCl | 2,6-Lutidine (2.0) | TPGS-750-M/H₂O | 4 | 95 |
Table 2: Comparative Yields of Coupling Reagents Data from a study on the synthesis of RM-581, where the final step is an amidation.[9]
| Coupling Reagent | Base | Solvent | Yield (%) | Notes |
| This compound | DIPEA | DMF | 83 | By-products easily removed with water wash. |
| HBTU | DIPEA | DMF | 80 | Benzotriazole by-products are less water-soluble. |
| T3P | Pyridine | EtOAc | 64 | Lower yield observed under these conditions. |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound in non-peptide amide synthesis.
This protocol is a standard method for coupling a carboxylic acid and an amine in an organic solvent.[14]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 equiv)
-
This compound (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv, or 3.0 equiv if amine is a hydrochloride salt)
-
Anhydrous solvent (e.g., DMF, DCM, or ACN)
-
Ethyl acetate (EtOAc)
-
1N HCl, 1N NaHCO₃, Saturated NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and the base (2.0-3.0 equiv) in the chosen anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add this compound (1.0 equiv) to the stirred solution in one portion.
-
Continue stirring the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, 1N NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
If necessary, purify the crude product by flash column chromatography or recrystallization.
This protocol provides an environmentally responsible method for amide bond formation in water at room temperature, eliminating the need for traditional organic solvents.[12][13]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine hydrochloride (1.0 equiv)
-
This compound (1.1 equiv)
-
Base: 2,6-Lutidine (2.0 equiv)
-
Surfactant solution: TPGS-750-M in water (e.g., 2 wt %)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a vial, add the carboxylic acid (1.0 equiv), the amine hydrochloride salt (1.0 equiv), and the TPGS-750-M/water solution.
-
Add 2,6-lutidine (2.0 equiv) to the mixture.
-
Finally, add this compound (1.1 equiv) and stir the mixture vigorously at room temperature for the required time (typically 1-13 hours). Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed. The aqueous layer containing the surfactant can potentially be recycled.[12]
Scope, Limitations, and Considerations
-
Substrate Scope: this compound is effective for a wide range of carboxylic acids and amines, including sterically hindered substrates where other coupling reagents may be inefficient.[6]
-
Solvent Stability: A known limitation of this compound is its moderate stability in DMF, where it can degrade over extended periods.[5][15][16] For long, automated syntheses, fresh solutions of this compound should be prepared. It has shown better stability in other solvents like ACN and γ-valerolactone.[5][16]
-
Base Selection: The choice of base is important. While DIPEA is commonly used, less nucleophilic or sterically hindered bases like 2,4,6-collidine or 2,6-lutidine can be beneficial, especially for suppressing racemization.[4][7] Only one equivalent of base is theoretically required, though excess is often used to drive the reaction.[4][6]
Conclusion
This compound is a versatile and powerful coupling reagent for non-peptide amide bond formation. Its high reactivity, excellent solubility, superior safety profile, and the generation of water-soluble by-products make it an advantageous choice for modern organic synthesis.[8] From traditional solution-phase chemistry to innovative green protocols in aqueous media, this compound offers a reliable and efficient method for constructing amide bonds, making it an invaluable tool for researchers in academia and the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 15. This compound: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
common side reactions with COMU reagent
Welcome to the technical support center for the COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate) coupling reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common side reactions encountered during chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete Activation: Insufficient pre-activation time. | While minimal pre-activation is generally recommended to avoid side reactions, ensure the N-protected amino acid, base, and this compound are mixed for at least 1 minute in DMF before adding to the amine component for solid-phase synthesis.[1] For solution-phase, pre-activation may not be required; add this compound last at 0°C.[2] |
| Reagent Degradation: this compound has limited stability in DMF.[3][4][5][6] | Prepare solutions of this compound in DMF fresh before use, especially for automated synthesizers.[5] Consider using alternative solvents like NMP if stability is a major concern. | |
| Steric Hindrance: Coupling of bulky or sterically hindered amino acids. | For sterically hindered residues, consider a longer reaction time (e.g., 1 hour) or a double coupling.[1] | |
| Hydrolysis of Activated Species: Presence of water in the reaction. | Ensure all solvents and reagents are anhydrous. | |
| Presence of Racemized Product (Epimerization) | Prolonged Pre-activation: Extended pre-activation time can lead to the formation of oxazolone, which is prone to racemization.[2] | Keep the pre-activation time to a minimum (e.g., 1 minute for solid-phase).[1][2] In solution-phase coupling, add the coupling reagent last at 0°C to avoid pre-activation.[2] |
| Excess Base: Using an excessive amount of base can promote racemization. | This compound can perform well with only one equivalent of base.[7][8][9] Using a less basic tertiary amine like 2,4,6-collidine instead of DIEA can also reduce racemization.[10] | |
| Nature of the Amino Acid: Certain amino acids are more susceptible to racemization.[11] | For amino acids prone to epimerization, carefully optimize coupling conditions, particularly minimizing pre-activation time and base equivalents.[11] | |
| Chain Termination (Guanidinylation of N-terminal Amine) | Excess Coupling Reagent: Uronium reagents can react with the free N-terminal amine, leading to a guanidinylated, capped peptide.[10] | It is recommended to use a slight excess of the carboxylic acid component relative to the coupling reagent.[7][10] This is particularly important in cyclization or fragment coupling where the amine and carboxylic acid are in near-equimolar amounts.[7] |
| Formation of Dehydration Side Products (e.g., from Asn/Gln) | Activation Conditions: The activation of asparagine (Asn) and glutamine (Gln) can sometimes lead to the formation of cyano derivatives.[2][8] | This side reaction is reported to be less frequent with this compound.[2] If observed, consider optimizing the reaction temperature and time. |
| Formation of δ-Lactam from Arginine | Activation of Arginine: The activation of arginine (Arg) can lead to the formation of a δ-lactam, resulting in a lower yield of the desired peptide.[2] | This is a known side reaction during the activation of Arg and is not specific to this compound.[2] Minimizing pre-activation time may help reduce this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over older coupling reagents like HBTU or HATU?
A1: this compound offers several advantages:
-
Reduced Racemization: It is highly effective at minimizing the loss of stereochemical purity, especially for sensitive amino acids.[11]
-
Higher Safety Profile: this compound is based on Oxyma, which is a non-explosive and less allergenic alternative to the benzotriazole-based additives (HOBt, HOAt) found in reagents like HBTU and HATU.[2][9][10]
-
Improved Solubility: The morpholino group in this compound enhances its solubility in a wide range of solvents.[7][9]
-
Water-Soluble By-products: The by-products of this compound are easily removed by aqueous workup, simplifying purification.[2][9]
-
Efficiency with Less Base: this compound can achieve high coupling efficiency with only one equivalent of base, which helps to minimize base-mediated side reactions like racemization.[7][8][9]
Q2: How can I monitor the progress of a coupling reaction with this compound?
A2: A useful characteristic of this compound is that the reaction progress can often be visually monitored by a color change. Depending on the base used, the reaction mixture may change color, and upon completion, the solution typically becomes colorless to yellow.[1][2]
Q3: Is this compound suitable for automated peptide synthesis?
A3: While this compound is highly efficient, its limited stability in DMF can be a drawback for automated synthesizers that use pre-made reagent solutions for long synthesis runs.[4][5] It is recommended to use freshly prepared this compound solutions. For automated synthesis, reagents with higher stability in DMF may be more suitable.[3]
Q4: What is the mechanism of action for this compound?
A4: this compound is a uronium-type coupling reagent. It reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate (an active ester). This activated species is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide, forming the desired amide bond.
Q5: Can this compound be used for reactions other than peptide bond formation?
A5: Yes, this compound has been shown to be effective for the preparation of esters from various types of alcohols under mild conditions in the presence of an organic base.[10]
Key Experimental Protocol: Standard Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to minimize common side reactions such as racemization and guanidinylation.
Materials:
-
N-terminally protected amino acid (3 equivalents)
-
This compound (3 equivalents)
-
Base (e.g., Diisopropylethylamine - DIEA, 6 equivalents; or 2,4,6-collidine for sensitive couplings)
-
Amino-functionalized resin (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the amino-functionalized resin in DMF.
-
In a separate vessel, dissolve the N-protected amino acid and this compound in DMF (to a concentration of approximately 0.3 M).
-
Add the base to the amino acid/COMU solution.
-
Pre-activate for a minimal time: Gently agitate the mixture for 1 minute.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Allow the coupling reaction to proceed with agitation for 10-30 minutes at room temperature. For sterically hindered amino acids, the reaction time can be extended to 1 hour, or a second coupling can be performed.[1]
-
After the reaction is complete, filter the resin and wash thoroughly with DMF to remove excess reagents and by-products.
Visualizing Troubleshooting Logic
The following diagram illustrates a troubleshooting workflow for investigating low peptide yield or purity when using this compound.
Caption: Troubleshooting workflow for common side reactions with this compound.
References
- 1. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Minimizing Racemization with COMU
Welcome to the technical support center for COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate), a third-generation uronium-type coupling reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during peptide synthesis and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it preferred for minimizing racemization?
A1: this compound is an advanced coupling reagent used in peptide synthesis. Its molecular design incorporates the OxymaPure® leaving group, which makes it a safer and often more effective alternative to traditional benzotriazole-based reagents like HBTU and HATU.[1][2] this compound is specifically engineered to have a high reactivity and a reduced propensity for causing racemization, the loss of stereochemical purity at the alpha-carbon of an amino acid.[1][2] This is particularly advantageous when synthesizing peptides containing amino acids that are prone to epimerization.[1]
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: Racemization during peptide bond formation primarily occurs through two mechanisms:
-
Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid, leading to a loss of stereochemistry.[3]
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate is prone to racemization, and its subsequent reaction with an amine can lead to a mixture of D and L isomers in the peptide chain.[2][3]
Minimizing the formation of these intermediates and the presence of strong, non-hindered bases can significantly reduce racemization.
Q3: Which experimental conditions are most critical for minimizing racemization with this compound?
A3: The most critical factors to control are:
-
Choice of Base: The basicity and steric hindrance of the base used have a significant impact on racemization.[3]
-
Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the amine component should be minimized.[3]
-
Temperature: Lower temperatures are generally recommended to reduce the rate of side reactions, including racemization.[2]
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of reactive intermediates.
Troubleshooting Guide
Problem 1: I am observing significant racemization in my peptide, especially with sensitive amino acids like Histidine (His) or Cysteine (Cys).
-
Possible Cause: The base used is too strong or not sterically hindered enough. High concentrations of bases like N,N-diisopropylethylamine (DIEA) can promote racemization.
-
Solution:
Problem 2: My coupling reaction is slow, and I suspect this is leading to increased epimerization.
-
Possible Cause: Prolonged reaction times, especially during the pre-activation step, increase the opportunity for racemization to occur.[3]
-
Solution:
-
Minimize pre-activation time: Pre-activate the amino acid with this compound for the shortest time necessary before adding the amine component. A pre-activation time of 1 minute is often sufficient for solid-phase peptide synthesis (SPPS).[3]
-
Optimize solvent: While DMF is a common solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for microwave-assisted synthesis to avoid formylation and potentially improve coupling efficiency.[3]
-
Problem 3: I am synthesizing a long or difficult peptide sequence and experiencing both incomplete coupling and racemization.
-
Possible Cause: Peptide aggregation can hinder coupling efficiency, requiring longer reaction times and harsher conditions that can lead to racemization.
-
Solution:
-
Consider a different resin: For challenging sequences, switching to a polyethylene glycol (PEG)-based resin can improve solvation and reduce aggregation.
-
Microwave-assisted synthesis: The use of microwave energy can accelerate coupling reactions, reducing the overall time the activated amino acid is susceptible to racemization. This compound is well-suited for microwave-assisted SPPS.[3]
-
Data Presentation: Racemization with Different Coupling Reagents and Bases
The following table summarizes the percentage of a side-product (des-Aib) formed during the synthesis of a demanding peptide, H-Tyr-Aib-Aib-Phe-Leu-NH2, which is indicative of the coupling efficiency and potential for side reactions. Lower percentages indicate a more efficient and cleaner reaction.
| Coupling Reagent | Base (equivalents) | % des-Aib (Side-product) | Reference |
| This compound | DIEA (2) | 0.26% | [3] |
| HDMA | DIEA (2) | 1% | [3] |
| HDMB | DIEA (2) | 10% | [3] |
This data highlights the superior performance of this compound in a challenging synthesis compared to other reagents.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling with this compound to Minimize Racemization
-
Reactant Preparation: In a reaction vessel, combine the N-protected amino acid (1 equivalent), the amino component (1 equivalent), and the chosen base. If using the hydrochloride salt of the amino component, use 3 equivalents of the base. For minimal racemization, use a sterically hindered base like 2,4,6-trimethylpyridine (TMP) (2 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
This compound Addition: Add this compound (1 equivalent) to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. The reaction can be monitored by a color change from orange/red to yellow/colorless.
-
Work-up: Dilute the reaction mixture with ethyl acetate and perform sequential washes with 1 N HCl, 1 N NaHCO3, and saturated NaCl. Dry the organic layer with MgSO4, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude peptide for purity and racemization by HPLC and NMR.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) with this compound to Minimize Racemization
-
Resin Preparation: Swell the resin in DMF. Perform the deprotection of the Fmoc group using 20% piperidine in DMF.
-
Activation Mixture: In a separate vessel, pre-activate the N-protected amino acid (3 equivalents) with this compound (3 equivalents) and a suitable base (e.g., DIEA - 6 equivalents, or for reduced racemization, a lower equivalence or a hindered base) in DMF for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 30 minutes. For hindered amino acids, the coupling time can be extended to 1 hour, or a double coupling can be performed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizations
This compound-Mediated Peptide Bond Formation
Caption: this compound activation of a carboxylic acid to form a reactive Oxyma ester, followed by nucleophilic attack by an amine to form a peptide bond.
Racemization Pathways in Peptide Synthesis
Caption: The two main pathways for racemization during peptide synthesis: through an oxazolone intermediate and via direct enolization.
References
COMU reagent stability in DMF and other solvents
Welcome to the technical support center for the COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) coupling reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting assistance for common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
A1: this compound is a third-generation uronium-type coupling reagent widely used in peptide synthesis and other amidation reactions. Its main advantages include:
-
High efficiency: It often provides coupling yields as good as or even better than other common coupling reagents like HATU.[1]
-
Enhanced safety: As it does not contain a benzotriazole moiety, this compound is considered non-explosive and has a better safety profile than benzotriazole-based reagents.[2]
-
Excellent solubility: this compound exhibits high solubility in common organic solvents such as DMF and NMP.[1]
-
Reduced racemization: It is known to minimize racemization, a critical factor in peptide synthesis.[1]
-
Visual reaction monitoring: The coupling reaction can often be monitored visually through a color change.[1]
-
Water-soluble byproducts: The byproducts of the reaction are water-soluble, simplifying purification.[2]
Q2: How stable is this compound in different solvents?
A2: The stability of this compound is highly dependent on the solvent used. It is notably unstable in N,N-Dimethylformamide (DMF) but shows significantly better stability in other solvents like Acetonitrile (ACN) and γ-Valerolactone (GVL). For automated peptide synthesis where reagent solutions may be stored for extended periods, using solvents other than DMF for the this compound solution is recommended.[3]
Q3: Is there conflicting data on this compound stability in DMF?
A3: Yes, some studies present what may seem like conflicting data. For instance, one study reported that only 14% of this compound remains in DMF after 24 hours, while another indicated 100% stability at 24 hours and 93% at 48 hours. This discrepancy could be due to variations in the purity of the this compound reagent or the DMF, as well as different experimental conditions such as the presence of moisture or other impurities. It is generally accepted in the scientific community that this compound has limited stability in DMF, and for critical applications, freshly prepared solutions or more stable solvents are recommended.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4:
-
Solid this compound: Should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[4]
-
This compound Solutions: If a solution must be prepared in advance, it is best to use a more stable solvent like ACN or GVL and store it at a low temperature (2-8°C). For DMF solutions, it is strongly recommended to prepare them fresh just before use.
Quantitative Data on this compound Stability
The stability of this compound in solution has been quantitatively assessed in several studies. The following tables summarize the percentage of intact this compound remaining over time in different solvents at room temperature.
Table 1: this compound Stability in Various Solvents after 24 and 48 Hours
| Solvent | % this compound Remaining after 24h | % this compound Remaining after 48h |
| N,N-Dimethylformamide (DMF) | 14%[5] | 0%[3] |
| Acetonitrile (ACN) | 89%[5] | 89%[3] |
| γ-Valerolactone (GVL) | 88%[5] | 84%[3] |
| N-Formylmorpholine (NFM) | Not Reported | 3%[3] |
Note: The data presented are from different studies and experimental conditions may vary.
Troubleshooting Guide
This section addresses common problems encountered when using this compound, their potential causes, and recommended solutions.
Problem 1: Low or No Coupling Product Yield
| Potential Cause | Troubleshooting Step |
| Degraded this compound reagent | If using a pre-made solution of this compound in DMF, it has likely degraded. Prepare a fresh solution of this compound immediately before use. For automated synthesizers, consider switching to a more stable solvent like ACN or GVL for the this compound solution. |
| Insufficient base | Although this compound can work with one equivalent of a non-nucleophilic base (e.g., DIPEA), some reactions may require optimization. Ensure the correct stoichiometry of the base is used. The choice of base can also influence the reaction outcome. |
| Sterically hindered amino acids | For coupling sterically hindered amino acids, extended coupling times or double coupling may be necessary. |
| Side reactions | Undesirable side reactions can consume reactants. See "Problem 3" for more details. |
Problem 2: Unexpected Color Change or Lack Thereof
| Observation | Interpretation and Action |
| No color change upon addition of base and this compound | This could indicate that the this compound has completely degraded. Prepare a fresh solution. It could also suggest an issue with the base or other reagents. Verify the quality of all components. |
| A yellow to orange or reddish color develops but fades very slowly or not at all | This may indicate a slow or stalled coupling reaction. This can be due to sterically hindered substrates or low reactivity of the amine component. Consider increasing the reaction time or temperature (if appropriate for the substrate). |
| The solution turns a dark red or brown color | This can sometimes be observed, particularly with certain amino acids or impurities in the solvent. While not always indicative of a problem, it is good practice to ensure high-purity solvents and reagents are used. |
Problem 3: Low Purity of the Final Peptide Product
| Potential Cause | Troubleshooting Step |
| Racemization | While this compound generally results in low racemization, it can still occur, especially with sensitive amino acids. The choice and amount of base can play a role. Using a weaker or sterically hindered base can sometimes mitigate this issue. |
| Side reactions (e.g., deletion sequences, capping) | If this compound has degraded, the effective concentration of the coupling reagent is lower, leading to incomplete coupling and subsequent side reactions in the next synthesis cycle. Always use fresh this compound solutions. |
| Formation of byproducts | Ensure proper workup procedures are followed to remove the water-soluble byproducts of this compound. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Stability by HPLC
This protocol provides a general method for assessing the stability of a this compound solution over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound and dissolve it in the solvent of interest (e.g., DMF, ACN, GVL) to a final concentration of approximately 1 mg/mL.
-
Store the solution at a constant temperature (e.g., room temperature) and protect it from light.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from 10% to 90% B over 15-20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Collection and Analysis:
-
Inject a sample of the freshly prepared this compound solution (t=0) to obtain the initial peak area of the intact this compound.
-
At subsequent time points (e.g., 1, 4, 8, 24, 48, 72 hours), inject another aliquot of the stock solution.
-
Monitor the decrease in the peak area corresponding to this compound and the appearance of any degradation product peaks.
-
Calculate the percentage of remaining this compound at each time point relative to the initial peak area at t=0.
-
Visualizations
Logical Workflow for Troubleshooting Low Peptide Coupling Yield
Caption: A decision tree for troubleshooting low yield in this compound-mediated peptide coupling reactions.
Experimental Workflow for this compound Stability Assessment
References
Technical Support Center: Troubleshooting Incomplete Coupling with COMU
Welcome to the technical support center for troubleshooting issues related to the use of COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve incomplete coupling reactions, ensuring the successful synthesis of high-quality peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages as a coupling reagent?
This compound is a third-generation uronium-type coupling reagent based on OxymaPure.[1][2] Its key advantages include:
-
Enhanced Safety: this compound is a non-explosive alternative to benzotriazole-based reagents like HBTU and HATU.[1][3]
-
High Efficiency: It often demonstrates greater coupling efficiency and leads to reduced epimerization.[2]
-
Improved Solubility: this compound and its byproducts are highly soluble in a wide range of common organic solvents and are also water-soluble, which simplifies the purification process.[1][2]
-
Mild Activation: It performs exceptionally well with only one equivalent of a base, which helps in minimizing racemization.[1][2]
-
Visual Reaction Monitoring: The coupling reaction with this compound exhibits a color change, providing a visual cue for reaction progress.[1][2][4]
Q2: How can I visually monitor the progress of a this compound-mediated coupling reaction?
A distinct characteristic of this compound is the color change that occurs during the reaction, which depends on the base used. For instance, with DIPEA, the solution typically turns orange-red upon addition of this compound and becomes colorless or pale yellow upon completion.[2][4] With TMP (2,4,6-trimethylpyridine), the initial color is often pink, fading to yellow upon completion.[2] This visual feedback can be a helpful initial indicator of reaction progress.
Q3: What are the most common causes of incomplete coupling when using this compound?
Incomplete coupling with this compound, as with other coupling reagents, can arise from several factors:
-
Steric Hindrance: Coupling of bulky or sterically hindered amino acids can be challenging.
-
Secondary Structure Formation: Aggregation of the growing peptide chain on the solid support can prevent efficient coupling.
-
Suboptimal Reagent Ratios: Incorrect stoichiometry of the amino acid, this compound, and base can lead to incomplete activation or side reactions.
-
Reagent Degradation: this compound has limited stability in DMF over extended periods, which can be a factor in automated synthesizers.[5]
-
Presence of Moisture: Water in the reaction solvent can hydrolyze the activated ester, preventing amide bond formation.
-
Inappropriate Base: The choice and amount of base are critical. Using a nucleophilic base can lead to unwanted side reactions.
Troubleshooting Guide for Incomplete Coupling
If you are experiencing incomplete coupling with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Confirm Incomplete Coupling
The first step is to reliably determine that the coupling reaction is indeed incomplete.
-
Ninhydrin (Kaiser) Test: This is a qualitative test to detect the presence of free primary amines on the resin. A positive test (blue or purple color) indicates unreacted amino groups and thus an incomplete coupling. A negative test (colorless or yellowish) suggests a complete reaction.
-
HPLC Analysis of a Test Cleavage: Cleaving a small amount of peptide from the resin and analyzing it by HPLC can provide a quantitative assessment of the coupling efficiency. The presence of deletion sequences (missing the intended amino acid) confirms incomplete coupling.
Step 2: Identify the Potential Cause and Implement a Solution
Based on the characteristics of your synthesis, consider the following potential causes and their corresponding solutions.
| Potential Cause | Symptoms | Recommended Solution | Experimental Protocol |
| Steric Hindrance | Slow or incomplete coupling of bulky amino acids (e.g., Aib, Val, Ile, Pro). | - Double Coupling: Repeat the coupling step with fresh reagents. - Increase Reaction Time: Extend the coupling time to several hours or overnight. - Increase Reagent Equivalents: Use a higher excess of amino acid and this compound. | See Protocol 2 |
| Peptide Aggregation | Resin beads clumping together; positive ninhydrin test even after extended coupling. | - Use "Difficult Sequence" Protocols: Employ solvents known to disrupt secondary structures (e.g., NMP instead of DMF). - Incorporate Pseudoprolines: Introduce backbone-protected dipeptides to disrupt aggregation. | - |
| Suboptimal Reagent Conditions | Consistently poor coupling efficiency across different amino acids. | - Optimize Stoichiometry: Ensure the correct molar ratios of reagents are used. - Use Fresh this compound Solution: Prepare this compound solutions immediately before use, especially for automated synthesis. - Ensure Anhydrous Conditions: Use dry solvents. | See Table 1 |
| Side Reactions | Unexpected peaks in HPLC analysis; mass spectrometry data indicating side products. | - Choose a Non-Nucleophilic Base: Use DIPEA or TMP instead of pyridine or other nucleophilic bases.[6] - Optimize Base Equivalents: Use the minimum amount of base required. For this compound, one equivalent is often sufficient.[1][3] | See Table 1 |
Table 1: Recommended Reagent Ratios for this compound Coupling in SPPS
| Condition | Amino Acid (eq.) | This compound (eq.) | Base (DIPEA/TMP) (eq.) | Reaction Time (min) |
| Standard Coupling | 3 | 3 | 6 | 10 - 30 |
| Hindered Amino Acids | 3 - 5 | 3 - 5 | 6 - 10 | 60 or double couple |
| Difficult Sequence | 3 | 3 | 6 | 30 - 60 |
Equivalents are relative to the resin loading.
Key Experimental Protocols
Protocol 1: Ninhydrin (Kaiser) Test for Monitoring Coupling Completion
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Resin sample (a few beads).
-
Heating block.
Procedure:
-
Place a few beads of the resin in a small glass test tube.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 100-110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Dark Blue/Purple: Positive result. Free primary amines are present, indicating incomplete coupling.
-
Colorless/Yellow: Negative result. No significant amount of free primary amines, indicating a complete coupling.
-
Yellow (for Proline): A deprotected proline will yield a yellow color.[7]
Protocol 2: Double Coupling Procedure for Hindered Amino Acids
-
After the initial coupling reaction, wash the resin thoroughly with DMF.
-
Perform a ninhydrin test (Protocol 1).
-
If the ninhydrin test is positive, prepare a fresh solution of the protected amino acid, this compound, and base in DMF according to the ratios in Table 1.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for the recommended time (e.g., 1 hour).
-
Wash the resin with DMF and perform another ninhydrin test to confirm the completion of the coupling.
Protocol 3: HPLC Analysis of Crude Peptide
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Dry peptide resin.
-
HPLC system with a C18 column.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Treat the dry peptide resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B).
-
Inject the sample into the HPLC system.
-
Run a gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to elute the peptide and any impurities.
-
Analyze the resulting chromatogram to determine the purity of the peptide. The presence of peaks with shorter retention times corresponding to deletion sequences indicates incomplete coupling at one or more steps.[8][9]
Signaling Pathways and Workflows
Caption: this compound activation of a carboxylic acid to form an active ester for peptide bond formation.
Caption: Logical workflow for troubleshooting incomplete peptide coupling reactions.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. gencefebio.com [gencefebio.com]
Technical Support Center: Optimizing Peptide Purity with COMU Coupling Reagent
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis when using the coupling reagent COMU.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, is a third-generation uronium-type coupling reagent. It is favored in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis for its high efficiency, solubility, and improved safety profile compared to traditional benzotriazole-based reagents like HBTU and HATU.[1][2][3][4] this compound is based on an Oxyma leaving group, which contributes to reduced racemization and a lower risk of explosion.[3][4] Its byproducts are also water-soluble, simplifying purification in solution-phase synthesis.[2][3]
Q2: I am observing low peptide purity with significant deletion sequences. What are the possible causes when using this compound?
Low purity with deletion sequences suggests incomplete coupling reactions. Several factors could be at play:
-
Insufficient Reagent Equivalents: While this compound is highly reactive, an insufficient amount relative to the amino acid and resin loading can lead to incomplete coupling.
-
Suboptimal Activation: A very short pre-activation time is generally recommended for this compound, as the active ester forms almost instantly.[4] However, for sterically hindered amino acids, a slightly longer activation or a double coupling strategy may be necessary.[4]
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support, hindering the accessibility of the N-terminal amine for coupling.[5]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the availability of reaction sites.
Troubleshooting Steps:
-
Optimize Reagent Concentration: Ensure you are using an appropriate excess of this compound and the amino acid. For standard couplings, 1.5 to 3 equivalents are common.[4] For difficult couplings, increasing the equivalents might be necessary.
-
Adjust Coupling Time: For sterically hindered amino acids, consider increasing the coupling time or performing a double coupling.[4][6]
-
Address Aggregation: If aggregation is suspected, consider switching to a more suitable solvent like NMP or adding a chaotropic salt.[5] Microwave-assisted synthesis can also help disrupt aggregation.[7]
-
Ensure Proper Resin Swelling: Allow adequate time for the resin to swell in the synthesis solvent before the first coupling step.
Q3: My peptide shows a significant amount of a side product with a mass increase of +113 Da. What is this impurity and how can I prevent it?
This mass modification is characteristic of N-terminal guanidinylation, a known side reaction associated with uronium/aminium-based coupling reagents when used in excess.[2][8][9] The free N-terminal amine of the peptide chain can react with the coupling reagent itself, forming a stable guanidinium group and terminating the peptide chain.
Prevention of Guanidinylation:
-
Avoid Excess Coupling Reagent: Use a slight excess of the carboxylic acid (the amino acid being coupled) in relation to this compound.[2] This ensures the this compound is consumed in the activation of the amino acid rather than reacting with the peptide's N-terminus.
-
Minimize Pre-activation Time: A short pre-activation time (typically 1-2 minutes) is recommended.[4] This minimizes the time that free, activated this compound is available to react with the peptide chain.
-
Use Phosphonium-Based Reagents for Critical Couplings: If guanidinylation is a persistent issue, especially during fragment condensation or cyclization, consider using a phosphonium-based reagent like PyBOP, as they do not cause this side reaction.[8][9]
Q4: I am concerned about racemization/epimerization in my peptide. How does this compound perform in this regard and how can I minimize this side reaction?
This compound is designed to minimize racemization due to its Oxyma-based leaving group.[3][10] However, racemization can still occur, particularly with sensitive amino acids like histidine and cysteine, or under suboptimal conditions.
Minimizing Racemization:
-
Base Selection: The choice and purity of the base are crucial. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP).[4] Ensure the base is free of primary and secondary amine contaminants.[4] Using only one equivalent of base with this compound can also reduce racemization.[1][11]
-
Pre-activation Time: Keep the pre-activation time to a minimum, as the activated amino acid can be prone to racemization over time.[4]
-
Temperature Control: Perform couplings at room temperature unless a higher temperature is necessary to overcome aggregation.
Quantitative Data on this compound Equivalents and Peptide Purity
The optimal number of this compound equivalents can vary depending on the specific peptide sequence and synthesis conditions. The following table provides a general guideline on the expected impact of varying this compound equivalents on peptide purity.
| This compound Equivalents (relative to resin loading) | Expected Peptide Purity | Potential Issues | Recommendations |
| 1.0 - 1.5 | Moderate to High | Potential for incomplete coupling and deletion sequences, especially with hindered amino acids. | Suitable for simple, non-hindered couplings. Monitor coupling completion carefully. |
| 1.5 - 3.0 | High to Very High | Generally optimal for most standard couplings. | Recommended starting point for most peptide syntheses.[4] |
| > 3.0 | High | Increased risk of N-terminal guanidinylation and other side reactions. Higher cost. | Use with caution and only for particularly difficult couplings. Ensure a slight excess of the amino acid is used.[2] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and this compound (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid/COMU mixture and allow to pre-activate for 1-2 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For hindered amino acids, a longer reaction time or a second coupling may be necessary.[4]
-
Wash the resin thoroughly with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Peptide Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).[12] Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulates.[13]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for peptide analysis.[14]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[12]
-
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.[13]
Visualizations
This compound Activation and Peptide Bond Formation
Caption: Mechanism of this compound-mediated peptide bond formation.
Guanidinylation Side Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. kilobio.com [kilobio.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. Bot Detection [iris-biotech.de]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Workup & Purification for COMU-Mediated Couplings
This guide provides troubleshooting advice and detailed protocols for the effective removal of by-products generated during peptide coupling reactions using COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate).
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products of a this compound-mediated coupling reaction?
A1: The main by-products are OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and a water-soluble morpholino-based urea derivative.[1][2] this compound itself can also degrade in solvents like DMF to its precursors, OxymaPure and dimethylmorpholineurea.[3]
Q2: What is the key advantage of this compound regarding by-product removal?
A2: A significant advantage of this compound is that its by-products are water-soluble.[1][4][5] This characteristic allows for their efficient removal from the desired product through a straightforward aqueous extraction (workup).
Q3: Is it necessary to use an aqueous workup for every this compound reaction?
A3: For solution-phase synthesis, an aqueous workup is the standard and most effective method for removing the by-products.[6] For solid-phase peptide synthesis (SPPS), the by-products are simply washed away from the resin-bound peptide using the synthesis solvent (e.g., DMF).[1]
Q4: Can this compound by-products be removed by chromatography?
A4: Yes, if residual by-products remain after an aqueous workup, they can typically be removed using standard purification techniques like silica gel chromatography or reverse-phase HPLC. However, an effective workup should minimize the need for extensive chromatography for by-product removal.
Troubleshooting Guide
This section addresses common issues encountered during the workup of this compound-mediated reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - The peptide or organic product may have surfactant-like properties. - High concentration of dissolved salts or by-products. - Vigorous shaking of the separatory funnel. | - Add Brine: Add a small volume (10-20%) of saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps break the emulsion. - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. - Centrifugation: If the emulsion is persistent and volume is manageable, centrifuge the mixture to force phase separation. - Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. |
| Persistent Yellow Color in Organic Layer | - Residual OxymaPure by-product, which can be colored, especially under basic conditions. | - Thorough Washing: Ensure adequate washing with 1 N NaHCO₃ or another mild base to extract the acidic OxymaPure. Perform at least two base washes. - Additional Water Wash: Follow the base washes with an extra wash with deionized water to remove any remaining salts or colored impurities. |
| Product Precipitation During Workup | - The desired product has low solubility in the chosen organic extraction solvent (e.g., Ethyl Acetate). - The product's salt form (e.g., hydrochloride or trifluoroacetate salt) is less soluble than the free base. | - Change Solvent System: Use a more polar or appropriate solvent for the extraction. A mixture of Dichloromethane (DCM) and Isopropanol (e.g., 9:1) can be effective. - Increase Volume: Dilute the reaction mixture with a larger volume of the organic solvent before beginning the aqueous wash. - Adjust pH: If the product precipitates upon adding a basic wash, it may indicate that the free base is insoluble. Consider if extraction at a different pH is feasible or if purification should proceed by filtration of the precipitate. |
| Low Final Purity (By-products in NMR/LCMS) | - Insufficient volume or number of aqueous washes. - Inefficient phase separation, leading to aqueous contamination in the organic layer. | - Increase Wash Volume/Frequency: Increase the volume of each aqueous wash (e.g., from 0.5x to 1x the organic volume) and increase the number of washes for each step (e.g., 2-3 times for acid, base, and brine). - Back-Extraction: After the initial extraction, the aqueous layer can be re-extracted with a fresh portion of organic solvent to recover any dissolved product. This is particularly useful if the product has some water solubility. |
| Low Product Yield After Workup | - The desired product has partial solubility in the aqueous wash solutions. - The product is volatile and was partially lost during solvent evaporation. | - Check Aqueous Layers: Before discarding, analyze a small sample of the combined aqueous layers by TLC or LCMS to check for product loss. - Use Brine: Using brine for the final wash minimizes the amount of water dissolved in the organic layer and can reduce the solubility of some organic products in the aqueous phase. - Careful Evaporation: When removing the solvent, use moderate temperatures on the rotary evaporator to avoid loss of volatile products. |
Key By-Products & Their Properties
The efficiency of the workup relies on the differential solubility of the product and the by-products.
| By-Product | Chemical Name | Water Solubility | Solubility in Common Organic Solvents (EtOAc, DCM) | Solubility in Polar Aprotic Solvents (DMF, NMP) |
| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | Soluble | Sparingly Soluble | Highly Soluble |
| Urea Derivative | N,N-dimethyl-4-morpholinecarboxamide based urea | Highly Soluble | Generally Insoluble | Highly Soluble |
Detailed Experimental Protocols
Protocol 1: Standard Solution-Phase Aqueous Workup
This protocol is suitable for reactions performed in organic solvents like DMF, NMP, or DCM where the desired product is soluble in a water-immiscible organic solvent.
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM)). A common practice is to use 5-10 times the volume of the initial reaction solvent.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 N HCl to the separatory funnel. Invert the funnel gently 10-15 times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. This step removes residual bases like DIPEA. Repeat once.
-
Base Wash: Add an equal volume of 1 N NaHCO₃. Again, mix by gentle inversion with frequent venting (especially important as CO₂ may be generated). Drain the aqueous layer. This step removes unreacted carboxylic acid and the acidic OxymaPure by-product. Repeat once.
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Mix and allow the layers to separate. This wash removes the bulk of the dissolved water from the organic layer and helps break any minor emulsions.[7]
-
Drying: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes until the solution is clear.
-
Isolation: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: By-Product Removal in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the desired peptide is covalently attached to an insoluble resin, simplifying by-product removal.
-
Reaction Completion: After the this compound-mediated coupling step is complete (typically monitored by a ninhydrin test), place the reaction vessel on a filtration apparatus.
-
Drain Solvent: Drain the reaction solvent containing the excess reagents and soluble by-products.
-
Resin Wash: Wash the resin thoroughly with the primary synthesis solvent (e.g., DMF). A typical wash cycle is 3-5 times, using enough solvent to fully suspend the resin each time before draining. This is sufficient to wash away all water-soluble this compound by-products.[1]
-
DCM Wash (Optional): Perform 2-3 washes with DCM to prepare the resin for the next deprotection step, as many protocols alternate between DMF and DCM.
-
Proceed: The washed resin, now free of by-products from the previous step, is ready for the subsequent Fmoc-deprotection or other synthetic steps.
Visual Guides
This compound By-Product Formation Pathway
Caption: Logical flow of this compound activation and by-product generation.
Standard Solution-Phase Workup Workflow
Caption: Step-by-step workflow for solution-phase workup.
References
COMU Compatibility with Different Resin Types: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) as a coupling reagent in solid-phase peptide synthesis (SPPS). Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a third-generation aminium-based coupling reagent derived from OxymaPure. It is favored in solid-phase peptide synthesis for its high coupling efficiency, rapid reaction kinetics, and reduced risk of racemization compared to older reagents. This compound is also recognized for its enhanced safety profile, as it does not contain the potentially explosive benzotriazole moiety found in reagents like HBTU and HATU. Its excellent solubility in a wide range of solvents, including greener alternatives to DMF, makes it a versatile choice for modern peptide synthesis.
Q2: Which types of resins are compatible with this compound?
This compound demonstrates broad compatibility with the most common solid supports used in SPPS. This includes:
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Polystyrene (PS)-based resins: Standard in SPPS, this compound is effective with these supports. However, some studies suggest that under certain fast Boc-SPPS conditions, its efficiency on polystyrene might be slightly lower than HCTU or HBTU.
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Polyethylene glycol (PEG)-based resins: this compound shows comparable, and sometimes superior, performance on PEG resins, which are known to improve solvation and peptide purity.
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Specialized Resins: this compound is also compatible with various specialized resins, including those with different linkers like the safety catch amide (SCAL) linker.
Q3: Is this compound stable in common SPPS solvents?
This compound's stability is solvent-dependent. It is highly stable in acetonitrile (ACN), with over 90% remaining after 5 days. However, it exhibits limited stability in Dimethylformamide (DMF), where it can degrade. This instability in DMF can be a drawback for long, automated synthesis protocols where the reagent may be left in solution for extended periods. For such applications, fresh solutions of this compound should be prepared.
Q4: Can this compound be used in microwave-assisted peptide synthesis (MAPS)?
Yes, this compound is well-suited for microwave-assisted peptide synthesis. The combination of microwave energy and this compound can significantly shorten coupling times while maintaining high efficiency. However, its stability at elevated temperatures in certain solvents should be considered, as some reports indicate lower activation in microwave-assisted synthesis, potentially due to degradation.
Q5: What are the main advantages of using this compound over other coupling reagents like HBTU or HATU?
This compound offers several key advantages:
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Safety: It is based on OxymaPure and lacks the explosive properties associated with HOBt and its derivatives found in HBTU and HATU.
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Solubility: this compound has better solubility in a wider range of solvents, including greener options like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc).
-
Efficiency: It often demonstrates coupling efficiency comparable or superior to HATU.
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Reduced Racemization: this compound is effective at suppressing epimerization, particularly when used with a sterically hindered base.
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Single Equivalent of Base: Due to its structure, this compound can perform effectively with only one equivalent of base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Degraded this compound solution: this compound has limited stability in DMF. 2. Suboptimal activation: Insufficient base or reaction time. 3. Steric hindrance: Coupling of bulky amino acids. 4. Resin-dependent efficiency: Lower efficiency on PS resins in some protocols. | 1. Prepare fresh this compound solutions, especially for long automated runs. Consider using a more stable solvent like ACN if compatible with your resin. 2. Ensure the use of at least one equivalent of a suitable base (e.g., DIPEA). For difficult couplings, increase reaction time or perform a double coupling. 3. For sterically hindered amino acids, consider microwave heating to enhance coupling efficiency. 4. If using PS resin |
Navigating Peptide Synthesis: A Technical Support Guide for COMU-Mediated Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis using the coupling reagent COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate). Our aim is to equip researchers with the knowledge to effectively suppress epimerization and optimize their synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound-mediated peptide coupling reactions.
1. High Levels of Epimerization Detected in the Final Peptide
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Question: I am observing significant epimerization in my peptide, particularly at the C-terminal amino acid. What are the likely causes and how can I mitigate this?
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Answer: Epimerization, the change in the stereochemistry of a chiral center, is a common side reaction in peptide synthesis. Several factors can contribute to increased epimerization when using this compound.
-
Probable Causes & Solutions:
Probable Cause Recommended Solution Excessive or Strong Base Use a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine instead of diisopropylethylamine (DIEA). Reduce the amount of base to 1-1.5 equivalents. Using this compound with only one equivalent of a less basic base is an effective strategy to reduce racemization.[1] Prolonged Activation Time Minimize the pre-activation time of the carboxylic acid with this compound before adding the amine component. Over-activation can lead to the formation of oxazolone intermediates, which are prone to racemization. High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0°C, especially for amino acids that are known to be susceptible to racemization. Solvent Effects While DMF is a common solvent, its basic impurities can contribute to epimerization. Consider using high-purity DMF or alternative solvents like N-methyl-2-pyrrolidone (NMP). Note that this compound has limited stability in DMF over long periods.
-
2. Low Coupling Yield or Incomplete Reaction
-
Question: My coupling reaction is not going to completion, resulting in low yields of the desired peptide. What troubleshooting steps can I take?
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Answer: Incomplete coupling can be caused by several factors, including steric hindrance, aggregation of the growing peptide chain, or reagent degradation.
-
Probable Causes & Solutions:
Probable Cause Recommended Solution Sterically Hindered Amino Acids For coupling bulky amino acids, consider a double coupling protocol or increasing the reaction time. Microwave-assisted synthesis can also enhance coupling efficiency in such cases. Peptide Aggregation Aggregation of the peptide chain on the solid support can hinder reagent access. To disrupt aggregation, consider switching to a more polar solvent like NMP, adding chaotropic salts, or performing the synthesis at an elevated temperature. This compound Instability This compound can degrade in the presence of moisture and has limited stability in DMF. Ensure that this compound is stored in a desiccator and that fresh solutions are prepared for each synthesis. Avoid prolonged storage of this compound solutions in DMF. Visual Reaction Monitoring The reaction mixture often changes color upon addition of this compound and a base (e.g., orange-red with DIEA, pink with TMP). The disappearance of this color can indicate the completion of the reaction.[2]
-
3. Observation of Unexpected Side Products
-
Question: I am observing peaks in my HPLC analysis that do not correspond to my desired peptide or known deletion sequences. What are some common side reactions with this compound?
-
Answer: Besides epimerization, other side reactions can occur during this compound-mediated coupling.
-
Common Side Reactions & Prevention:
Side Reaction Description Prevention N-Acylurea Formation Formation of an unreactive N-acylurea byproduct from the reaction of the activated carboxylic acid with the urea byproduct of this compound. This is less common with this compound compared to carbodiimide-based reagents. Ensuring complete and rapid reaction with the amine component can minimize this. Diketopiperazine Formation Intramolecular cyclization of a dipeptide attached to the resin, leading to chain termination. This is more prevalent with Proline or Glycine at the C-terminus. If possible, add the first two amino acids as a pre-formed dipeptide. Aspartimide Formation Cyclization of aspartic acid residues, which can lead to epimerization and the formation of piperidide adducts. Use a protecting group on the side chain of Asp that is less prone to this side reaction, such as a bulkier ester.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other coupling reagents like HBTU or HATU?
A1: this compound offers several advantages, including:
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Reduced Epimerization: It generally leads to lower levels of racemization, especially when used with a single equivalent of a hindered base.[1]
-
Higher Solubility: this compound is more soluble in a wider range of organic solvents compared to HBTU and HATU.
-
Safer Profile: this compound is based on Oxyma, which is less hazardous than the benzotriazole derivatives (HOBt and HOAt) found in HBTU and HATU.
Q2: Can I use this compound in both solid-phase (SPPS) and solution-phase peptide synthesis?
A2: Yes, this compound is effective for both SPPS and solution-phase synthesis. General protocols for both methods are provided in the "Experimental Protocols" section below.
Q3: How should I store this compound?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container in a desiccator at low temperature to maintain its activity.
Q4: What is the significance of the color change observed during the coupling reaction?
A4: The color change is a useful visual indicator of the reaction's progress. The appearance of a color (e.g., yellow to reddish) upon the addition of this compound and a base signifies the activation of the carboxylic acid. The fading of this color typically indicates that the coupling reaction is nearing completion.
Quantitative Data on Epimerization
While exact epimerization levels can be sequence and condition-dependent, the following table provides a qualitative and semi-quantitative comparison of epimerization observed with this compound under different basic conditions.
| Base | Equivalents | Relative Epimerization Level | Notes |
| DIEA | 2.0 | Higher | Commonly used, but its strong basicity can promote epimerization. |
| DIEA | 1.0 | Moderate | Reducing the equivalents of DIEA can help suppress epimerization. |
| TMP | 1.0 - 1.5 | Low | A sterically hindered and less nucleophilic base, significantly reducing the risk of epimerization. |
| 2,6-Lutidine | 1.0 - 1.5 | Low | Another sterically hindered base that is effective in suppressing racemization. |
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
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Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equiv.) with this compound (3 equiv.) and a suitable base (e.g., TMP, 1.5 equiv.) in DMF for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered amino acids, the reaction time can be extended or a double coupling can be performed.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: General Procedure for this compound-Mediated Coupling in Solution-Phase Synthesis
-
Dissolution: Dissolve the N-protected amino acid (1 equiv.) and the amino component (1 equiv.) in a suitable solvent (e.g., DMF, DCM, or ACN).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Reagents: Add the base (e.g., TMP, 1.1 equiv.) followed by this compound (1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 15 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Visualizations
Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) using this compound.
References
effect of temperature on COMU coupling efficiency
This guide provides troubleshooting advice and frequently asked questions regarding the use of the COMU coupling reagent, with a specific focus on the effects of temperature on its efficiency and stability.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on solid-phase peptide synthesis (SPPS)?
A: Temperature is a critical parameter in SPPS. Increasing the reaction temperature can accelerate both the deprotection and coupling steps, potentially reducing the overall synthesis time.[1][2] For some chemistries, elevating the temperature can lead to higher crude purity with shorter coupling times.[1] However, higher temperatures can also promote undesirable side reactions and may affect the stability of the reagents and the growing peptide chain.[2][3]
Q2: What is the optimal operating temperature for this compound-mediated couplings?
A: this compound is highly efficient and typically used at room temperature for both solid-phase and solution-phase synthesis.[3][4] While elevated temperatures are used in specific applications like microwave-assisted synthesis, these protocols require careful optimization due to the reagent's thermal stability.[3][5] For standard couplings, maintaining ambient temperature is recommended to ensure stability and minimize potential side reactions.
Q3: How does temperature affect the stability of this compound, particularly in common solvents?
A: this compound's stability is significantly influenced by both temperature and the choice of solvent. It exhibits low stability in Dimethylformamide (DMF), degrading within a few hours at room temperature.[5] This instability is exacerbated at higher temperatures.[5] In contrast, this compound has shown much greater stability in solvents like Acetonitrile (ACN), where it remains over 90% stable after 5 days.[5] This makes solvent choice a critical factor, especially when preparing stock solutions for automated synthesizers.[5]
Q4: Can this compound be used for microwave-assisted peptide synthesis (SPPS)?
A: Yes, this compound is considered especially suitable for microwave-accelerated SPPS.[3] The use of microwave energy elevates the temperature, which significantly speeds up the reaction. However, due to this compound's limited stability at high temperatures, it is crucial to use freshly prepared reagent solutions and perform the synthesis immediately after preparation.[5]
Q5: What are the visible signs of this compound degradation during a reaction?
A: The course of a this compound-mediated reaction can often be monitored by a change in color. When a base like DIEA is used, the solution may turn orange-red during the activation step.[6] As the reaction proceeds to completion, the solution typically becomes colorless or yellow.[6][7] A persistent dark color or the absence of the expected color change may indicate reagent degradation or other issues with the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Reagent Degradation: this compound stock solution, especially in DMF, was prepared too far in advance.[5] | Prepare this compound solutions fresh just before use. For automated synthesis, consider using a more stable solvent like Acetonitrile (ACN).[5] |
| Insufficient Temperature/Time: For sterically hindered amino acids, room temperature may not be sufficient for complete coupling. | Consider increasing the reaction time or using a microwave synthesizer to elevate the temperature for a short duration.[1][5] Note the stability limitations of this compound at high temperatures.[5] | |
| Increased Epimerization or Side Reactions | Excessive Temperature: Prolonged exposure to high temperatures can increase the rate of side reactions like racemization.[3][7] | For carbodiimide-mediated couplings, lower temperatures are always recommended to minimize side reactions.[3] While this compound is not a carbodiimide, this principle is a good starting point. If using elevated temperatures, minimize the reaction time.[2] |
| Prolonged Pre-activation: Activating the amino acid for too long before adding it to the resin can lead to side reactions.[7] | Keep the pre-activation time to a minimum (e.g., 1-2 minutes) before adding the mixture to the resin.[7] | |
| Reaction Mixture Discoloration | Base-Induced Color Change: The use of a base like DIEA will cause the solution to turn orange-red during activation.[6] | This is a normal part of the reaction and can be used to monitor its progress.[6][7] The solution should become colorless or yellow upon completion. |
| Reagent Impurity/Degradation: The purity of the this compound reagent can affect its performance and stability.[5] | Ensure you are using high-purity this compound. Store the reagent under appropriate conditions (cool, dry, and dark) to prevent degradation. |
Data Summary
Table 1: Stability of this compound in Different Solvents at Room Temperature
| Solvent | Stability | Reference |
| Dimethylformamide (DMF) | Low (stable for only a few hours) | [5] |
| Acetonitrile (ACN) | High (>90% stable after 5 days) | [5] |
| γ-Valerolactone (GVL) | High (stable) | [5] |
Table 2: General Effect of Temperature on SPPS Cycle Times and Purity (HBTU Chemistry Example)
| Temperature | Coupling Time | Crude Purity | Reference |
| 25°C | 45 min | 75% | [1] |
| 50°C | 10 min | 86% | [1] |
| 75°C | 5 min | 86% | [1] |
| Note: This data is for HBTU chemistry and serves as a general illustration of temperature effects in SPPS. Similar principles of accelerated reaction times can be applied to this compound, but must be balanced with its thermal stability.[1] |
Experimental Protocols
Protocol 1: Standard this compound Coupling at Room Temperature (Manual SPPS)
This protocol is adapted for a standard solid-phase peptide synthesis coupling step.
-
Resin Preparation: Swell the resin (e.g., Fmoc-Rink-Amide resin) in DMF. Perform the Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.[7]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading). Add this compound (3 equivalents) and a suitable base such as DIEA (6 equivalents).[7]
-
Pre-activation: Mix the activation solution in DMF (e.g., at a concentration of 0.3 M) for 1-2 minutes at room temperature.[7]
-
Coupling Reaction: Add the activated mixture to the deprotected resin. Stir gently for 30-60 minutes at room temperature. For sterically hindered amino acids, a second coupling may be required.[7]
-
Washing: After the coupling is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and by-products.[7] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Microwave-Assisted this compound Coupling (Automated SPPS)
This protocol highlights modifications for using this compound at elevated temperatures in a microwave peptide synthesizer.
-
Reagent Preparation: Prepare fresh solutions of the Fmoc-amino acid, this compound, and base in a suitable solvent (ACN may be preferred over DMF for stability).[5] Do not let the this compound solution stand for an extended period.
-
Microwave Program: Program the synthesizer to deliver the reagents for in-situ activation within the reaction vessel.
-
Coupling Cycle:
-
Add the Fmoc-amino acid, this compound, and base solutions to the deprotected resin.
-
Apply microwave power to achieve the target temperature (e.g., 75°C).
-
Hold the target temperature for a short coupling time (e.g., 3-5 minutes).
-
-
Washing: Following the coupling step, perform automated washing cycles to thoroughly clean the resin.
-
Important Considerations: Due to the low stability of this compound at high temperatures, it is critical that the coupling step is performed immediately after the reagents are mixed.[5]
Visual Guides
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Caption: The trade-offs of increasing temperature in this compound-mediated coupling.
References
Technical Support Center: COMU Coupling and the Prevention of Guanidinylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the guanidinylation side reaction when using COMU as a coupling reagent in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the guanidinylation side reaction in peptide synthesis?
A1: Guanidinylation is an undesirable side reaction that can occur during peptide synthesis when using uronium/aminium-based coupling reagents like this compound, HATU, and HBTU. In this reaction, the coupling reagent directly reacts with a free amino group (such as the N-terminal amine of the peptide chain) to form a stable guanidinium group. This modification caps the peptide chain, preventing further elongation and resulting in a truncated peptide impurity.[1]
Q2: How does this compound's structure influence the likelihood of guanidinylation?
A2: this compound (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) possesses a unique structural feature that can influence the extent of side reactions. Unlike some other coupling reagents such as HBTU and HATU, which exist primarily in the less reactive guanidinium form in solution, this compound exists in the more reactive uronium form.[2] This inherent reactivity can lead to faster and more efficient activation of the carboxylic acid, potentially reducing the time available for side reactions like guanidinylation to occur.
Q3: What are the primary factors that promote the guanidinylation side reaction with this compound?
A3: The main factors that can lead to increased guanidinylation when using this compound include:
-
Excess Coupling Reagent: Using a significant excess of this compound relative to the carboxylic acid increases the probability of the reagent reacting with the free amine of the peptide.
-
Excess Base: The presence of a strong or excess amount of a tertiary amine base can facilitate the guanidinylation reaction.
-
Extended Pre-activation Times: Allowing the this compound and carboxylic acid to pre-activate for too long before adding the amine component can lead to the degradation of the activated species and increase the chance of side reactions.
-
Sterically Hindered Couplings: In slow coupling reactions, the prolonged reaction time can provide more opportunity for the guanidinylation side reaction to occur.
Troubleshooting Guide: Avoiding Guanidinylation with this compound
This guide provides specific recommendations to minimize or eliminate the guanidinylation side reaction during your peptide synthesis experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Presence of a +m/z peak corresponding to a guanidinylated peptide impurity in mass spectrometry analysis. | Excess this compound is reacting with the N-terminal amine. | Optimize Stoichiometry: Use a minimal excess of this compound. A slight excess of the carboxylic acid relative to the coupling reagent is recommended to ensure the this compound is consumed in the activation step. A 1:1 molar ratio of this compound to the carboxylic acid is a good starting point.[1] |
| The base is promoting the side reaction. | Minimize Base and Use a Weaker Base: this compound is effective with only one equivalent of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[2] Using a weaker or more sterically hindered base, such as 2,4,6-collidine, can also help to suppress the side reaction. | |
| Incomplete coupling and the presence of truncated, guanidinylated peptides. | Pre-activation time is too long, leading to reagent degradation and side reactions. | Shorten Pre-activation Time: Pre-activate the carboxylic acid with this compound for a short period (e.g., 1-5 minutes) before adding it to the resin-bound peptide. This ensures the rapid formation of the active ester and minimizes the time for side reactions. |
| Guanidinylation is observed even with optimized stoichiometry and pre-activation. | The specific amino acid coupling is slow, allowing for the side reaction to compete. | In Situ Activation: Add the this compound/carboxylic acid/base mixture directly to the resin without a separate pre-activation step. This "in situ" activation ensures that the active ester is generated in the presence of the amine, favoring the desired amide bond formation. |
Experimental Protocols
Protocol 1: Standard this compound Coupling with Minimal Guanidinylation Risk (Solid-Phase Peptide Synthesis)
This protocol is suitable for most standard amino acid couplings.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.5 to 2.0 equivalents relative to the resin loading) in DMF.
-
Add this compound (1.45 to 1.95 equivalents, ensuring it is slightly less than the amino acid) to the amino acid solution.
-
Add DIPEA (2 equivalents) or 2,4,6-collidine (2 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Protocol 2: "In Situ" Activation Protocol for Difficult Couplings to Suppress Guanidinylation
This protocol is recommended for sterically hindered amino acids or sequences prone to side reactions.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare Solutions:
-
Prepare a solution of the Fmoc-protected amino acid (1.5 to 2.0 equivalents) in DMF.
-
Prepare a solution of this compound (1.45 to 1.95 equivalents) in DMF.
-
Prepare a solution of DIPEA (2 equivalents) or 2,4,6-collidine (2 equivalents) in DMF.
-
-
In Situ Coupling:
-
To the deprotected resin-bound peptide, add the Fmoc-amino acid solution, followed by the this compound solution, and finally the base solution.
-
Immediately begin agitating the mixture.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing:
-
Wash the resin thoroughly with DMF.
-
Visualizing the Guanidinylation Side Reaction and Prevention Workflow
Chemical Reaction Pathway: Guanidinylation Side Reaction
Caption: Mechanism of the guanidinylation side reaction with this compound.
Experimental Workflow: Protocol for Avoiding Guanidinylation
Caption: Recommended workflow for this compound coupling to prevent guanidinylation.
References
Navigating the Challenges of Aggregating Sequences with COMU: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides prone to aggregation presents a significant hurdle in drug development and research. COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate), a third-generation uronium-type coupling reagent, offers several advantages in peptide synthesis, including high solubility and a favorable safety profile.[1][2] However, its performance with aggregating sequences requires careful optimization. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis of these challenging peptides using this compound.
Troubleshooting Guide
Encountering difficulties with peptide aggregation during synthesis can manifest as poor yields, incomplete coupling reactions, and difficult purification. Below are common problems, their potential causes, and recommended solutions when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yields with Aggregating Sequences | - On-resin aggregation hindering access to the N-terminus.- Sub-optimal activation or coupling time.- Instability of this compound in DMF over extended reaction times. | - Optimize Solvent Composition: Use a mixture of DMF with DMSO (e.g., 25% DMSO in DMF) or NMP to disrupt secondary structures.[3]- Employ Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to break hydrogen bonds.[3]- Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.- Microwave Synthesis: Utilize microwave heating to accelerate coupling kinetics and reduce aggregation.[3] Note that this compound has shown good compatibility with microwave-assisted synthesis.[2] |
| Incomplete Deprotection of Fmoc Group | - Aggregation of the peptide-resin complex, making the Fmoc group inaccessible to the deprotection reagent. | - Modify Deprotection Reagent: Switch to a stronger base like DBU in the deprotection solution.[3]- Increase Temperature: Gently heat the reaction during deprotection (use with caution and monitor for side reactions).- Sonication: Apply sonication during the deprotection step to physically disrupt aggregates.[3] |
| Formation of Deletion or Truncated Peptides | - Incomplete coupling at one or more steps due to severe aggregation. | - Incorporate Backbone Protection: Introduce N-(2-hydroxy-4-methoxybenzyl) (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on specific residues to prevent hydrogen bonding.- Utilize Pseudoproline Dipeptides: Insert pseudoproline dipeptides at strategic locations (e.g., every 6th residue) to disrupt the formation of secondary structures.[4] |
| Difficulty in Purifying the Crude Peptide | - Co-elution of the desired peptide with closely related deletion sequences or aggregated forms. | - Improve Solubility of the Crude Peptide: Before purification, dissolve the crude peptide in solvents known to disrupt aggregation, such as those containing guanidinium chloride. |
Frequently Asked Questions (FAQs)
Q1: How does this compound's performance compare to other coupling reagents for "difficult" or aggregating sequences?
A1: The performance of this compound can be sequence and condition-dependent. In a comparative study for the synthesis of difficult sequences using in situ neutralization Boc-SPPS, HCTU and HBTU showed higher coupling efficiency than this compound when polystyrene-based resins were used. However, on a polyethylene glycol (PEG) resin, the yields were more comparable, though the ranking remained HCTU ≥ HBTU > this compound.[5] Despite this, this compound's high reactivity and the water-solubility of its byproducts can be advantageous in certain contexts.[2]
Q2: What is the optimal solvent to use with this compound for aggregating peptides?
A2: While DMF is a common solvent for peptide synthesis, for aggregating sequences, a mixture of solvents is often more effective. Using co-solvents like DMSO or NMP with DMF can help to disrupt the secondary structures that lead to aggregation.[3][6] For instance, a mixture of 25% DMSO in DMF is a good starting point.
Q3: Can I use additives with this compound to improve performance with aggregating sequences?
A3: Yes, the use of chaotropic salts such as LiCl or KSCN in the coupling mixture can help to disrupt hydrogen bonds and reduce aggregation.[3] These salts can be added directly to the reaction vessel before the coupling step.
Q4: Is microwave synthesis a good option when using this compound for aggregating peptides?
A4: Yes, this compound is compatible with microwave-assisted peptide synthesis.[2] The elevated temperatures achieved with microwave heating can significantly improve reaction kinetics, which is particularly beneficial for difficult couplings and in preventing aggregation.[3]
Q5: How can I monitor the progress of a this compound-mediated coupling reaction?
A5: A distinct feature of this compound is that the reaction progress can often be followed by a color change. The reaction mixture may change color depending on the base used, and the completion of the reaction is often indicated by the solution becoming colorless or yellow.[2]
Q6: Are there any known side reactions with this compound when synthesizing aggregating peptides?
A6: Like other uronium/aminium coupling reagents, this compound can react with the unprotected N-terminus of a peptide to form a guanidinium moiety, which terminates the peptide chain. This can be minimized by pre-activating the protected amino acid with a stoichiometric amount of this compound before adding it to the peptide-resin.[3]
Experimental Protocols
General Protocol for this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general framework. For aggregating sequences, refer to the troubleshooting guide for modifications.
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF or a DMF/DMSO mixture) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the N-Fmoc-protected amino acid (3 equivalents) with this compound (3 equivalents) and a base such as diisopropylethylamine (DIEA) (6 equivalents) in DMF for 1-2 minutes.[2]
-
Add the pre-activated mixture to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.[2]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Visualizing Workflows and Pathways
Logical Workflow for Troubleshooting Aggregation in this compound-based SPPS
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Signaling Pathway of Peptide Bond Formation using this compound
Caption: Simplified pathway of this compound-mediated peptide bond formation.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Navigating COMU Solubility Challenges in Organic Solvents: A Technical Guide
For researchers, scientists, and drug development professionals encountering solubility issues with the coupling reagent COMU, this technical support center provides troubleshooting guidance and frequently asked questions to ensure smooth and efficient organic synthesis.
This compound (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate) is a highly effective coupling reagent valued for its efficiency and the water-solubility of its byproducts, which simplifies downstream purification.[1][2] However, challenges with its solubility in common organic solvents can arise. This guide offers practical solutions and protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in DMF?
While this compound is generally considered to have good solubility in Dimethylformamide (DMF), several factors can contribute to dissolution problems.[3][4] One critical aspect is the stability of this compound in DMF. Studies have shown that this compound can degrade in DMF over a 24-hour period, which can affect its solubility and performance.[3] For this reason, it is highly recommended to use freshly prepared this compound solutions in DMF.[3] If you are using a pre-made solution that has been stored, you may observe reduced solubility and coupling efficiency.
Q2: Are there more stable solvent alternatives to DMF for this compound?
Yes, research indicates that this compound exhibits greater stability in other solvents. Acetonitrile (ACN) and γ-valerolactone (GVL) are excellent alternatives where this compound remains significantly more stable over time.[3] This makes them ideal choices for longer reactions or for preparing stock solutions for automated peptide synthesizers.
Q3: What should I do if this compound precipitates out of solution during my reaction?
Precipitation of this compound during a reaction can be caused by several factors, including solvent polarity changes upon the addition of other reagents, temperature fluctuations, or reaching the saturation point of the solvent. If you observe precipitation after adding a base like Diisopropylethylamine (DIEA), it could be due to a change in the solution's properties.
Troubleshooting Steps:
-
Increase Solvent Volume: Add a small amount of the reaction solvent to see if the precipitate redissolves.
-
Gentle Warming: Gently warm the reaction mixture to aid dissolution. However, be cautious as excessive heat can lead to unwanted side reactions.
-
Sonication: Using a bath sonicator can help break up solid particles and promote dissolution.[5]
-
Solvent Composition: Consider if the addition of other, less polar reagents is causing this compound to crash out. If possible, adjust the solvent system to a more polar composition.
Troubleshooting Guide
This section provides a structured approach to resolving common this compound solubility issues.
Issue 1: Difficulty Dissolving this compound Powder
If you are struggling to dissolve solid this compound, follow this workflow:
Issue 2: this compound Solution Instability in Automated Synthesizers
The limited stability of this compound in DMF is a known issue for automated peptide synthesis where reagent solutions may be stored for extended periods.
Quantitative Solubility Data
While this compound is known for its enhanced solubility compared to reagents like HBTU and HATU, precise quantitative data can be crucial for experimental planning.[3] The following table summarizes available solubility information.
| Solvent | Abbreviation | Molarity (mol/L) | Grams/100 mL | Notes |
| Dimethylformamide | DMF | ~1.44 | ~62 | Solutions in DMF are not stable and should be used fresh.[3][4] |
| N-Methyl-2-pyrrolidone | NMP | - | - | Excellent solubility reported, but quantitative data is limited.[4] |
| Dimethyl sulfoxide | DMSO | - | - | Soluble, as indicated by its use in various reaction protocols.[4] |
| Dichloromethane | DCM | - | - | Limited solubility reported. |
| Acetonitrile | ACN | - | - | Good solubility and significantly better stability than in DMF.[3] |
Note: The solubility data for NMP, DMSO, DCM, and ACN is largely qualitative from the literature. Researchers should determine the exact solubility for their specific experimental conditions if precise concentrations are required.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in a Stable Solvent (ACN)
This protocol is recommended for applications where the this compound solution will be stored, such as in an automated peptide synthesizer.
Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Sterile, dry glassware
Procedure:
-
Under an inert atmosphere, weigh the desired amount of this compound into a dry flask.
-
Add the calculated volume of anhydrous ACN to the flask to achieve the desired concentration.
-
Stir the mixture at room temperature until the this compound is completely dissolved. Gentle sonication can be used to expedite dissolution.
-
Store the solution under an inert atmosphere and protect it from light and moisture.
Protocol for In-Situ Activation with this compound in Solid-Phase Peptide Synthesis (SPPS)
This is a general protocol for a standard coupling reaction on resin.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
Base (e.g., DIEA or 2,4,6-collidine)
-
Resin with a free amine
-
DMF (freshly dispensed)
Procedure:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add this compound (equal equivalents to the amino acid) to the amino acid solution and briefly mix.
-
Add the base (typically 2-3 times the equivalents of the amino acid) to the mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for the desired time (typically 30-60 minutes).
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Alternative Coupling Reagents
In cases of particularly challenging couplings, such as with sterically hindered or N-methylated amino acids, or for cyclization reactions, considering an alternative coupling reagent may be necessary.[1][6]
| Challenge | Recommended Alternatives | Key Advantages |
| N-methylated Amino Acids | HATU, PyAOP, PyBOP/HOAt | Proven efficacy in forming peptide bonds with secondary amines.[6] |
| Sterically Hindered Amino Acids | HATU, HCTU, TOTT | High reactivity to overcome steric hindrance.[7] |
| Cyclization Reactions | PyBOP, PyAOP | Can be more effective and lead to fewer side reactions in intramolecular couplings.[1] |
| DMF Instability Concerns | HCTU | Generally shows greater stability in solution compared to this compound.[8] |
References
Validation & Comparative
A Comparative Guide to COMU and HBTU Peptide Coupling Reagents
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of the final peptide's purity and yield. Among the myriad of available options, COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) and HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) have emerged as popular and effective choices. This guide provides a detailed, data-driven comparison of these two reagents to assist researchers, scientists, and drug development professionals in making an informed selection for their specific applications.
Performance at a Glance: this compound vs. HBTU
| Feature | This compound | HBTU | References |
| Coupling Efficiency | Generally higher, especially for sterically hindered amino acids and complex peptides.[1][2][3] | High, but can be less effective than this compound in demanding syntheses.[2][4] | |
| Racemization | Lower tendency for racemization.[1] | Higher potential for racemization, especially with sensitive amino acids.[5][6] | |
| Solubility | More soluble in a broader range of solvents, including greener alternatives.[1][7][8] | Less soluble, particularly in solvents other than DMF.[1][8] | |
| Safety Profile | Considered safer; not based on the potentially explosive HOBt moiety and has a lower allergenic potential.[1][2][7][9] | Based on HOBt, which has explosive properties, and is a moderate skin sensitizer.[2][5][7][9] | |
| Base Requirement | Requires only one equivalent of base.[1][7][10] | Typically requires two equivalents of base.[10] | |
| By-products | Water-soluble and easily removed.[7] | By-products can be less soluble and more difficult to remove.[8] | |
| Reaction Monitoring | Reaction progress can be monitored by a color change.[2][8][11] | No inherent colorimetric monitoring. | |
| Structural Form | Exists in the more reactive uronium form.[8][10] | Primarily exists in the less reactive guanidinium form.[10] |
In-Depth Comparison
Coupling Efficiency:
This compound is a third-generation uronium-type coupling reagent that has consistently demonstrated superior performance, particularly in the synthesis of complex peptides and those containing sterically hindered amino acids.[1][2][3][7] For instance, in the demanding synthesis of an Aib-derivative of Leu-Enkephalin pentapeptide, this compound displayed higher efficiency than HBTU.[2] While HBTU is a highly effective coupling reagent in its own right, studies have shown that in direct comparisons, particularly with challenging sequences, this compound often results in higher coupling yields.[4] However, the choice of resin can influence this, with one study noting that HBTU performed better than this compound on polystyrene-based resins, while their efficiencies were more comparable on polyethylene glycol (PEG)-based resins.[4]
Racemization:
A critical aspect of peptide synthesis is the preservation of stereochemical integrity. This compound has been shown to result in reduced epimerization compared to HBTU.[1] The activation of amino acids during the coupling step is the primary source of racemization, and the structural nature of this compound and its mechanism contribute to a lower propensity for this side reaction.[12] While the addition of additives like HOBt can reduce racemization with HBTU, this compound's inherent structure provides a greater safeguard against loss of optical purity.[10]
Solubility and Handling:
A significant practical advantage of this compound is its enhanced solubility in a wide array of solvents, including greener alternatives to the commonly used dimethylformamide (DMF).[1] This improved solubility allows for the preparation of more concentrated solutions, which can positively impact coupling efficiency.[8] In contrast, HBTU's solubility is more limited. Furthermore, the by-products of this compound are water-soluble, simplifying their removal during the work-up process, a notable advantage in solution-phase synthesis.[7]
Safety Profile:
Safety is a paramount concern in any laboratory setting. HBTU is based on 1-hydroxybenzotriazole (HOBt), a compound known to have explosive properties.[2][9] Additionally, HBTU is classified as a moderate skin sensitizer.[5] this compound, on the other hand, is based on OxymaPure, which is not explosive and has a reduced allergenic potential, making it a safer alternative.[1][2][7][9]
Chemical Structures and Mechanisms
The following diagrams illustrate the chemical structures and activation mechanisms of this compound and HBTU.
Caption: Chemical structure of this compound reagent.
Caption: Chemical structure of HBTU reagent.
Caption: Activation mechanisms of this compound and HBTU.
Experimental Protocols
The following is a generalized protocol for a comparative study of this compound and HBTU in solid-phase peptide synthesis.
1. Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Reagents for cleavage cocktail (e.g., triisopropylsilane, water)
-
Acetonitrile (ACN) for HPLC
-
HPLC system with UV detector
-
Chiral HPLC column
-
Mass spectrometer
2. Peptide Synthesis Workflow:
Caption: General workflow for peptide synthesis.
3. Coupling Protocol (to be performed in parallel for this compound and HBTU):
-
This compound Coupling:
-
HBTU Coupling:
-
Dissolve the Fmoc-amino acid (3 equiv.), HBTU (3 equiv.), and DIPEA (6 equiv.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
4. Analysis of Coupling Efficiency by HPLC:
-
After cleavage and lyophilization, dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Inject the sample into an HPLC system equipped with a C18 column.[13]
-
Use a linear gradient of ACN in water (both containing 0.1% TFA) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm.[13]
-
Calculate the coupling efficiency by integrating the peak area of the desired peptide and comparing it to the total area of all peaks.[13]
5. Analysis of Racemization by Chiral Chromatography:
-
Hydrolyze a sample of the purified peptide in 6M HCl or DCl (to correct for hydrolysis-induced racemization).[14][15]
-
Analyze the resulting amino acid mixture using a chiral HPLC column or by capillary electrophoresis with a chiral selector.[12][16][17]
-
Quantify the amount of D-isomer for each amino acid to determine the extent of racemization that occurred during the synthesis.[14]
Conclusion
This compound presents several distinct advantages over HBTU, including generally higher coupling efficiency, lower racemization, improved solubility, and a superior safety profile.[1][2][7] The requirement of only one equivalent of base and the generation of water-soluble by-products further enhance its utility, particularly in large-scale and solution-phase synthesis.[1][7] While HBTU remains a robust and effective coupling reagent for many standard applications, this compound is often the preferred choice for challenging syntheses where high purity and efficiency are paramount. The selection of the optimal reagent will ultimately depend on the specific requirements of the peptide sequence, the scale of the synthesis, and considerations of cost and safety. This guide provides the necessary data and protocols to enable researchers to make a well-informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. This compound: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HBTU - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 15. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographytoday.com [chromatographytoday.com]
A Head-to-Head Battle: COMU vs. Other Uronium-Type Coupling Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of success. This guide provides an objective comparison of COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethane)]methanaminium hexafluorophosphate) against other common uronium-type coupling reagents like HBTU, HATU, and HCTU. By examining key performance metrics and providing supporting experimental data, this document aims to equip scientists with the information needed to make informed decisions for their specific research applications.
Executive Summary
This compound, a third-generation uronium-type coupling reagent, has emerged as a compelling alternative to the more traditional benzotriazole-based reagents. Its key advantages lie in its enhanced safety profile, improved solubility, and high coupling efficiency, often requiring only a single equivalent of base.[1][2] While reagents like HCTU and HBTU may exhibit slightly higher coupling efficiency in some contexts, particularly on polystyrene-based resins, this compound demonstrates comparable or superior performance in other areas, such as on polyethylene glycol (PEG) resins and in the suppression of racemization.[3][4]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, offering a direct comparison of this compound with other uronium-type coupling reagents across different performance indicators.
Table 1: Coupling Efficiency in the Synthesis of Difficult Peptides
| Coupling Reagent | Resin Type | Model Peptide | Coupling Efficiency/Yield | Reference |
| This compound | Polystyrene | ACP(65-74) | Less effective than HBTU/HCTU | [3][4] |
| HBTU | Polystyrene | ACP(65-74) | More effective than this compound | [3][4] |
| HCTU | Polystyrene | ACP(65-74) | Most effective | [3][4] |
| This compound | PEG with SCAL linker | Difficult Sequences | Comparable to HBTU/HCTU | [3][4] |
| HBTU | PEG with SCAL linker | Difficult Sequences | Comparable to this compound/HCTU | [3][4] |
| HCTU | PEG with SCAL linker | Difficult Sequences | Comparable to this compound/HBTU | [3][4] |
Table 2: Crude Purity of a Model Peptide (Aib-ACP Derivative)
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| This compound | 2 x 3 min | 45.2 |
| HCTU | 2 x 3 min | 7.8 |
| This compound | 2 x 30 min | 74.3 |
| HCTU | 2 x 30 min | 35.5 |
Table 3: Racemization Control
| Coupling Reagent | Racemization Potential | Key Features | Reference |
| This compound | Low | Oxyma-based leaving group, less basic conditions often sufficient.[5] | [5][6] |
| HBTU | Moderate | Benzotriazole-based, can lead to racemization, especially with sensitive amino acids. | [2] |
| HATU | Moderate | Aza-benzotriazole based, generally less racemization than HBTU but still a concern. | [6] |
| HCTU | Moderate | Chloro-benzotriazole based, improved reactivity over HBTU. | [6] |
Experimental Protocols
The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) that can be adapted for a comparative study of different coupling reagents.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the essential steps for synthesizing a peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove residual piperidine.
3. Amino Acid Coupling (Comparative Step):
Method A: this compound Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
Method B: HBTU/HATU/HCTU Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), the chosen coupling reagent (HBTU, HATU, or HCTU; 3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test or other qualitative ninhydrin-based test to ensure the completion of the coupling reaction. A negative result (no color change) indicates a complete reaction.
5. Repetition of Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
8. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to determine purity and confirm the molecular weight.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of uronium-type coupling reagents in peptide bond formation.
Caption: Experimental workflow for comparing the efficiency of different coupling reagents.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Racemization Suppression: COMU vs. PyBOP in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the biological activity of the final peptide. The choice of coupling reagent is a critical factor in mitigating this risk. This guide provides an objective comparison of two widely used coupling reagents, COMU ( (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), focusing on their efficacy in suppressing racemization, with supporting data and experimental context.
Mechanism of Action and Racemization
Both this compound and PyBOP are designed to activate the carboxylic acid of an N-protected amino acid to facilitate the formation of a peptide bond with the N-terminal amine of another amino acid or peptide chain.
-
PyBOP , a phosphonium salt, reacts with the carboxylate to form an unstable phosphonium ester, which is then converted in situ to a more stable benzotriazolyl (OBt) active ester. This active ester then reacts with the amine to form the peptide bond.[1][2]
-
This compound is a third-generation uronium salt based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) moiety.[3][4] It is structurally a uronium salt, which is generally more reactive than the aminium salts like HBTU and HATU.[3] The Oxyma leaving group is particularly effective at accelerating coupling and suppressing racemization.[3][5]
Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[6] This intermediate can easily tautomerize, leading to a loss of stereochemical purity at the α-carbon. The rate of coupling versus the rate of oxazolone formation and its subsequent racemization is a key determinant of the final enantiomeric purity. Additives like HOBt, and in the case of this compound, the integrated Oxyma moiety, help to suppress racemization by forming active esters that are more reactive towards the amine nucleophile than they are towards oxazolone formation.[5][7]
Comparative Performance Data
While direct head-to-head quantitative racemization studies under identical conditions are sparse in publicly available literature, comparative studies on coupling efficiency provide strong indicators of performance. Faster and more efficient coupling generally correlates with lower racemization, as the activated amino acid has less time to epimerize.[7]
A study comparing various activators in fast Fmoc solid-phase peptide synthesis (SPPS) provides valuable insights into the relative performance of this compound and PyBOP.[8]
| Peptide Sequence | Coupling Time | Activator | Crude Purity (%) | Observations |
| H-Ile-Gln-Val-Phe-Ile-Ser-Arg(Pbf)-NH2 | 2 x 1 min (Short) | This compound | 79.0 | High purity achieved with short coupling times. |
| " | " | PyBOP | 48.11 | Significantly lower purity at shorter coupling times, indicating incomplete coupling.[8] |
| " | 2 x 10 min (Long) | This compound | (Not specified) | Generally high purities regardless of coupling time.[8] |
| " | " | PyBOP | (Not specified) | Purity improves with longer reaction times, but performance can be sequence-dependent.[8] |
| H-His(Trt)-Ala-Val-Gly-Tyr-Ile-Arg(Pbf)-NH2 | 2 x 1 min (Short) | This compound | 94.02 | Best result among all tested activators at shorter coupling times.[8] |
| " | " | PyBOP | (Not specified) | Generally good performance, but this compound was superior in this instance.[8] |
Table 1: Comparative crude purity of peptides synthesized using this compound and PyBOP under fast SPPS conditions. Data sourced from a comparative study of different activators.[8]
These results demonstrate that this compound consistently produces high-purity peptides even with very short coupling times.[8] In contrast, PyBOP's performance can be less reliable with shorter reaction times, particularly for more challenging sequences, suggesting a slower reaction rate that could increase the risk of racemization.[8]
Key Advantages in Racemization Suppression
This compound:
-
Superior Reactivity: As a uronium salt incorporating the highly effective Oxyma leaving group, this compound exhibits a markedly high acylation rate.[3][9] This rapid conversion to the desired peptide minimizes the lifetime of the activated intermediate, thereby reducing the window for racemization to occur.[10]
-
Integrated Additive: The Oxyma moiety is part of the this compound structure, ensuring the presence of a racemization-suppressing additive at the site of activation.[3]
-
Safety Profile: this compound is considered a safer alternative to benzotriazole-based reagents like PyBOP, as it is non-explosive and has a lower potential for causing allergic reactions.[3][11]
-
High Solubility: The morpholino group in this compound enhances its solubility in common SPPS solvents like DMF, allowing for the preparation of more concentrated solutions which can improve coupling efficiency.
PyBOP:
-
Established Reagent: PyBOP is a well-established phosphonium-based reagent that has been used successfully for many years in peptide synthesis.[2][12]
-
Effective with HOBt: It relies on the in-situ formation of HOBt active esters to achieve efficient coupling and suppress racemization.[1]
-
Reduced Toxicity Byproduct: It was developed as a safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct HMPA.[5][12]
Experimental Protocols
The following is a generalized experimental protocol for comparing coupling reagents in solid-phase peptide synthesis, based on methodologies described in the literature.[8]
Objective: To compare the crude purity and extent of racemization of a model peptide synthesized using this compound and PyBOP.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling Reagents: this compound, PyBOP
-
Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Solvent: Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Analytical HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, pre-dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of the coupling reagent (this compound or PyBOP) in DMF.
-
Add 8 equivalents of DIEA to the activation mixture.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for a defined period (e.g., a short coupling of 5 minutes and a long coupling of 60 minutes for comparison).
-
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation & Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product by RP-HPLC to determine purity. Use mass spectrometry to confirm the identity of the product and any potential side products. Chiral chromatography may be employed for precise quantification of racemization.[13]
Visualizing the Process
Caption: Peptide coupling workflow comparing this compound and PyBOP pathways.
Caption: Competing pathways of coupling versus racemization.
Conclusion
Based on available data, This compound demonstrates superior performance over PyBOP, particularly in modern, fast-paced peptide synthesis protocols where reaction times are minimized. Its high reactivity, coupled with the integrated Oxyma moiety, provides a robust mechanism for suppressing racemization by ensuring rapid and efficient peptide bond formation.[3][8][10] While PyBOP remains a viable and effective reagent, especially with longer coupling times, it may present a higher risk of incomplete reactions and subsequent racemization under accelerated conditions.[8] For the synthesis of peptides, especially those containing racemization-prone residues or for applications demanding the highest stereochemical purity, this compound represents a more reliable and efficient choice.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. bachem.com [bachem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. This compound | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound 97 1075198-30-9 [sigmaaldrich.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
COMU in Peptide Synthesis: A Cost-Benefit Analysis and Comparative Guide
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and cost-effectiveness. Among the newer generation of reagents, (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) has emerged as a strong contender, challenging the established dominance of aminium/uronium salt-based reagents like HATU and HBTU. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance against key alternatives with supporting experimental data and detailed protocols.
Performance and Efficiency: A Comparative Overview
This compound distinguishes itself through its high coupling efficiency, suppression of racemization, and enhanced safety profile. As an Oxyma-based reagent, it avoids the potentially explosive benzotriazole moiety found in HBTU and HATU.[1][2] Furthermore, its by-products are water-soluble, simplifying the purification process.[1][3]
Quantitative Data from Comparative Studies
Direct comparison of coupling reagents can be challenging as performance is often sequence-dependent and influenced by reaction conditions. However, several studies provide valuable insights into the relative efficacy of this compound.
One study on the synthesis of the difficult Aib-enkephalin derivative (H-Tyr-Aib-Aib-Phe-Leu-NH2) demonstrated the superior performance of this compound. In this demanding synthesis, this compound resulted in significantly less of the des-Aib side-product compared to HATU and HBTU, indicating a more efficient coupling process.[1]
| Coupling Reagent | % des-Aib (Side-Product) |
| This compound | 0.26% |
| HATU | 17% |
| HBTU | 53% |
| Table 1: Comparison of side-product formation in the synthesis of Aib-enkephalin derivative. Data sourced from a 2009 study.[1] |
Conversely, a comparative study on the synthesis of other difficult sequences using in situ neutralization Boc-SPPS on polystyrene-based resins found this compound to be less effective than HBTU and HCTU. However, on polyethylene glycol (PEG)-based resins, the yields were more comparable.[4][5] This suggests that the choice of solid support can significantly impact the performance of the coupling reagent.
| Coupling Reagent | Relative Coupling Efficiency on Polystyrene Resin | Relative Coupling Efficiency on PEG Resin |
| HCTU | ≥ HBTU | ≥ HBTU |
| HBTU | > this compound | > this compound (more comparable) |
| This compound | Less effective | More comparable yields |
| Table 2: Relative coupling efficiency for difficult sequences on different resin types. Data sourced from a 2012 study.[4][5] |
Cost-Benefit Analysis
The cost of coupling reagents is a significant factor in the overall expense of peptide synthesis. While prices can fluctuate and vary between suppliers, a general comparison can be made.
| Coupling Reagent | Chemical Name | Molecular Weight | Representative Price (USD/gram) |
| This compound | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 428.27 g/mol | ~$8 - $15 |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 380.23 g/mol | ~$10 - $20 |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 379.25 g/mol | ~$2 - $7 |
| Table 3: Approximate cost comparison of common coupling reagents. Prices are estimates based on publicly available data from various suppliers for research quantities and may vary.[6][7][8][9][10] |
Benefits of this compound:
-
High Efficiency in Difficult Couplings: As demonstrated in the Aib-enkephalin synthesis, this compound can significantly reduce side-product formation, leading to higher purity and yield of the target peptide.[1]
-
Reduced Racemization: this compound is reported to effectively suppress racemization, a critical factor for maintaining the biological activity of the synthesized peptide.[3]
-
Enhanced Safety: The absence of the explosive benzotriazole moiety makes this compound a safer alternative to HATU and HBTU.[1][2]
-
Simplified Workup: The water-solubility of its by-products simplifies the purification process, potentially reducing time and solvent consumption.[1][3]
-
High Solubility: this compound exhibits excellent solubility in common peptide synthesis solvents.[3]
Drawbacks of this compound:
-
Higher Cost than HBTU: Generally, this compound is more expensive than HBTU, which may be a consideration for large-scale synthesis.
-
Performance Variability: As shown in the comparative study on different resins, the efficiency of this compound can be influenced by the solid support used.[4][5]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for solid-phase peptide synthesis (SPPS) using this compound, HATU, and HBTU.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Peptide Coupling using this compound
Materials:
-
Fmoc-protected amino acid (3 eq)
-
This compound (3 eq)
-
Diisopropylethylamine (DIEA) (6 eq)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free amino group
Procedure:
-
In a reaction vessel, dissolve the Fmoc-protected amino acid and this compound in DMF.
-
Add DIEA to the solution and pre-activate for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids, the reaction time may be extended.
-
After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.
Protocol 2: Peptide Coupling using HATU
Materials:
-
Fmoc-protected amino acid (5 eq)
-
HATU (4.9 eq)
-
Diisopropylethylamine (DIEA) (10 eq)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free amino group
Procedure:
-
In a reaction vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIEA to the solution to begin the activation.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 20-45 minutes at room temperature.
-
After the coupling is complete, wash the resin thoroughly with DMF.
Protocol 3: Peptide Coupling using HBTU
Materials:
-
Fmoc-protected amino acid (5 eq)
-
HBTU (4.9 eq)
-
1-Hydroxybenzotriazole (HOBt) (5 eq, optional but recommended to suppress racemization)
-
Diisopropylethylamine (DIEA) (10 eq)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free amino group
Procedure:
-
In a reaction vessel, dissolve the Fmoc-protected amino acid, HBTU, and optionally HOBt in DMF.
-
Add DIEA to the solution to initiate activation.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 20-45 minutes at room temperature.
-
After the coupling is complete, wash the resin thoroughly with DMF.
Mechanism of Action: this compound in Peptide Bond Formation
The efficiency of this compound is attributed to its unique structure, which facilitates the rapid formation of a highly reactive O-acylisourea intermediate.
Caption: Simplified mechanism of this compound-mediated peptide bond formation.
In the presence of a base, the carboxylic acid of the incoming amino acid is deprotonated. The resulting carboxylate attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive Oxyma-ester. This activated intermediate is then readily attacked by the free N-terminal amine of the peptide chain, forming the stable amide bond and releasing the Oxyma by-product.
Conclusion
This compound presents a compelling alternative to traditional benzotriazole-based coupling reagents like HATU and HBTU. Its key advantages lie in its high coupling efficiency, particularly for challenging sequences, its ability to suppress racemization, and its enhanced safety profile. The water-solubility of its by-products also offers a significant advantage in terms of simplified purification.
While the cost of this compound is generally higher than that of HBTU, its superior performance in certain applications can lead to higher yields and purity, potentially offsetting the initial reagent cost by reducing the need for extensive purification and minimizing the loss of valuable peptide products. The choice of coupling reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the desired level of purity, the scale of the synthesis, and budgetary considerations. For researchers and drug development professionals seeking a high-performance, safe, and efficient coupling reagent, this compound represents a valuable tool in the arsenal of modern peptide synthesis.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shop.cgenomix.com [shop.cgenomix.com]
- 7. peptide.com [peptide.com]
- 8. HBTU 94790-37-1 | TCI AMERICA [tcichemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HBTU 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
COMU in Peptide Synthesis: A Head-to-Head Performance Comparison
For researchers, scientists, and drug development professionals seeking optimal peptide coupling efficiency, COMU emerges as a formidable third-generation uronium-type reagent. This guide provides a comprehensive comparison of this compound against other common coupling reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
This compound, or (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has gained significant traction in solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its high efficiency, reduced racemization, and favorable safety profile compared to traditional benzotriazole-based reagents like HATU, HBTU, and HCTU.[1][2]
Performance at a Glance: this compound vs. The Field
This compound's performance is particularly notable in the synthesis of complex or "difficult" peptide sequences, which are often prone to aggregation and incomplete reactions. Below are comparative data summarizing its effectiveness against other widely used coupling reagents.
Coupling Efficiency in Difficult Sequences
The synthesis of aggregation-prone sequences is a critical benchmark for any coupling reagent. The 65-74 fragment of the acyl carrier peptide (ACP), VQAAIDYING, is a well-established model for such challenging syntheses. The following table illustrates the crude purity of this peptide synthesized using various activators at different coupling times.
| Coupling Reagent | Coupling Time (minutes) | Crude Purity (%) |
| This compound | 2 x 1 | 83.1 |
| HATU | 2 x 1 | 83.6 |
| HCTU | 2 x 1 | 81.5 |
| PyBOP | 2 x 1 | 70.3 |
| This compound | 2 x 20 | 79.0 |
| HATU | 2 x 20 | 78.8 |
| HCTU | 2 x 20 | 82.1 |
| PyBOP | 2 x 20 | 78.4 |
Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[2]
In another example, the synthesis of Gonadotropin-Releasing Hormone (G-LHRH) highlights this compound's efficacy in producing high-purity peptides.
| Coupling Reagent | Coupling Time (minutes) | Crude Purity (%) |
| This compound | 2 x 1 | 90.8 |
| HATU | 2 x 1 | 88.7 |
| HCTU | 2 x 1 | 89.2 |
| PyBOP | 2 x 1 | 85.1 |
| This compound | 2 x 20 | 88.1 |
| HATU | 2 x 20 | 87.9 |
| HCTU | 2 x 20 | 90.5 |
| PyBOP | 2 x 20 | 86.3 |
Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[2]
While this compound demonstrates strong performance, some studies involving in situ neutralization for Boc-SPPS of difficult sequences like ACP(65-74), Jung-Redeman 10-mer, and HIV-1 PR(81-99) on polystyrene-based resins have shown HCTU and HBTU to have a slight edge, with a ranking of HCTU ≥ HBTU > this compound.[1] However, on polyethylene glycol (PEG) resins, the yields were more comparable.[1]
Racemization Control
A critical aspect of peptide synthesis is the preservation of stereochemical integrity. This compound is designed to minimize racemization.[3] Its mechanism of action, proceeding through an O-acylisourea active ester, is less prone to the side reactions that can lead to epimerization, a common issue with some other coupling reagents.[3] While specific head-to-head racemization percentage data across a wide range of amino acids is not always available in a single study, the literature consistently reports this compound as having a reduced tendency for racemization compared to many older reagents.[3]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a standard manual procedure for Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry: Diagrams
Peptide Coupling Mechanism with this compound
The following diagram illustrates the activation of a carboxylic acid by this compound and the subsequent nucleophilic attack by the amine to form the peptide bond.
Caption: this compound activation and coupling mechanism.
General Workflow for Solid-Phase Peptide Synthesis
This diagram outlines the cyclical nature of solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
References
COMU Coupling Reagent: A Performance Benchmark in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of success. This guide provides an objective comparison of the performance of COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) against other common coupling reagents, supported by experimental data.
This compound has emerged as a third-generation uronium-type coupling reagent, offering significant advantages in terms of safety, solubility, and efficiency. Unlike its benzotriazole-based counterparts such as HBTU and HATU, which carry the risk of explosion, this compound is a non-explosive alternative.[1][2] Its enhanced solubility in common solvents used in peptide synthesis, such as DMF, facilitates its use and the removal of byproducts.[3]
Performance Comparison: this compound vs. Alternatives
The efficacy of a coupling reagent is primarily judged by its ability to promote high-yield peptide bond formation while minimizing side reactions, most notably racemization. The following tables summarize quantitative data from comparative studies, offering a clear benchmark of this compound's performance against other widely used reagents.
Coupling Efficiency: Crude Purity of Synthesized Peptides
The synthesis of "difficult" peptide sequences, prone to aggregation and incomplete reactions, serves as a stringent test for coupling reagents. The data below, from a study by Chantell et al. (2011), compares the crude purity of various peptides synthesized using different activators with both short (2 x 1 minute) and long (2 x 20 minutes) coupling times.
| Peptide Sequence | Coupling Reagent | Coupling Time | Crude Purity (%) |
| ACP(65-74) | This compound | 2 x 1 min | 79.0 |
| HATU | 2 x 1 min | 83.6 | |
| HCTU | 2 x 1 min | 81.1 | |
| PyBOP | 2 x 1 min | 65.8 | |
| This compound | 2 x 20 min | 78.2 | |
| HATU | 2 x 20 min | 79.4 | |
| HCTU | 2 x 20 min | 82.3 | |
| PyBOP | 2 x 20 min | 78.9 | |
| G-LHRH | This compound | 2 x 1 min | 90.4 |
| HATU | 2 x 1 min | 88.7 | |
| HCTU | 2 x 1 min | 89.5 | |
| PyBOP | 2 x 1 min | 75.3 | |
| This compound | 2 x 20 min | 88.9 | |
| HATU | 2 x 20 min | 88.1 | |
| HCTU | 2 x 20 min | 90.8 | |
| PyBOP | 2 x 20 min | 89.2 | |
| C-peptide | This compound | 2 x 1 min | 91.1 |
| HATU | 2 x 1 min | 89.3 | |
| HCTU | 2 x 1 min | 90.1 | |
| PyBOP | 2 x 1 min | 85.4 | |
| This compound | 2 x 20 min | 90.2 | |
| HATU | 2 x 20 min | 90.5 | |
| HCTU | 2 x 20 min | 94.0 | |
| PyBOP | 2 x 20 min | 91.3 |
Data sourced from Chantell, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91.
Racemization Control
Minimizing the loss of stereochemical integrity at the α-carbon during peptide bond formation is paramount. The following data from a study by El-Faham and Albericio demonstrates the low racemization potential of this compound compared to HBTU and HATU under various basic conditions.
| Coupling Reagent | Base (Equivalents) | Yield (%) | DL (%) (Racemization) |
| This compound | DIEA (1) | 74.8 | 0.12 |
| DIEA (2) | 88.2 | 0.90 | |
| TMP (2) | 91.0 | 0.90 | |
| HBTU | DIEA (2) | 80.2 | 8.2 |
| TMP (2) | 81.2 | 6.4 | |
| HATU | DIEA (1) | 75.0 | 5.3 |
| DIEA (2) | 78.4 | 3.1 | |
| TMP (2) | 77.9 | 2.1 |
Data sourced from El-Faham, A., & Albericio, F. (2008). This compound: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry Today, 26(4), 19-21.
Experimental Protocols
To ensure objective comparison of coupling reagent performance, a standardized experimental protocol is essential. The following provides a general methodology for the solid-phase peptide synthesis (SPPS) of a target peptide, allowing for the substitution of different coupling reagents.
General Protocol for Comparative Evaluation of Coupling Reagents in SPPS
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide MBHA resin, 100-200 mesh, ~0.5 mmol/g) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (The Comparative Step):
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading).
-
Dissolve the amino acid and the chosen coupling reagent (e.g., this compound, HATU, HBTU, or HCTU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Note: For this compound, only 1-2 equivalents of base are typically required.[4]
-
Allow the activation mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for the desired coupling time (e.g., 30-60 minutes, or as specified in comparative studies).
-
Drain the reaction solution and wash the resin with DMF (3-5 times).
4. Monitoring and Repetition:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, repeat the coupling step.
-
Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
6. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity.
-
Confirm the identity of the peptide by mass spectrometry (MS).
Visualizing the Workflow and Key Factors
To better understand the experimental process and the factors influencing the outcome, the following diagrams are provided.
References
- 1. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 4. This compound: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling
In the intricate world of peptide synthesis, the formation of amide bonds between sterically hindered amino acids presents a significant challenge. The selection of an appropriate coupling reagent is paramount to achieving high yields and maintaining the chiral integrity of the product. This guide provides an objective comparison of two powerful coupling reagents, COMU and BOP-Cl, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: this compound vs. BOP-Cl
| Feature | This compound | BOP-Cl |
| Reagent Type | Third-generation uronium/aminium salt | Phosphonium-type reagent |
| Primary Application | General and hindered amino acid coupling | Particularly effective for N-methylated amino acids |
| Byproducts | Generally non-toxic and soluble | Can produce carcinogenic hexamethylphosphoramide (HMPA) with certain preparations |
| Safety Profile | Non-explosive and reduced allergenic potential compared to benzotriazole-based reagents. | Stable, but caution is required due to potential HMPA formation. |
| Racemization | Generally low, especially with specific bases | Effective at suppressing epimerization, particularly for imino acids |
| Solubility | Good solubility in a broad range of solvents | Good solubility in common organic solvents |
Performance in Hindered Couplings: A Data-Driven Comparison
The true test of a coupling reagent lies in its performance. The following tables summarize quantitative data from various studies, showcasing the efficacy of this compound and BOP-Cl in challenging coupling reactions.
Table 1: Performance Data for this compound in Hindered Couplings
| Coupled Residues | Yield (%) | Purity (%) | Reference |
| Fmoc-Aib-Aib-NH2 | - | 99.74 | |
| Z-Phe-Aib-OEt | 93 | - |
Table 2: Performance Data for BOP-Cl in Hindered Couplings
| Coupled Residues | Yield (%) | Stereomutation (%) | Reference |
| Z-MeVal-MeVal-OBut | 89 | Not detected | |
| Z-SPip-SPip-OMe | 96 | <5 | |
| Z-Pro-MePhe-MeAla-OBut | 70-90 | Pronounced chiral induction | |
| Z-MeVal-MeVal-MeVal-MeVal-OBut | 52 | ~5 |
Note: The data presented is collated from different studies and may not represent a direct head-to-head comparison under identical reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for solution-phase and solid-phase peptide synthesis using this compound and BOP-Cl.
This compound Coupling Protocols
Solution-Phase Coupling:
-
Dissolve the N-protected amino acid (1 equiv.), the amino component (1 equiv.), and a base (2 equiv., or 3 equiv. for ester hydrochlorides) in DMF.
-
Cool the mixture to 0°C.
-
Add this compound (1 equiv.) to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up the reaction by diluting with an organic solvent like ethyl acetate and performing aqueous extractions.
Solid-Phase Coupling (SPPS):
-
Swell the resin in DMF.
-
Deprotect the N-terminal amino group of the resin-bound amino acid.
-
In a separate vessel, pre-activate the N-protected amino acid (3 equiv.) with this compound (3 equiv.) and a base such as DIEA (6 equiv.) in DMF for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 10-30 minutes at room temperature (or 1 hour for particularly hindered residues).
-
Wash the resin thoroughly with DMF.
BOP-Cl Coupling Protocol for N-Methylated Amino Acids (Solution-Phase)
A "preactivation" procedure is often employed for optimal results with BOP-Cl, especially for hindered couplings.
-
Dissolve the N-protected amino acid in a suitable solvent (e.g., THF or DCM).
-
Add an excess of BOP-Cl (e.g., 1.2 equivalents) and a tertiary base (e.g., 2.2 equivalents of a mediatorial base) to the amino acid solution.
-
Allow the preactivation to proceed for a set amount of time.
-
Add the amino component (e.g., 1.2-1.5 equivalents) to the activated mixture.
-
Monitor the reaction until completion.
Reaction Mechanisms and Logical Workflows
Understanding the underlying mechanisms of these coupling reagents is key to optimizing reaction conditions and troubleshooting synthetic challenges.
This compound Activation and Coupling Pathway
This compound is a uronium-salt-based coupling reagent that activates the carboxylic acid of an N-protected amino acid to form a highly reactive Oxyma-based active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the coupling partner, leading to the formation of the peptide bond.
Caption: this compound activation and coupling workflow.
BOP-Cl Activation and Coupling Pathway
BOP-Cl activates the carboxylic acid by forming a mixed phosphinic-carboxylic anhydride. This activated intermediate is then attacked by the amino group of the incoming amino acid to form the desired
COMU: A Modern Solution for Challenging Peptide Couplings
In the landscape of synthetic peptide chemistry, the formation of amide bonds, particularly in "difficult" couplings, remains a significant hurdle. These challenging reactions, often involving sterically hindered or N-methylated amino acids, are prone to low yields and racemization. This guide provides a comparative analysis of (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), a third-generation uronium-type coupling reagent, against its predecessors, offering experimental data and mechanistic insights for researchers in drug development and chemical biology.
Comparative Performance in Difficult Couplings
This compound has emerged as a superior alternative to classic benzotriazole-based reagents such as HBTU, HATU, and PyBOP, especially in scenarios where traditional methods falter. Its advantages are particularly evident in terms of coupling efficiency, suppression of racemization, and improved solubility.[1][2][3]
Key Advantages of this compound:
-
Higher Coupling Efficiency: this compound often provides better yields, especially in the coupling of sterically hindered and N-methylated amino acids.[1][4] For instance, the dipeptide Z-MeVal-MeVal-OCMe3 was synthesized with an 89% yield without racemization using this compound, a feat not achieved with other reagents.[1]
-
Reduced Epimerization: The oxime-based structure of this compound contributes to a lower rate of racemization compared to many other coupling reagents, preserving the stereochemical integrity of the amino acids.[1][5]
-
Enhanced Solubility: this compound exhibits greater solubility in a wide range of solvents, including greener alternatives to DMF, facilitating its use in diverse reaction conditions.[1][2] Its byproducts are also more water-soluble, simplifying purification.[2]
-
Improved Safety Profile: Unlike benzotriazole-based reagents, this compound is not explosive and has a reduced allergenic potential.[2][4]
-
Visual Reaction Monitoring: The reaction progress when using this compound can often be monitored by a color change, providing a useful visual cue in the laboratory.[2]
Quantitative Comparison of Coupling Reagents:
The following table summarizes the performance of this compound in comparison to other common coupling reagents in various difficult coupling scenarios.
| Coupling Challenge | Reagent | Yield (%) | Epimerization (%) | Reference |
| Sterically Hindered Coupling (e.g., Aib-Aib) | This compound | High (qualitative) | Low (qualitative) | [6] |
| HATU | Lower than this compound | Higher than this compound | [6] | |
| N-Methylated Amino Acid Coupling (Z-MeVal-MeVal-OMe) | This compound | 89 | 0 | [1] |
| Other reagents | Failed | - | [1] | |
| Difficult Sequence (ACP(65-74) on Polystyrene Resin) | HCTU | > HBTU > this compound | Not specified | [7] |
| HBTU | > this compound | Not specified | [7] | |
| This compound | Lower than HCTU/HBTU | Not specified | [7] | |
| Difficult Sequence (ACP(65-74) on PEG Resin) | HCTU | ≈ HBTU ≈ this compound | Not specified | [7] |
| HBTU | ≈ HCTU ≈ this compound | Not specified | [7] | |
| This compound | Comparable to HCTU/HBTU | Not specified | [7] |
Experimental Protocols
General Procedure for Solution-Phase Peptide Coupling with this compound:
-
Dissolve the N-protected amino acid (1 equiv.), the amino component (1 equiv.), and a base (e.g., DIEA, 2 equiv.) in an appropriate solvent (e.g., DMF).
-
Cool the mixture to 0 °C.
-
Add this compound (1 equiv.) to the solution.
-
Stir the reaction mixture at 0 °C for 15-30 minutes and then at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 1N HCl, 1N NaHCO3, and brine) to remove byproducts and excess reagents.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.[8]
General Procedure for Solid-Phase Peptide Synthesis (SPPS) with this compound:
-
Swell the resin in the appropriate solvent (e.g., DMF).
-
Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide using a suitable deprotection solution (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with the solvent.
-
In a separate vessel, pre-activate the N-protected amino acid (3 equiv.) with this compound (3 equiv.) and a base (e.g., DIEA, 6 equiv.) in the solvent for a few minutes.
-
Add the pre-activated mixture to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. For particularly difficult couplings, a second coupling may be necessary.
-
Wash the resin thoroughly with the solvent.
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.[8]
Mechanistic Insights
The superior performance of this compound can be attributed to its unique mechanism of action, which proceeds through the formation of a highly reactive O-acylisourea intermediate. This pathway is distinct from that of benzotriazole-based reagents like HATU, which form an active ester.
The diagram above illustrates the activation of a carboxylic acid with this compound. The reagent reacts with the carboxylate, formed in the presence of a base, to generate a highly reactive Oxyma-based active ester. This intermediate is then readily attacked by the amine component to form the desired peptide bond.
This workflow outlines the key steps in solid-phase peptide synthesis (SPPS). The choice of coupling reagent at the pre-activation step is critical for the success of the coupling reaction, particularly for difficult sequences. The efficiency of the chosen reagent, such as this compound, can minimize the need for recoupling, thereby improving the overall yield and purity of the final peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 3. This compound: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
A Head-to-Head Battle for Amide Bond Formation: COMU vs. Carbodiimides
In the realm of synthetic chemistry, the creation of amide bonds is a cornerstone, pivotal to the synthesis of peptides, pharmaceuticals, and a vast array of organic molecules. The choice of coupling reagent is critical to the success of these reactions, influencing yield, purity, and the stereochemical integrity of the final product. For decades, carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been the workhorses of amide synthesis. However, the emergence of uronium-based reagents, exemplified by COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), has presented a powerful alternative. This guide provides an objective comparison of this compound and carbodiimides, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: this compound vs. Carbodiimides
| Feature | This compound | Carbodiimides (EDC, DCC) |
| Reagent Type | Uronium Salt | Carbodiimide |
| Efficiency & Speed | Generally high, rapid reactions[1][2] | Effective, but can be slower and may require additives for optimal performance[3] |
| Racemization | Low tendency for racemization[1] | Prone to racemization, especially without additives like HOBt or OxymaPure[4] |
| Byproducts | Water-soluble, easily removed[2][5] | DCC-urea is poorly soluble; EDC-urea is water-soluble[3][4] |
| Solubility | Good solubility in a broad range of organic solvents[1] | DCC has limited solubility in many common solvents; EDC is water-soluble[4][6] |
| Safety Profile | Considered safer than benzotriazole-based uronium reagents (e.g., HATU, HBTU)[2][7] | Generally considered safe, though DCC is a known allergen. |
| Cost | Generally more expensive than common carbodiimides. | Relatively inexpensive and widely available. |
| Common Applications | Peptide synthesis (solution and solid-phase), synthesis of complex organic molecules.[1] | Bioconjugation, peptide synthesis, general amide bond formation.[6][] |
Delving into the Chemistry: Reaction Mechanisms
The efficacy of these coupling reagents is rooted in their distinct mechanisms of activating the carboxylic acid.
This compound: A Third-Generation Uronium Salt
This compound is a uronium salt that incorporates the OxymaPure anion, which acts as an excellent leaving group and racemization suppressant. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which rapidly reacts with the amine to form the desired amide.
Carbodiimides: The Classic Approach
Carbodiimides like EDC and DCC activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond. However, this intermediate is also susceptible to intramolecular rearrangement to a stable N-acylurea, which is unreactive and can complicate purification. To mitigate this and reduce racemization, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed to trap the O-acylisourea and form a more stable active ester.
Performance Data: A Comparative Overview
While performance is highly substrate-dependent, some general trends can be observed from the literature.
Table 1: Comparison of Yields in Amide Synthesis
| Substrates | Reagent System | Yield (%) | Reference |
| Benzoic acid + Benzylamine (in aqueous media) | This compound-collidine | Moderate to high | [9] |
| Benzoic acid + Benzylamine (in aqueous media) | EDC-Oxyma | Modest | [9] |
| Fmoc-Leu-OH + Resin (Solid-Phase) | This compound/DIEA | High (low des-Aib byproduct) | [5] |
| Fmoc-Leu-OH + Resin (Solid-Phase) | HATU/HBTU | High (higher des-Aib byproduct) | [5] |
| Various carboxylic acids and amines | EDC/DMAP (in extruder) | Incomplete conversion to 87% | [10] |
Table 2: Racemization Control
| Coupling Scenario | Reagent System | Racemization Level | Key Finding |
| Peptide Synthesis | This compound | Reduced epimerization | Superior to HBTU/HATU in some cases.[1] |
| Peptide Synthesis | Carbodiimides (DCC/DIC) | Can be significant | Additives like HOBt or OxymaPure are crucial to minimize racemization.[4] |
| Aqueous Peptide Synthesis | This compound/2,6-lutidine | Negligible | The choice of base is critical for stereoretention.[11] |
Experimental Protocols
General Protocol for Amide Synthesis using this compound in Solution-Phase
This protocol is a general guideline and may require optimization for specific substrates.
Detailed Steps:
-
To a solution of the N-protected amino acid (0.25 mmol), the amino component (0.25 mmol), and a suitable base such as diisopropylethylamine (DIEA) (0.50 mmol) in anhydrous dimethylformamide (DMF) (2 mL) at 0 °C, add this compound (0.25 mmol).[12]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can often be monitored by a color change.[12]
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer sequentially with 1 N HCl (2 x 5 mL), 1 N NaHCO3 (2 x 5 mL), and saturated NaCl solution (2 x 5 mL).[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide product.
General Two-Step Protocol for Amide Synthesis using EDC/Sulfo-NHS
This protocol is commonly used for bioconjugation but can be adapted for small molecule synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. youtube.com [youtube.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 12. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall efficiency. For decades, benzotriazole-based reagents such as HBTU, HATU, and HCTU have been the gold standard. However, the emergence of COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), an oxime-based uronium salt, presents a compelling alternative. This guide provides an objective, data-driven comparison of this compound and classic benzotriazole-based reagents, offering insights into their respective performance, mechanistic differences, and experimental protocols.
This compound was developed as a safer and more efficient substitute for benzotriazole-based coupling reagents.[1] It is lauded for its high solubility, reduced allergenic potential, and safety profile, as it is not prone to the explosive decomposition that can be a concern with benzotriazole derivatives.[2][3] Structurally, this compound exists in the more reactive uronium form, whereas HBTU, HATU, and HCTU are primarily found in the guanidinium or aminium form.[1] This fundamental difference in chemical nature has direct implications for their reactivity and performance in peptide bond formation.
Performance Data: A Quantitative Comparison
The efficacy of a coupling reagent is measured by its ability to promote high coupling yields while minimizing side reactions, most notably racemization. The following tables summarize quantitative data from comparative studies.
| Reagent | Peptide Model | Coupling Yield (%) | Conditions |
| This compound | ACP(65-74) | Less effective than HCTU/HBTU | Boc-SPPS, polystyrene resin[4] |
| HCTU | ACP(65-74) | ≥ HBTU > this compound | Boc-SPPS, polystyrene resin[4] |
| HBTU | ACP(65-74) | > this compound | Boc-SPPS, polystyrene resin[4] |
| This compound | Difficult Sequences | Comparable yields to HCTU/HBTU | Boc-SPPS, PEG resin with SCAL linker[4] |
| HCTU | Difficult Sequences | ≥ HBTU > this compound | Boc-SPPS, PEG resin with SCAL linker[4] |
| HBTU | Difficult Sequences | > this compound | Boc-SPPS, PEG resin with SCAL linker[4] |
| This compound | Aib-enkephalin | 99.74% | Manual solid-phase synthesis[2] |
| Reagent | Peptide Model | Racemization (%) |
| This compound | Z-Phg-Pro-NH2 | Similar to HATU, better than HBTU |
| HATU | Z-Phg-Pro-NH2 | Similar to this compound, better than HBTU |
| HBTU | Z-Phg-Pro-NH2 | Higher than this compound and HATU |
| This compound | Z-Phe-Val-Pro-NH2 | Higher than HATU, lower than HBTU |
| HATU | Z-Phe-Val-Pro-NH2 | Lowest racemization |
| HBTU | Z-Phe-Val-Pro-NH2 | Higher than this compound and HATU |
Mechanistic Differences: The Activation Pathway
The efficiency and racemization suppression of a coupling reagent are intrinsically linked to its mechanism of carboxylic acid activation.
This compound Activation Pathway
This compound, being a uronium salt, directly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly reacts with the Oxyma anion (the leaving group) to form an active ester, which is subsequently aminolyzed by the incoming amino acid to form the peptide bond. The morpholino group in this compound is thought to act as a hydrogen bond acceptor, facilitating the reaction and allowing for the use of only one equivalent of base.[1]
Figure 1. Activation of a carboxylic acid by this compound.
Benzotriazole-Based Reagent Activation Pathway
Classic reagents like HBTU and HATU exist as aminium/guanidinium salts. Upon reaction with a carboxylate, they form an active ester with HOBt or HOAt, respectively. This active ester is then attacked by the amine component to yield the desired peptide. The formation of the HOBt/HOAt active ester is crucial for minimizing racemization.
Figure 2. Activation of a carboxylic acid by HBTU/HATU.
Experimental Protocols
Detailed and consistent experimental protocols are vital for reproducible results in peptide synthesis. Below are representative protocols for solid-phase peptide synthesis (SPPS) using this compound and a classic benzotriazole-based reagent.
General Experimental Workflow
The following diagram illustrates a typical cycle in solid-phase peptide synthesis.
Figure 3. General workflow for solid-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis using this compound
This protocol is a general guideline for manual solid-phase peptide synthesis.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 10 minutes.
-
Drain and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
3. Coupling Reaction:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with this compound (3 equivalents) and a base such as diisopropylethylamine (DIEA) (6 equivalents) in DMF for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, a longer reaction time or a double coupling may be necessary.[2]
4. Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solid-Phase Peptide Synthesis using HBTU
This protocol outlines a typical procedure using the classic benzotriazole-based reagent HBTU.
1. Resin Preparation:
-
Swell the appropriate resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF, DCM, and DMF.
3. Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated mixture to the deprotected resin and agitate for 1-2 hours.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF, DCM, and DMF.
5. Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Cleavage and Deprotection:
-
Treat the final peptide-resin with a TFA-based cleavage cocktail for 2-3 hours.
7. Peptide Precipitation and Purification:
-
Precipitate, wash, and dry the crude peptide.
-
Purify by RP-HPLC.
Conclusion
This compound presents a compelling modern alternative to classic benzotriazole-based coupling reagents, offering advantages in safety, solubility, and, in many cases, performance. While some studies indicate that established reagents like HCTU may exhibit higher coupling efficiency under specific conditions, this compound's performance, particularly in minimizing racemization and its suitability for both solution and solid-phase synthesis, makes it an invaluable tool for peptide chemists. The choice between this compound and benzotriazole-based reagents will ultimately depend on the specific application, the complexity of the peptide sequence, and laboratory safety considerations. The provided data and protocols serve as a guide to aid researchers in making an informed decision to optimize their peptide synthesis workflows.
References
A Head-to-Head Battle of Coupling Reagents: COMU vs. TBTU in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the overall success of synthesizing a target peptide. Among the myriad of available options, COMU (1-cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have emerged as popular and effective choices. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific SPPS needs.
Performance Comparison: Yield, Purity, and Racemization
The efficiency of a coupling reagent is ultimately judged by the quality and quantity of the final peptide product. While direct head-to-head comparisons under identical conditions are limited in publicly available literature, analysis of individual studies and broader comparative assessments provide valuable insights into the relative performance of this compound and TBTU.
A study comparing various activators in the synthesis of aza-peptides revealed that this compound leads to nearly complete and faster aza-peptide bond formation, whereas TBTU resulted in significantly slower reaction rates and incomplete reactions[1]. While aza-peptide synthesis represents a specific challenge, this data suggests a potential kinetic advantage for this compound in certain contexts.
In a comparative study focused on difficult peptide sequences using Boc-SPPS, this compound's coupling efficiency was found to be less effective than the benzotriazole-based reagents HBTU and HCTU when using polystyrene-based resins. However, on polyethylene glycol (PEG) resins, this compound demonstrated more comparable, albeit still slightly lower, yields[2][3]. Given that TBTU is also a benzotriazole-based reagent, it is plausible that it would exhibit similar or slightly better performance than this compound on polystyrene supports.
Regarding racemization, a critical factor affecting the biological activity of the final peptide, TBTU is generally considered to have low racemization rates[4]. This compound is also reported to offer reduced epimerization compared to HBTU/HATU[5]. However, the choice of base can significantly influence the extent of racemization with TBTU, with stronger bases like DIPEA potentially leading to increased chirality inversion[4].
Table 1: Summary of Performance Characteristics
| Feature | This compound | TBTU |
| Chemical Class | Uronium salt based on OxymaPure | Uronium salt based on HOBt |
| Relative Speed | Generally considered fast-acting | Effective, but can be slower in certain contexts (e.g., aza-peptides) |
| Yield | Effective, particularly on PEG resins; may be less efficient than benzotriazole-based reagents on polystyrene resins | Generally provides high yields |
| Purity | Can produce high-purity peptides | Known for producing high-purity peptides |
| Racemization | Reported to have reduced racemization potential | Generally low racemization, but can be influenced by the base used |
| Safety | Non-explosive alternative to HOBt/HOAt-based reagents | Contains a potentially explosive HOBt moiety |
| Solubility | Good solubility in a broad range of solvents | Good solubility in standard organic solvents |
Chemical Structures and Reaction Mechanism
The distinct chemical structures of this compound and TBTU underpin their different reactivity profiles and performance characteristics.
Caption: Chemical structures of this compound and TBTU coupling reagents.
The general mechanism of amide bond formation in SPPS involves the activation of the C-terminus of an incoming Fmoc-protected amino acid by the coupling reagent. This activated species then reacts with the free N-terminus of the growing peptide chain on the solid support to form a new peptide bond.
Caption: General workflow of a single coupling cycle in Fmoc-SPPS.
Experimental Protocols
Detailed and optimized protocols are essential for achieving the best results with any coupling reagent. Below are representative protocols for both this compound and TBTU in Fmoc-SPPS.
Standard Fmoc-SPPS Coupling Protocol with this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid/COMU solution.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Next Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Standard Fmoc-SPPS Coupling Protocol with TBTU/HOBt
This protocol includes the use of 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice, as described for the this compound protocol.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), TBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the pre-activated solution to the resin.
-
Agitate the reaction mixture for 30-90 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for complete coupling. If necessary, recouple.
-
Next Cycle: Continue with the next deprotection step.
Conclusion
Both this compound and TBTU are highly effective coupling reagents for solid-phase peptide synthesis. The choice between them may depend on several factors, including the specific peptide sequence, the type of solid support, and considerations regarding safety and cost.
This compound offers the advantage of being a non-explosive reagent with good solubility and has shown excellent performance, particularly in fast-coupling protocols and on PEG-based resins. TBTU, a well-established reagent, is known for its high efficiency and low racemization potential, especially when used with an additive like HOBt. For difficult sequences or on standard polystyrene resins, TBTU and other benzotriazole-based reagents may offer a slight advantage in terms of coupling efficiency.
Ultimately, for any given synthesis, empirical optimization of the coupling conditions, including the choice of reagent, base, and reaction time, is crucial for achieving the desired yield and purity of the final peptide product.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for COMU: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
COMU, or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate, is a third-generation uronium-type coupling reagent widely used in peptide synthesis. While it is considered a safer alternative to benzotriazole-based reagents like HATU and HBTU due to its non-explosive nature, proper handling and disposal are crucial to ensure laboratory safety and environmental protection.[1][2][3] The by-products of this compound are water-soluble, which facilitates their removal during the purification process and informs the recommended disposal procedures.[1]
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines for hazardous waste management.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when handling the solid powder to avoid dust formation.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
Handling and Storage:
-
Store in a tightly closed container under an inert atmosphere.[4]
-
For optimal product quality, keep refrigerated at 2-8°C.
-
Avoid contact with strong oxidizing agents and strong bases.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Handle in a well-ventilated area to avoid inhalation.[4]
Step-by-Step Disposal Plan for this compound Waste
This procedure outlines the chemical inactivation of residual this compound and solutions containing this compound through hydrolysis, followed by proper disposal.
1. Segregation and Collection of this compound Waste:
-
Collect all this compound-containing waste, including unused reagent, reaction solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with incompatible chemicals, especially strong oxidizing agents and bases.[4]
2. Chemical Inactivation via Hydrolysis:
- For Solid this compound Waste:
- In a fume hood, carefully and slowly add the solid this compound waste to a larger container of water with stirring. A recommended ratio is approximately 1 gram of this compound to 10-20 mL of water.
- Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) by the slow addition of a mild base, such as sodium bicarbonate solution. This will facilitate the hydrolysis of the uronium salt.
- Stir the mixture at room temperature for several hours (e.g., 2-4 hours) to ensure complete degradation. The water-soluble byproducts will be dissolved in the aqueous solution.
- For Liquid this compound Waste (in organic solvents like DMF):
- In a fume hood, slowly and carefully add the this compound solution to a larger volume of water (at least 10 times the volume of the organic solution) with stirring.
- As with the solid waste, adjust the pH to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate solution.
- Allow the mixture to stir for several hours to ensure complete hydrolysis.
3. Final Disposal:
-
Once the hydrolysis is complete, the resulting aqueous solution, containing the water-soluble byproducts, should be collected in a properly labeled hazardous waste container for aqueous chemical waste.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its treated waste down the drain without explicit permission from your local EHS and wastewater authorities.
Disposal of Empty this compound Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water or acetone) three times.
-
Collect the first rinse as hazardous waste and treat it according to the chemical inactivation procedure above.
-
Subsequent rinses can typically be disposed of as regular chemical waste.
-
Deface the label on the empty container before disposal in accordance with your institution's guidelines for solid waste.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 1075198-30-9 | [5] |
| Molecular Formula | C12H19N4O4PF6 | [5] |
| Molecular Weight | 428.26 g/mol | [5] |
| Storage Temperature | 2-8°C | |
| Physical Form | Crystals or Powder | |
| Color | White to slight yellow to beige | [3] |
| Solubility | High solubility in DMF and NMP | [6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Nitrogen oxides (NOx), Oxides of phosphorus | [4] |
Experimental Protocols and Workflows
Diagram of this compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. policies.dartmouth.edu [policies.dartmouth.edu]
- 2. danthelabsafetyman.com [danthelabsafetyman.com]
- 3. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. researchgate.net [researchgate.net]
Essential Safety and Operational Guidance for Handling COMU
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a widely used coupling reagent in peptide synthesis. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. This compound, like other peptide coupling reagents, is a potent immune sensitizer and can cause skin and respiratory sensitization.[1][2]
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Hand Protection | Wear appropriate chemical-resistant gloves. While specific material recommendations for this compound are not detailed, nitrile or neoprene gloves are commonly used for handling chemicals. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye and Face Protection | Use chemical safety goggles or a face shield to protect against dust particles and splashes. Standard safety glasses do not provide adequate protection. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles. |
| Body Protection | Wear a lab coat to prevent skin contact. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron or coveralls should be considered. |
| Foot Protection | Closed-toe shoes should be worn at all times in the laboratory. |
Standard Operating Procedure for Handling this compound
The following procedure is based on best practices for handling potent solid chemical reagents and should be adapted to specific laboratory protocols.
-
Preparation and Engineering Controls :
-
All weighing and initial handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
The fume hood and the analytical balance inside should be clean and free of clutter.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Weighing and Transfer :
-
Transport the sealed container of this compound to the dedicated fume hood.
-
Open the container only inside the fume hood.[1]
-
Carefully weigh the desired amount of this compound onto weigh paper or into a suitable container.
-
Transfer the weighed reagent to a sealable secondary container within the fume hood.[1]
-
Seal the secondary container before removing it from the fume hood.[1]
-
-
Reaction Setup :
-
Disposal of Contaminated Materials :
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
